molecular formula C4H5N3O B1280328 4-Aminopyridazin-3(2H)-one CAS No. 55271-46-0

4-Aminopyridazin-3(2H)-one

Katalognummer: B1280328
CAS-Nummer: 55271-46-0
Molekulargewicht: 111.1 g/mol
InChI-Schlüssel: VROMXVIODDASTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Aminopyridazin-3(2H)-one is a useful research compound. Its molecular formula is C4H5N3O and its molecular weight is 111.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Aminopyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminopyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-amino-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-7-4(3)8/h1-2H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROMXVIODDASTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458229
Record name 4-Aminopyridazin-3(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55271-46-0
Record name 4-Amino-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55271-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 4-Aminopyridazin-3(2H)-one: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridazin-3(2H)-one is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its unique structural features make it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 4-Aminopyridazin-3(2H)-one. Furthermore, it delves into the emerging role of its derivatives as potent inhibitors of Fatty Acid-Binding Protein 4 (FABP4), highlighting their potential in the treatment of metabolic diseases and cancer. Detailed experimental protocols and a schematic representation of the relevant signaling pathway are included to facilitate further research and drug development efforts in this promising area.

Chemical Structure and Properties

4-Aminopyridazin-3(2H)-one is a pyridazinone derivative characterized by an amino group at the C4 position. The pyridazinone ring is a six-membered heterocycle containing two adjacent nitrogen atoms. The presence of the keto-enol tautomerism is a key feature of this class of compounds, with the keto form being generally more stable.[1][2]

Chemical Identity:

IdentifierValue
IUPAC Name 4-Aminopyridazin-3(2H)-one[3][4]
CAS Number 55271-46-0[3]
Molecular Formula C₄H₅N₃O[3]
SMILES Nc1ccn[nH]c1=O[3]
Synonyms 4-amino-3(2H)-pyridazinone, 4-amino-2H-pyridazin-3-one[3]

Physicochemical Properties:

PropertyValueNotes
Molecular Weight 111.10 g/mol Calculated
Melting Point >300 °CFor a related 4-amino-6-phenyl-3(2H)-pyridazinone derivative.[5]
Solubility Data for pyridazinone derivatives suggest solubility in organic solvents like ethanol and DMSO.[5]
pKa Not available
LogP Not available

Synthesis of 4-Aminopyridazin-3(2H)-one

The synthesis of 4-aminopyridazin-3(2H)-one can be achieved through various synthetic routes. One common approach involves the direct amination of a 3(2H)-pyridazinone precursor.[6] The following is a generalized experimental protocol based on literature procedures for the synthesis of related compounds.[5]

Experimental Protocol: Synthesis of 4-Amino-Substituted 3(2H)-Pyridazinones

Objective: To synthesize a 4-amino-substituted 3(2H)-pyridazinone derivative from a corresponding 3(2H)-pyridazinone.

Materials:

  • Substituted 3(2H)-pyridazinone

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting substituted 3(2H)-pyridazinone in ethanol.

  • Amination: Add hydrazine hydrate to the solution. The reaction mixture is then heated to reflux for a specified period, typically several hours, while stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction (if necessary): For certain precursors, a reduction step may be required. After cooling the reaction mixture, add 10% Pd/C and ammonium formate. The mixture is then refluxed for 1-2 hours.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The catalyst (if used) is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, diethyl ether) to yield the desired 4-amino-3(2H)-pyridazinone derivative.[5]

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G start Substituted 3(2H)-pyridazinone step1 Dissolve in Ethanol start->step1 step2 Add Hydrazine Hydrate step1->step2 step3 Reflux step2->step3 step4 Cool and Filter (if catalyst used) step3->step4 step5 Evaporate Solvent step4->step5 step6 Recrystallize step5->step6 end Purified 4-Amino-3(2H)-pyridazinone Derivative step6->end

Therapeutic Potential: Inhibition of Fatty Acid-Binding Protein 4 (FABP4)

Derivatives of 4-aminopyridazin-3(2H)-one have emerged as a novel class of inhibitors for Fatty Acid-Binding Protein 4 (FABP4).[5][8] FABP4, also known as A-FABP or aP2, is a cytoplasmic protein primarily expressed in adipocytes and macrophages. It plays a crucial role in fatty acid uptake, transport, and metabolism.[7][9]

Overexpression of FABP4 is associated with various metabolic disorders, including obesity, insulin resistance, type 2 diabetes, and atherosclerosis.[9][10] Therefore, inhibiting FABP4 has become a promising therapeutic strategy for these conditions.

Signaling Pathway Involvement:

FABP4 is involved in several signaling pathways that regulate inflammation and metabolism. Notably, it can modulate the activity of the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways.[11][12]

  • NF-κB Pathway: FABP4 can induce chondrocyte degeneration by activating the NF-κB pathway, suggesting its role in osteoarthritis.[11]

  • PPARγ Pathway: Interleukin-4-induced FABP4 can promote lipogenesis in human skeletal muscle cells by activating the PPARγ signaling pathway.[12]

The inhibitory action of 4-aminopyridazin-3(2H)-one derivatives on FABP4 can disrupt these pathological signaling cascades, offering a potential therapeutic benefit.

G

Conclusion and Future Directions

4-Aminopyridazin-3(2H)-one represents a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutics. Its derivatives have demonstrated promising activity as FABP4 inhibitors, opening new avenues for the treatment of metabolic and cardiovascular diseases. Further research is warranted to fully elucidate the structure-activity relationships of these compounds and to optimize their pharmacokinetic and pharmacodynamic profiles. The detailed methodologies and pathway diagrams provided in this guide aim to support and accelerate these research endeavors, ultimately contributing to the development of new and effective treatments for a range of debilitating diseases.

References

A Technical Guide to 4-Aminopyridazin-3(2H)-one: Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminopyridazin-3(2H)-one, a heterocyclic compound that has garnered significant interest in medicinal chemistry. This document details its chemical identity, including its CAS number and IUPAC name, and explores its diverse biological activities as an antinociceptive agent and a scaffold for Fatty Acid-Binding Protein 4 (FABP4) inhibitors. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside quantitative data and visual representations of its mechanisms of action to support further research and development efforts.

Chemical Identity

  • Common Name: 4-Aminopyridazin-3(2H)-one

  • IUPAC Name: 4-amino-2H-pyridazin-3-one[1]

  • CAS Number: 55271-46-0[1]

  • Molecular Formula: C₄H₅N₃O[1]

  • Molecular Weight: 111.1 g/mol

  • SMILES: Nc1ccn[nH]c1=O[1]

Biological Activities and Therapeutic Potential

4-Aminopyridazin-3(2H)-one serves as a versatile scaffold for the development of bioactive molecules with potential therapeutic applications in pain management and metabolic diseases.

Antinociceptive Activity

Derivatives of 4-aminopyridazin-3(2H)-one have demonstrated significant antinociceptive (pain-relieving) effects. Studies have shown that certain 4-amino-5-substituted-3(2H)-pyridazinones can induce potent analgesia at low doses.[2]

Mechanism of Action: The analgesic effect of these compounds is believed to be mediated through an indirect activation of the noradrenergic system. This is supported by evidence that the antinociceptive effects are prevented by pretreatment with yohimbine, an α2-adrenoceptor antagonist. The proposed mechanism involves an amplification of noradrenaline release.[2]

FABP4 Inhibition

The 4-aminopyridazin-3(2H)-one core is a validated scaffold for the development of Fatty Acid-Binding Protein 4 (FABP4) inhibitors.[3] FABP4 is a key protein in the trafficking of fatty acids and is implicated in various metabolic disorders and cancers.[4] Inhibition of FABP4 is a promising therapeutic strategy for these conditions.[3][4]

Various derivatives of 4-amino and 4-ureido pyridazin-3(2H)-one have been synthesized and shown to be potent FABP4 inhibitors, with some analogues exhibiting IC50 values in the low micromolar range.[3][5]

Quantitative Data

The following tables summarize the biological activity data for representative 4-aminopyridazin-3(2H)-one derivatives.

Table 1: Antinociceptive Activity of 4-Amino-5-substituted-3(2H)-pyridazinones

CompoundDose (mg/kg, p.o.)Antinociceptive Effect (% reduction in writhes)
16c3>50%
19a3>50%
20a3>50%
283>50%

Data extracted from a study on orally active antinociceptive agents.[2]

Table 2: FABP4 Inhibitory Activity of a 4-Aminopyridazin-3(2H)-one Derivative

CompoundIC50 (µM)
14e1.57

Data from an optimization study of 4-amino-pyridazin-3(2H)-one as a FABP4 inhibitor.[3][5]

Experimental Protocols

General Synthesis of 4-Amino-5-substituted-3(2H)-pyridazinones

A general synthetic route to 4-amino-5-substituted-3(2H)-pyridazinones often involves the use of isoxazole-pyridazinone as a starting intermediate. The isoxazole nucleus is opened, followed by hydrolysis and subsequent acylation or other modifications to introduce the desired substituents.[4]

Example Protocol for the synthesis of 5-Acetyl-4-amino-2-phenylpyridazin-3(2H)-one (18): [4]

  • Intermediate 13 (1.01 mmol) is suspended in 3.5 mL of ethanol.

  • Ammonium formate (HCOONH₄, 6.08 mmol) and 40 mg of 10% Palladium on carbon (Pd/C) are added to the suspension.

  • The mixture is refluxed for 2 hours.

  • After cooling, 5 mL of dichloromethane (CH₂Cl₂) is added, and the solution is stirred for 5 minutes.

  • The catalyst is removed by filtration.

  • The solvent is evaporated under vacuum to yield the desired compound.

FABP4 Inhibition Assay

The inhibitory activity of the synthesized compounds against FABP4 is typically assessed using a fluorescence displacement assay.

General Protocol: [4]

  • A fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), which binds to FABP4 and exhibits enhanced fluorescence, is used.

  • The test compounds are incubated with FABP4 and the fluorescent probe.

  • Compounds that bind to FABP4 will displace the fluorescent probe, leading to a decrease in fluorescence intensity.

  • The IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe, is calculated from the dose-response curve. Arachidonic acid is often used as a positive control.[4]

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for the antinociceptive activity of 4-aminopyridazin-3(2H)-one derivatives and a general workflow for their development as FABP4 inhibitors.

Antinociceptive_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Pyridazinone 4-Aminopyridazin-3(2H)-one Derivative Noradrenaline_Release Amplified Noradrenaline (NA) Release Pyridazinone->Noradrenaline_Release enhances NA Noradrenaline Noradrenaline_Release->NA Alpha2_Receptor α2-Adrenoceptor NA->Alpha2_Receptor binds to Analgesia Analgesic Effect Alpha2_Receptor->Analgesia leads to Yohimbine Yohimbine Yohimbine->Alpha2_Receptor antagonizes

Caption: Proposed mechanism of antinociceptive action.

FABP4_Inhibitor_Workflow Start Scaffold Identification (4-Aminopyridazin-3(2H)-one) Synthesis Synthesis of Derivative Library Start->Synthesis Screening In Vitro Screening (FABP4 Fluorescence Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization guides Optimization->Synthesis iterative cycle InVivo In Vivo Studies Optimization->InVivo

Caption: Drug development workflow for FABP4 inhibitors.

References

Technical Guide: Physical Properties of 4-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Aminopyridazin-3(2H)-one (CAS Number: 55271-46-0), a heterocyclic compound of significant interest in medicinal chemistry. This scaffold is a key component in the development of various bioactive agents, including Fatty Acid-Binding Protein 4 (FABP4) inhibitors.[1] This document details available quantitative data, experimental protocols for property determination, and a generalized workflow for its synthesis and characterization.

Core Physical and Chemical Properties

4-Aminopyridazin-3(2H)-one is a pyridazinone derivative featuring an amine group at the 4-position.[2] Its structure lends itself to a variety of chemical modifications, making it a versatile building block in drug discovery.[2]

Data Summary

Quantitative data for 4-Aminopyridazin-3(2H)-one are summarized below. While extensive experimental data for the parent compound is limited in publicly accessible literature, key properties have been reported or predicted.

PropertyValueSource
Molecular Formula C₄H₅N₃O[2][3]
Molecular Weight 111.10 g/mol [3]
CAS Number 55271-46-0[2]
Melting Point 228-229 °C[2]
pKa (Predicted) 10.87 ± 0.40[2]
Density (Predicted) 1.55 ± 0.1 g/cm³[2]

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for determining the key physical properties of a solid organic compound like 4-Aminopyridazin-3(2H)-one.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or a Thiele tube) alongside a calibrated thermometer.

  • Heating: The sample is heated gradually. An initial rapid heating can be used to find an approximate melting point. For an accurate measurement, the heating rate should be slowed to 1-2°C per minute as the approximate temperature is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point.

  • Verification: The process should be repeated with a fresh sample to ensure consistency.

Solubility Determination

Solubility provides insight into the polarity of a molecule and is crucial for purification, formulation, and biological testing.

Methodology: Qualitative Assessment

  • Sample Preparation: Weigh approximately 10-25 mg of the solid compound into a small test tube.

  • Solvent Addition: Add a measured volume (e.g., 0.5-1.0 mL) of the desired solvent (e.g., water, ethanol, DMSO, ethyl acetate) to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution. Gentle heating can be applied if necessary, but should be noted.

  • Observation: Visually inspect the mixture. The compound is classified as:

    • Soluble: If it dissolves completely, forming a clear, homogeneous solution.

    • Partially Soluble: If some, but not all, of the solid dissolves.

    • Insoluble: If no significant amount of the solid dissolves.

  • pH-Dependent Solubility: To assess acidic or basic properties, the test can be repeated using aqueous solutions of 5% HCl and 5% NaOH. Solubility in acidic or basic solutions suggests the presence of basic or acidic functional groups, respectively.

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of a compound in solution.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (typically water or a water-organic mixture). The solution must be carbonate-free.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the sample solution using a burette.

  • pH Measurement: The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the curve.

Alternative Methodology: 1H NMR Spectroscopy The pKa can also be determined by measuring the change in the chemical shift of a proton sensitive to protonation state across a range of pH values. The Henderson-Hasselbalch equation is then used to fit the data and determine the pKa.

Spectral Analysis

NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule. For pyridazinone derivatives, 1H and 13C NMR are standard.[6]

Methodology: 1H and 13C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Analysis: The sample is placed in an NMR spectrometer.

    • 1H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

    • 13C NMR: Provides information on the number of different types of carbon atoms in the molecule.

  • Data Interpretation: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS). Coupling constants (J) in 1H NMR are reported in Hertz (Hz) and provide structural information about adjacent protons.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

  • Background Scan: A background spectrum of the empty ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage. A pressure clamp is applied to ensure good contact.

  • Sample Scan: The infrared spectrum of the sample is recorded. The instrument measures the absorption of specific frequencies of IR radiation that correspond to the vibrational frequencies of the chemical bonds in the molecule.

  • Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Characteristic peaks are correlated to specific functional groups (e.g., N-H stretches, C=O stretch, C=C stretches).

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound.

Methodology: Electrospray Ionization (ESI-MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion: The solution is infused into the ESI source, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺.[7]

  • Mass Analysis: The generated ions are directed into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight of the compound.[7]

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of 4-aminopyridazin-3(2H)-one derivatives, based on common laboratory procedures.[8]

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Analysis start Starting Materials (e.g., ketoacids, hydrazine derivatives) reaction Cyclocondensation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Isolated Solid Product purification->product mp Melting Point product->mp ftir FTIR Spectroscopy product->ftir nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry product->ms final Structure Confirmed mp->final ftir->final nmr->final ms->final

General workflow for synthesis and characterization.

References

The Solubility Profile of 4-Aminopyridazin-3(2H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Solubility of 4-Aminopyridazin-3(2H)-one in Dimethyl Sulfoxide (DMSO) and Other Common Laboratory Solvents for Applications in Drug Discovery and Development.

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Aminopyridazin-3(2H)-one, a heterocyclic compound that serves as a core scaffold in the development of novel therapeutics, notably as inhibitors of Fatty Acid-Binding Protein 4 (FABP4)[1][2][3]. Understanding the solubility of this compound is critical for researchers in pharmacology and medicinal chemistry for accurate sample preparation, interpretation of bioassay results, and the development of potential drug candidates.

While precise quantitative solubility data for 4-Aminopyridazin-3(2H)-one in a range of solvents is not extensively published, this guide synthesizes available information for structurally similar compounds, outlines standard experimental protocols for solubility determination, and presents relevant biological pathways and experimental workflows.

Quantitative Solubility Data

Direct, published quantitative solubility values for 4-Aminopyridazin-3(2H)-one remain limited. However, data for structurally related pyridazine and pyridazinone derivatives provide valuable insights into its likely solubility profile. For screening purposes in drug discovery, compounds are often prepared in DMSO as high-concentration stock solutions. The solubility of various pyridazinone derivatives has been determined in multiple organic solvents, with DMSO generally being an excellent solvent for this class of compounds[4][5].

The following tables summarize the available quantitative solubility data for compounds with high structural similarity to 4-Aminopyridazin-3(2H)-one.

Table 1: Solubility of Structurally Related Pyridazine Derivatives in DMSO

Compound NameStructureSolventSolubilityReference
3-Amino-6-chloropyridazine3-Amino-6-chloropyridazine StructureDMSO25 mg/mL (193 mM)[6]
6-Phenyl-pyridazin-3(2H)-one6-Phenyl-pyridazin-3(2H)-one StructureDMSO4.03 x 10⁻¹ (mole fraction at 298.2 K)[7]

Table 2: Solubility Profile of a Related Pyridazinone in Various Solvents

The following data for 6-Phenyl-pyridazin-3(2H)-one illustrates the general solubility trends for this scaffold, highlighting its high solubility in DMSO and much lower solubility in aqueous and alcoholic solvents[4][8].

SolventSolubility Classification
WaterWeakly soluble
MethanolSparingly soluble
EthanolSparingly soluble
Isopropanol (IPA)Sparingly soluble
Ethylene Glycol (EG)Sparingly soluble
Propylene Glycol (PG)Sparingly soluble
1-ButanolSparingly soluble
2-ButanolSparingly soluble
Ethyl Acetate (EA)Soluble
DMSOFreely soluble
Polyethylene Glycol-400 (PEG-400)Freely soluble
TranscutolFreely soluble

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The following outlines a standard methodology for determining thermodynamic solubility, often referred to as the shake-flask method[9][10].

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.

1. Materials and Equipment:

  • 4-Aminopyridazin-3(2H)-one (solid)

  • Selected solvents (e.g., DMSO, Water, Ethanol, Methanol, Acetone)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • An excess amount of solid 4-Aminopyridazin-3(2H)-one is added to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • After the equilibration period, the samples are allowed to stand to permit the settling of the excess solid.

  • The suspension is then centrifuged at high speed to pellet the remaining solid material.

  • A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred.

  • The collected supernatant is then diluted with a suitable solvent to a concentration within the linear range of the analytical method.

  • The concentration of 4-Aminopyridazin-3(2H)-one in the diluted sample is quantified using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve of known concentrations.

  • The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Visualizing Molecular Interactions and Workflows

Fatty Acid-Binding Protein 4 (FABP4) Inhibition Pathway

4-Aminopyridazin-3(2H)-one has been identified as a core scaffold for the development of FABP4 inhibitors. FABP4 is a protein primarily found in adipocytes and macrophages that binds to fatty acids and other lipids, playing a role in intracellular lipid trafficking and signaling. Inhibition of FABP4 is a therapeutic target for metabolic diseases and some cancers[11][12]. The diagram below illustrates the proposed mechanism of action.

FABP4_Inhibition cluster_cell Adipocyte / Macrophage FA Fatty Acids FABP4 FABP4 FA->FABP4 Binds Complex FABP4-FA Complex FABP4->Complex Inhibitor 4-Aminopyridazin-3(2H)-one Derivative Inhibitor->FABP4 Inhibits Downstream Downstream Signaling (e.g., Inflammation, Insulin Resistance) Complex->Downstream Promotes

Caption: Mechanism of FABP4 inhibition by 4-Aminopyridazin-3(2H)-one derivatives.

Experimental Workflow: FABP4 Ligand Screening Assay

A common method to screen for FABP4 inhibitors is a fluorescence-based displacement assay. This workflow outlines the key steps in identifying compounds that bind to FABP4[1].

FABP4_Assay_Workflow Start Start: Prepare Reagents Step1 Add FABP4 Protein and Fluorescent Probe to Assay Plate Start->Step1 Step2 Incubate to allow Probe-FABP4 Binding (High Fluorescence) Step1->Step2 Step3 Add Test Compound (e.g., 4-Aminopyridazin-3(2H)-one derivative) in DMSO Step2->Step3 Step4 Incubate Step3->Step4 Decision Does Compound Bind to FABP4? Step4->Decision Result1 Probe is Displaced (Fluorescence Decreases) Decision->Result1 Yes Result2 Probe Remains Bound (Fluorescence is Unchanged) Decision->Result2 No End1 Positive Hit: Potential Inhibitor Result1->End1 End2 Negative Result: No Binding Result2->End2

Caption: Workflow for a competitive FABP4 fluorescence-based screening assay.

References

Stability of 4-Aminopyridazin-3(2H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-Aminopyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the stability profile of this molecule is crucial for its handling, storage, and the development of reliable analytical methods and pharmaceutical formulations. This document outlines potential degradation pathways, recommended experimental protocols for stability assessment, and presents data in a structured format for clarity and ease of comparison.

Introduction

4-Aminopyridazin-3(2H)-one is a pyridazinone derivative featuring a reactive amino group and a lactam moiety. These functional groups can be susceptible to various degradation pathways under experimental and storage conditions. The pyridazinone core itself is a scaffold found in numerous biologically active compounds, and its stability is a key determinant of their therapeutic efficacy and shelf-life.[1][2] This guide will delve into the critical aspects of the chemical stability of 4-Aminopyridazin-3(2H)-one, providing a framework for its systematic evaluation.

Potential Degradation Pathways

Based on the chemical structure of 4-Aminopyridazin-3(2H)-one, several degradation pathways can be anticipated under stress conditions such as acidic, basic, oxidative, thermal, and photolytic exposure.[3][4][5]

  • Hydrolysis: The lactam ring in the pyridazinone core may be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening.

  • Oxidation: The amino group is a primary site for oxidative degradation, which can lead to the formation of nitroso, nitro, or other oxidized species. The electron-rich aromatic ring system can also be a target for oxidation.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to dimerization, rearrangement, or cleavage of the molecule.

  • Thermal Degradation: High temperatures can lead to decomposition, the specific products of which would need to be identified experimentally.

A hypothetical degradation pathway is illustrated below.

G 4-Aminopyridazin-3(2H)-one 4-Aminopyridazin-3(2H)-one Ring-Opened Product Ring-Opened Product 4-Aminopyridazin-3(2H)-one->Ring-Opened Product  Acid/Base Hydrolysis   Oxidized Product (N-oxide) Oxidized Product (N-oxide) 4-Aminopyridazin-3(2H)-one->Oxidized Product (N-oxide)  Oxidation (e.g., H2O2)   Photodegradation Product Photodegradation Product 4-Aminopyridazin-3(2H)-one->Photodegradation Product  Photolysis (UV light)  

Hypothetical Degradation Pathways of 4-Aminopyridazin-3(2H)-one.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[3][4][5] The following table summarizes hypothetical results from such a study on 4-Aminopyridazin-3(2H)-one, illustrating the expected percentage of degradation and the number of degradation products observed under various stress conditions.

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation (Hypothetical)Number of Degradants (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours6015%2
Base Hydrolysis 0.1 M NaOH8 hours6025%3
Oxidation 3% H₂O₂12 hours2530%4
Thermal Dry Heat48 hours8010%1
Photolytic UV Light (254 nm)72 hours2520%2

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental for reproducible stability studies. The following are example protocols for conducting forced degradation studies on 4-Aminopyridazin-3(2H)-one.

General Procedure for Forced Degradation

A general workflow for conducting forced degradation studies is outlined below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Acid Prepare Stock Solution->Acid Base Base Prepare Stock Solution->Base Oxidative Oxidative Prepare Stock Solution->Oxidative Thermal Thermal Prepare Stock Solution->Thermal Photolytic Photolytic Prepare Stock Solution->Photolytic Neutralize (if needed) Neutralize (if needed) Acid->Neutralize (if needed) Base->Neutralize (if needed) Oxidative->Neutralize (if needed) Thermal->Neutralize (if needed) Photolytic->Neutralize (if needed) Dilute to Final Conc. Dilute to Final Conc. Neutralize (if needed)->Dilute to Final Conc. HPLC-UV/MS Analysis HPLC-UV/MS Analysis Dilute to Final Conc.->HPLC-UV/MS Analysis

General Workflow for Forced Degradation Studies.
Preparation of Stock and Working Solutions

  • Stock Solution: Accurately weigh and dissolve 10 mg of 4-Aminopyridazin-3(2H)-one in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration of approximately 100 µg/mL.

Stress Conditions
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C and sample at predefined time points.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Sample at various time points.

  • Thermal Degradation: Store a solid sample of the compound in a temperature-controlled oven at 80°C. Also, prepare a solution of the compound in a suitable solvent and store it at 80°C. Sample at regular intervals.

  • Photostability: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be kept in the dark under the same conditions.

Sample Analysis
  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilution: Dilute the stressed samples to a suitable concentration for analysis.

  • Analytical Method: A stability-indicating high-performance liquid chromatography (HPLC) method is typically used.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (determined by UV scan) and mass spectrometry (MS) for identification of degradation products.

Conclusion

The stability of 4-Aminopyridazin-3(2H)-one is a critical parameter that influences its utility in research and drug development. This guide provides a foundational understanding of its potential degradation pathways and a systematic approach to its stability assessment through forced degradation studies. The presented protocols and data tables serve as a template for researchers to design and execute their own stability studies. A thorough understanding of the stability profile will ultimately lead to the development of robust formulations and reliable analytical methods for this promising chemical entity.

References

The Dual Mechanisms of Action of 4-Aminopyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-Aminopyridazin-3(2H)-one scaffold has emerged as a versatile pharmacophore exhibiting at least two distinct and significant mechanisms of action. This technical guide provides an in-depth exploration of these mechanisms: the indirect activation of the noradrenergic system leading to analgesic effects, and the inhibition of Fatty Acid Binding Protein 4 (FABP4), a target with implications in metabolic diseases and cancer. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for the assays used to elucidate these activities.

Analgesic Activity via Indirect Noradrenergic System Activation

Mechanism of Action

Certain 4-amino-5-substituted-3(2H)-pyridazinone derivatives have demonstrated potent antinociceptive (analgesic) activity.[1] The primary mechanism underlying this effect is the indirect activation of the noradrenergic system.[1] These compounds amplify the release of norepinephrine in the cerebral cortex.[1] The analgesic effect is mediated through the involvement of α2-adrenoceptors, as pretreatment with the α2-antagonist yohimbine completely prevents the analgesia induced by these compounds.[1]

Signaling Pathway

The proposed signaling pathway involves the amplification of norepinephrine release, which then acts on presynaptic and postsynaptic α2-adrenergic receptors. Presynaptic α2-autoreceptors typically provide negative feedback on norepinephrine release; however, the precise mechanism by which these pyridazinone compounds amplify release is still under investigation. The released norepinephrine then acts on postsynaptic α2-receptors in the central nervous system to produce analgesia.

G cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pyridazinone Pyridazinone NE_Release Norepinephrine Release Pyridazinone->NE_Release Amplifies NE_Vesicle Norepinephrine Vesicles NE_Vesicle->NE_Release alpha2_auto α2-Autoreceptor (Gi-coupled) NE_Release->alpha2_auto Negative Feedback NE Norepinephrine NE_Release->NE alpha2_post Postsynaptic α2-Receptor (Gi-coupled) NE->alpha2_post Analgesia Analgesic Effect alpha2_post->Analgesia

Proposed signaling pathway for the analgesic effect.
Quantitative Data: Antinociceptive Activity

The antinociceptive activity of 4-amino-5-substituted-3(2H)-pyridazinones has been evaluated using the writhing test in mice. The following table summarizes the activity of selected compounds.

CompoundDose (mg/kg, p.o.)% Inhibition of Writhing
16c3>50%
19a3>50%
20a3>50%
283>50%
Data from J Med Chem. 2007;50(16):3945-53.[1]
Experimental Protocols

This test is used to screen for peripheral analgesic activity.[2]

  • Animals: Male ICR mice (23 ± 3 g).

  • Procedure:

    • Divide mice into control and test groups (n=5 per group).

    • Administer the test compound orally (p.o.) or via the desired route. The vehicle is administered to the control group.

    • After a set pre-treatment time (e.g., 60 minutes), inject 0.5% acetic acid solution (20 mL/kg) intraperitoneally (i.p.) to each mouse.[3]

    • Immediately place each mouse in an individual observation chamber.

    • Record the number of writhes (a characteristic stretching behavior) for a defined period (e.g., 5 to 10 minutes) following the acetic acid injection.[3]

  • Data Analysis: Calculate the percentage inhibition of writhing for the test groups compared to the control group. Statistical significance is determined using a one-way ANOVA followed by Dunnett's test.

This test assesses motor coordination and balance to rule out sedative effects of the test compounds that could interfere with the writhing test.[4][5][6][7]

  • Apparatus: A commercially available rotarod apparatus for mice.

  • Procedure:

    • Acclimatize mice to the testing room for at least 30-60 minutes.[4][7]

    • Place each mouse on the rotating rod of the apparatus.

    • The rod rotates at a progressively accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).[4][5]

    • Record the latency to fall from the rod for each mouse.

    • Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).[5]

  • Data Analysis: Compare the latency to fall for the test groups with the control group. A lack of significant difference indicates that the compound does not impair motor coordination at the tested dose.

This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[8][9]

  • Animals: Male rats.

  • Surgical Procedure:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula into the desired brain region (e.g., cerebral cortex).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula in the awake animal.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2.0 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer the test compound and continue collecting dialysate samples.

  • Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Mechanism of Action

More recently, 4-amino and 4-ureido pyridazin-3(2H)-one derivatives have been identified as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4).[5][6][10][11] FABP4 is a cytoplasmic protein primarily expressed in adipocytes and macrophages that plays a crucial role in lipid metabolism and inflammatory signaling.[12][13] By inhibiting FABP4, these compounds can modulate metabolic pathways and may have therapeutic potential in the treatment of cancer, diabetes, and atherosclerosis.[5][6][10][11]

Signaling Pathway

FABP4 is involved in several signaling pathways, including the regulation of lipolysis and inflammation. It can interact with hormone-sensitive lipase (HSL) and peroxisome proliferator-activated receptor-gamma (PPARγ).[12][14] FABP4 can also influence inflammatory responses through pathways involving NF-κB and STAT3.[15][16] Inhibition of FABP4 by 4-Aminopyridazin-3(2H)-one derivatives would block these downstream effects.

G cluster_lipid Lipid Metabolism cluster_inflammation Inflammation Pyridazinone 4-Aminopyridazin-3(2H)-one Derivative FABP4 FABP4 Pyridazinone->FABP4 Inhibits HSL HSL FABP4->HSL PPARg PPARγ FABP4->PPARg NFkB NF-κB Pathway FABP4->NFkB STAT3 STAT3 Pathway FABP4->STAT3 Lipolysis Lipolysis HSL->Lipolysis Lipogenesis Lipogenesis PPARg->Lipogenesis Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response STAT3->Inflammatory_Response

FABP4 signaling pathways and the inhibitory action of 4-Aminopyridazin-3(2H)-one derivatives.
Quantitative Data: FABP4 Inhibition

The inhibitory activity of various 4-amino and 4-ureido pyridazin-3(2H)-one derivatives against FABP4 has been determined, with IC50 values in the low micromolar range.

CompoundIC50 (µM)
25a2.97
14e1.57
Arachidonic acid (control)3.42
Data from Pharmaceuticals (Basel). 2022;15(11):1335 and Arch Pharm (Weinheim). 2023;356(10):e2300314.[11][17]
Experimental Protocol: FABP4 Inhibition Assay

A common method to screen for FABP4 inhibitors is a fluorescent indicator displacement assay.[18][19]

  • Principle: A fluorescent detection reagent binds to FABP4, resulting in an increased fluorescent signal. A test compound that also binds to FABP4 will displace the fluorescent reagent, leading to a decrease in the fluorescence signal.

  • Materials:

    • Recombinant human FABP4

    • Fluorescent detection reagent

    • Assay buffer

    • 96-well black plates

    • Fluorometric plate reader (excitation ~370 nm, emission ~475-500 nm)

  • Procedure:

    • Prepare a solution of FABP4 in assay buffer.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., arachidonic acid).

    • In a 96-well plate, add the FABP4 solution, the fluorescent detection reagent, and either the test compound, positive control, or vehicle (for control wells).

    • Incubate the plate at room temperature for a specified time, protected from light.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_FABP4 Prepare FABP4 Solution Mix Mix FABP4, Reagent, and Compound in 96-well Plate Prepare_FABP4->Mix Prepare_Reagent Prepare Fluorescent Reagent Prepare_Reagent->Mix Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Mix Incubate Incubate at RT Mix->Incubate Read Read Fluorescence Incubate->Read Calculate_Inhibition Calculate % Inhibition Read->Calculate_Inhibition Plot Plot Dose-Response Curve Calculate_Inhibition->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Experimental workflow for the FABP4 fluorescent indicator displacement assay.

Conclusion

The 4-Aminopyridazin-3(2H)-one scaffold represents a promising starting point for the development of novel therapeutics with distinct mechanisms of action. The analgesic properties mediated by the noradrenergic system and the metabolic and anti-inflammatory potential through FABP4 inhibition highlight the chemical versatility of this core structure. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery to further explore and optimize compounds based on this privileged scaffold.

References

In-Depth Technical Guide on the Biological Activity Screening of 4-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 4-Aminopyridazin-3(2H)-one and its derivatives. The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological properties. This document details the key biological activities, presents quantitative data in a structured format, provides detailed experimental protocols for core assays, and visualizes complex pathways and workflows.

Overview of Biological Activities

Derivatives of 4-Aminopyridazin-3(2H)-one have been extensively investigated for their therapeutic potential. The primary areas of biological activity include:

  • Anticancer Activity: Many pyridazinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR-2) and tubulin polymerization.[1][2]

  • Antimicrobial Activity: The pyridazinone core is associated with significant antibacterial and antifungal properties. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][4][5][6]

  • Anti-inflammatory Activity: Several derivatives exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), which are key mediators of the inflammatory response.[7][8][9][10]

  • Enzyme Inhibition: Beyond the contexts of cancer and inflammation, 4-Aminopyridazin-3(2H)-one derivatives have been identified as inhibitors of other crucial enzymes, including Fatty Acid Binding Protein 4 (FABP4) and D-amino acid oxidase (DAAO).[11][12][13]

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data from various biological activity screenings of 4-Aminopyridazin-3(2H)-one derivatives.

Table 1: Anticancer Activity of Pyridazinone Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Pyridazinone DerivativeP815 (murine mastocytoma)Not Specified0.40 µg/mL[14]
Pyridazinone Derivative 4MCF-7 (breast cancer)Not SpecifiedBest Activity[14]
Pyridazinone Derivative 8MCF-7 (breast cancer)Not SpecifiedBest Activity[14]
Pyridazinone Derivative 5HePG2 (liver cancer)Not SpecifiedBest Activity[14]
Pyridazinone Derivative 13aHePG2 (liver cancer)Not SpecifiedBest Activity[14]
Pyridazinone Derivative 10HCT (colon cancer)Not SpecifiedBest Activity[14]
Pyrrolo[1,2-b]pyridazine 5aLoVo (colon cancer)MTS AssayHighest Activity[14]
Compound 11 A549, HepG-2, Caco-2, MDAMTT Assay10.61, 9.52, 12.45, 11.52[12]
Quinoline-pyridazin-3(2H)-onePanc-1, Paca-2NCI Procedure2.9, 2.2[2]
Chlorinated Pyridazinone (DCPYR)MAC16In vitro cytotoxicity7 µM[9]

Table 2: Antimicrobial Activity of Pyridazinone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyridazinone Congeners IX(a-c)S. aureus, MRSA0.5–128[1]
Compound 10h S. aureus16[5]
Compound 8g C. albicans16[5]
Compound 7 S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µM[4]
Compound 13 S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µM[4]
Compound 3b C. albicans, A. niger12.5[6]
Compound 3c C. albicans, A. niger12.5[6]
Compound 14c B. subtilis15.62[15]

Table 3: Enzyme Inhibition by Pyridazinone Derivatives

Compound/DerivativeTarget EnzymeIC50Reference
4-amino & 4-ureido pyridazinonesFABP42.97 µM (for compound 25a)[11]
Pyridazinone Derivative 14e FABP41.57 µM[12][16]
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4B251 ± 18 nM[9]
Pyridazinone-based diarylureasVEGFR-20.19–0.60 µM[12]
6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-oneD-amino acid oxidaseHigh Potency[13]
Pyridazinone Derivative 3d COX-20.425 µM[6]

Experimental Protocols

This section provides detailed methodologies for key biological assays used in the screening of 4-Aminopyridazin-3(2H)-one derivatives.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of pyridazinone derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., A549, HepG-2, Caco-2, MDA-MB-231) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1.0 × 10^4 cells/well and incubate for 48 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test pyridazinone derivatives in DMSO. Further dilute the compounds to various concentrations with the culture medium. Treat the cells with these different concentrations and incubate for 24 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of relative cell viability compared to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[12]

Antimicrobial Susceptibility Testing: Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyridazinone derivatives against various microbial strains.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Grow the microbial strains (e.g., S. aureus, E. coli, P. aeruginosa, A. baumannii, S. typhimurium) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microplate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth medium only).

  • Incubation: Incubate the microplates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A colorimetric indicator like resazurin can be used, where a color change from blue to pink indicates microbial growth.[17]

VEGFR-2 Kinase Inhibition Assay

Objective: To assess the inhibitory activity of pyridazinone derivatives against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Principle: This biochemical assay measures the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. The inhibition of the kinase by a test compound leads to a decrease in the phosphorylation signal, which can be quantified using methods like luminescence.

Protocol:

  • Reagent Preparation: Prepare a serial dilution of the test compound. Prepare a master mix containing kinase buffer, a suitable substrate, and ATP.

  • Kinase Reaction: In a 96-well plate, add the VEGFR-2 enzyme and the test compound at various concentrations. Initiate the reaction by adding the master mix. Incubate at 30°C for 30 minutes.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[3][5][12]

Anti-inflammatory Activity: PDE4 Inhibition Assay

Objective: To evaluate the inhibitory effect of pyridazinone derivatives on phosphodiesterase 4 (PDE4).

Principle: This assay measures the ability of a compound to inhibit the PDE4 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels.

Protocol:

  • Reaction Mixture: In a suitable assay plate, combine the PDE4B enzyme, the test compound or a reference inhibitor (e.g., roflumilast), and the substrate (cAMP).

  • Incubation: Incubate the reaction mixture to allow for enzymatic activity.

  • Detection: Stop the reaction and measure the amount of remaining substrate or the product formed using a suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition. For active compounds, perform a dose-response study to determine the IC50 value.[6][9]

FABP4 Inhibition Assay

Objective: To screen for inhibitors of Fatty Acid Binding Protein 4 (FABP4).

Principle: This assay utilizes a fluorescent detection reagent that binds to FABP4, resulting in increased fluorescence. A ligand or inhibitor that binds to FABP4 will displace the detection reagent, leading to a reduction in the fluorescence signal.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add FABP assay buffer, the FABP4 protein solution, and the fluorescent detection reagent to each well.

  • Inhibitor Addition: Add the test inhibitor/ligand dilutions to the respective wells.

  • Incubation and Measurement: Incubate the plate and then measure the fluorescence emission at 475 nm following excitation at 370 nm using a plate reader.

  • Data Analysis: A decrease in fluorescence intensity indicates displacement of the detection reagent and therefore, inhibition of FABP4. Calculate the percentage of inhibition and determine the IC50 value for active compounds.[8][11]

D-Amino Acid Oxidase (DAAO) Inhibition Assay

Objective: To determine the inhibitory potential of pyridazinone derivatives against D-amino acid oxidase.

Principle: DAAO catalyzes the oxidative deamination of D-amino acids. The activity can be measured by monitoring the consumption of molecular oxygen, the production of hydrogen peroxide, or the formation of the corresponding α-keto acid.

Protocol (Oxygen Consumption Method):

  • Reaction Setup: Use an oxygen electrode to monitor the reaction. The reaction mixture should contain a buffer (e.g., 75 mM disodium pyrophosphate buffer, pH 8.5), the D-amino acid substrate (e.g., D-serine or D-alanine), and the DAAO enzyme.

  • Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.

  • Measurement: Measure the rate of oxygen consumption at 25°C.

  • Data Analysis: Calculate the percentage of inhibition of DAAO activity at different compound concentrations and determine the IC50 value.[13][16][18]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological screening of 4-Aminopyridazin-3(2H)-one derivatives.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits PKC PKC PLCg->PKC Migration Cell Migration PKC->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental_Workflow_Anticancer_Assay start Start cell_culture 1. Culture Cancer Cell Line start->cell_culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_treatment 3. Treat with Pyridazinone Derivatives cell_seeding->compound_treatment incubation 4. Incubate for 24-48 hours compound_treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading 7. Measure Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis 8. Calculate IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Anticancer Assay.

Antimicrobial_Susceptibility_Workflow start Start prep_inoculum 1. Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution 2. Serially Dilute Pyridazinone Derivatives in 96-well Plate prep_inoculum->serial_dilution inoculate 3. Inoculate Wells with Microorganism serial_dilution->inoculate incubate 4. Incubate at Optimal Temperature inoculate->incubate read_mic 5. Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Caption: Antimicrobial Susceptibility Testing Workflow.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Pyridazinone Compounds

Abstract

The pyridazinone core, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, is a "wonder nucleus" in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous therapeutic agents.[2][3][4] This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyridazinone compounds. It details key experimental protocols, summarizes significant quantitative data on their biological activities, and illustrates the underlying signaling pathways and experimental workflows.

Early Discovery and History

The journey of pyridazine chemistry began in the late 19th century. In 1886, as part of his research on the Fischer indole synthesis, the renowned chemist Emil Fischer was the first to prepare a substituted pyridazine by condensing phenylhydrazine with levulinic acid.[5][6] This seminal work laid the foundation for the field. A few years later, in 1895, Tauber accomplished the first synthesis of the unsubstituted parent pyridazine heterocycle.[1][6] He achieved this by oxidizing benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.[5]

Despite these early discoveries, the pyridazine ring system, unlike its isomers pyrimidine and pyrazine, is not commonly found in natural products, possibly due to the rarity of naturally occurring hydrazines.[1][5] Consequently, intensive investigation into its chemistry and biological potential only revived in the mid-20th century, when its derivatives began to show promise as biologically active agents.[1] This resurgence of interest has since led to the pyridazinone scaffold becoming a popular pharmacophore in numerous drugs and herbicides.[5]

Synthetic Methodologies and Experimental Protocols

The most prevalent and historically significant method for synthesizing the pyridazinone ring involves the condensation of a 1,4-dicarbonyl compound, or a functional equivalent like a γ-ketoacid, with hydrazine or its derivatives.[1][5][6] This versatile approach allows for the creation of a wide array of substituted pyridazinones.

General Synthesis Workflow

The fundamental synthetic strategy involves a cyclocondensation reaction. A γ-ketoacid is reacted with a hydrazine derivative, typically under reflux, to form the heterocyclic pyridazinone ring. This process is efficient and widely applicable for generating diverse libraries of these compounds.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Product Start_Acid γ-Ketoacid (e.g., β-Benzoylpropionic Acid) Process_Cyclo Cyclocondensation (Reflux in Solvent) Start_Acid->Process_Cyclo Start_Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) Start_Hydrazine->Process_Cyclo Product_Pyridazinone Substituted Pyridazinone Process_Cyclo->Product_Pyridazinone

Caption: General workflow for pyridazinone synthesis via cyclocondensation.

Key Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one

This protocol is adapted from a standard procedure for synthesizing a pyridazinone ring from a γ-ketoacid.[7]

Step 1: Synthesis of β-Benzoylpropionic Acid (Friedel-Crafts Acylation)

  • A mixture of benzene (30 mL) and anhydrous aluminum chloride (0.10 M) is refluxed on a water bath under anhydrous conditions.

  • Succinic anhydride (0.10 M) is added in small portions with continuous stirring.

  • Stirring and heating are continued for 4 hours.

  • The reaction mixture is left overnight at room temperature and then poured into ice-cold hydrochloric acid (2.5% v/v).

  • Steam distillation is performed to remove unreacted starting materials.

  • The remaining aqueous solution is concentrated on a water bath to yield the crude β-benzoylpropionic acid.

Step 2: Synthesis of 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one (Cyclization)

  • The β-benzoylpropionic acid obtained from Step 1 is reacted with hydrazine hydrate.

  • The reaction mixture is typically refluxed in a suitable solvent, such as ethanol.

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled.

  • The precipitated product is collected by filtration, washed, and can be recrystallized to yield the pure 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one.[7]

Biological Activities and Drug Development

Pyridazinone derivatives are recognized for their diverse pharmacological activities, which has made them a focal point of drug discovery.[2][8][9] Key therapeutic areas include anti-inflammatory, cardiovascular, and neurodegenerative diseases.

Anti-inflammatory Activity: COX Inhibition

Many pyridazinone compounds function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[8][10]

A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were recently synthesized and evaluated for their anti-inflammatory effects.[10] Compound 7c from this series emerged as a potent dual inhibitor of both COX-1 and COX-2 isoenzymes.[10]

Table 1: In Vivo Anti-inflammatory and In Vitro COX Inhibitory Activities

Compound In Vivo Edema Inhibition (%) at 1.25 mg/ear In Vitro COX-1 Inhibition (IC₅₀, µM) In Vitro COX-2 Inhibition (IC₅₀, µM)
7c 81.8 7.50 8.12
Indomethacin 85.2 0.23 2.30

Data sourced from a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives.[10]

G ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Normal Prostaglandins (Stomach lining, etc.) COX1->Prostaglandins_Normal Prostaglandins_Inflam Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_Inflam Compound7c Pyridazinone (Compound 7c) Compound7c->COX1 Inhibition Compound7c->COX2 Inhibition G ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (Active) cAMP->PKA AMP AMP (Inactive) PDE->AMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Pyridazinone Pyridazinone PDE Inhibitor Pyridazinone->PDE Inhibition G Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism Synapse Increased Dopamine in Synapse Dopamine->Synapse Leads to Metabolites Inactive Metabolites MAOB->Metabolites Pyridazinone Pyridazinone MAO-B Inhibitor Pyridazinone->MAOB Competitive Inhibition

References

Tautomerism in 4-Aminopyridazin-3(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric landscape of 4-Aminopyridazin-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to its role as a core structure in the development of various bioactive agents, a thorough understanding of its potential tautomeric forms is crucial for structure-activity relationship (SAR) studies, molecular modeling, and drug design.

Introduction to Tautomerism in Pyridazinones

Pyridazin-3(2H)-one and its derivatives are known to exist in a dynamic equilibrium between their keto and enol forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyridazinone ring. For the parent pyridazin-3(2H)-one, the keto form is generally considered to be more stable. The introduction of an amino group at the 4-position, as in 4-Aminopyridazin-3(2H)-one, significantly expands the potential tautomeric space to include imino and other prototropic isomers.

Potential Tautomeric Forms of 4-Aminopyridazin-3(2H)-one

The presence of acidic protons on the amide nitrogen, the amino group, and the potential for enolization of the ketone allows for several possible tautomers of 4-Aminopyridazin-3(2H)-one. The primary tautomeric equilibria to consider are the amide-imidic acid (lactam-lactim) tautomerism and the amine-imine tautomerism, in addition to the keto-enol tautomerism of the pyridazinone ring.

The principal tautomeric forms are depicted in the diagram below:

Tautomers T1 4-Amino-pyridazin-3(2H)-one (Amide-Amine) T2 4-Amino-3-hydroxypyridazine (Imidic Acid-Amine) T1->T2 Amide-Imidic Acid Tautomerism T3 4-Imino-3,4-dihydropyridazin-3-one (Amide-Imine) T1->T3 Amine-Imine Tautomerism

Caption: Primary tautomeric equilibria of 4-Aminopyridazin-3(2H)-one.

Computational Studies on Pyridazinone Tautomerism

Two mechanisms were considered for this process: a direct hydrogen transfer and a dimer-assisted double hydrogen transfer.[1][2] The direct transfer was found to have a very high activation energy, while the dimer-assisted mechanism was significantly more favorable.[1][2]

Table 1: Calculated Activation Energies for Pyridazin-3(2H)-one Tautomerization [1][2]

MechanismActivation Energy (kcal/mol)
Direct Hydrogen Transfer42.64
Dimer-Assisted Double Hydrogen Transfer14.66

These findings suggest that in the absence of protic solvents to facilitate proton transfer, the keto form of the pyridazinone ring is kinetically and thermodynamically favored.

Spectroscopic Analysis and Predominant Tautomeric Form

The predominance of the keto form for pyridazinones is a generally accepted principle.[3] In the context of 4-Aminopyridazin-3(2H)-one and its derivatives, the extensive synthetic and characterization data available from studies on Fatty Acid Binding Protein 4 (FABP4) inhibitors support the prevalence of the amide-amine tautomer in solution.[4][5][6][7] The reported 1H NMR and 13C NMR data are consistent with the proposed structures where the pyridazinone ring is in its keto form.

Experimental Protocols

While specific experimental protocols for the elucidation of tautomerism in 4-Aminopyridazin-3(2H)-one are not explicitly detailed in the literature, the following methodologies are standard for such investigations.

Synthesis of 4-Aminopyridazin-3(2H)-one Derivatives

The synthesis of various 4-amino and 4-ureido pyridazin-3(2H)-one derivatives has been extensively reported.[6][7] A general synthetic pathway often involves the modification of a pre-formed pyridazinone core. The following diagram illustrates a conceptual workflow for the synthesis and characterization of these compounds.

Synthesis_Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., cyclization, substitution) Start->Reaction Purification Purification (e.g., crystallization, chromatography) Reaction->Purification Characterization Structural Characterization Purification->Characterization BioAssay Biological Activity Assay Purification->BioAssay NMR NMR Spectroscopy (1H, 13C, 15N) Characterization->NMR MS Mass Spectrometry Characterization->MS Xray X-ray Crystallography Characterization->Xray

Caption: A generalized workflow for the synthesis and analysis of pyridazinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism.

  • 1H NMR: The chemical shifts and coupling constants of the protons on the ring and the amino group can provide evidence for the predominant tautomer. The presence of a broad NH proton signal is indicative of the amide form.

  • 13C NMR: The chemical shift of the carbonyl carbon is a key indicator. A signal in the range of 160-180 ppm is characteristic of a carbonyl group, supporting the keto tautomer.

  • 15N NMR: This technique can be particularly informative for distinguishing between amino, imino, and amide nitrogens, providing direct evidence of the tautomeric state.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. While a crystal structure for the parent 4-Aminopyridazin-3(2H)-one is not reported in the searched literature, this method would definitively establish the tautomeric form present in the crystal lattice.

Biological Implications of Tautomerism

The tautomeric form of a molecule can have a profound impact on its biological activity. Different tautomers present different hydrogen bond donor and acceptor patterns, which can alter their binding affinity to biological targets. In the case of 4-Aminopyridazin-3(2H)-one based FABP4 inhibitors, the amide-amine tautomer is likely the bioactive conformation, as molecular docking and SAR studies have been based on this form.[4][5][7] The development of potent FABP4 inhibitors has been successful utilizing the 4-amino-pyridazin-3(2H)-one scaffold.[8][9]

Conclusion

Based on the available evidence from theoretical studies on the parent pyridazinone ring and extensive spectroscopic data for its 4-amino derivatives, it can be concluded that 4-Aminopyridazin-3(2H)-one predominantly exists in the amide-amine tautomeric form . While other tautomers are theoretically possible, they are likely to be present in much lower concentrations under normal conditions. For drug development professionals, it is recommended to consider the amide-amine form as the primary species in SAR and molecular modeling studies. Further investigation using 15N NMR and X-ray crystallography would provide a more definitive and quantitative understanding of the tautomeric equilibria of this important heterocyclic scaffold.

References

Spectroscopic Profile of 4-Aminopyridazin-3(2H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data of 4-Aminopyridazin-3(2H)-one Derivatives

The following tables summarize the key spectroscopic data for various substituted 4-Aminopyridazin-3(2H)-one derivatives as reported in the literature. These compounds provide insight into the expected spectral characteristics of the core scaffold.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of 4-Aminopyridazin-3(2H)-one Derivatives (400 MHz, DMSO-d₆)

Compoundδ (ppm) and MultiplicityAssignment
4-Amino-6-(aryl)-2-(methyl)-pyridazin-3(2H)-one [1]2.21 (s, 3H)CH₃
7.35–7.40 (m, 1H)Ar-H
7.45–7.51 (m, 5H)Ar-H
7.65 (s, 1H)NH₂
7.88 (s, 1H)CONH₂
4-Amino-2-(aryl)-pyridazin-3(2H)-one [1]6.78 (s, 1H)NH₂
7.48 (tt, 3H, J = 3.9, 2.4 Hz)Ar-H
7.57–7.61 (m, 2H)Ar-H
12.98 (s, 1H)ArNH
4-Amino-6-(aryl)-pyridazin-3(2H)-one [1]6.38 (s, 2H)NH₂
7.38 (dd, 3H, J = 5.0, 2.1 Hz)Ar-H
7.47–7.49 (m, 2H)Ar-H
12.79 (s, 1H)ArNH

Table 2: ¹³C NMR Spectroscopic Data of 4-Aminopyridazin-3(2H)-one Derivatives (100 MHz, DMSO-d₆)

Compoundδ (ppm)
4-Amino-6-(aryl)-2-(methyl)-pyridazin-3(2H)-one [1]167.39, 155.53, 143.12, 141.99, 141.63, 128.82, 127.99, 125.85, 110.42, 20.24
4-Amino-2-(aryl)-pyridazin-3(2H)-one [1]154.47, 154.06, 149.95, 145.72, 135.21, 129.28, 128.29, 128.13, 115.68, 113.42
4-Amino-6-(aryl)-pyridazin-3(2H)-one [1]167.25, 156.28, 145.36, 141.66, 137.17, 128.17, 127.97, 127.83, 109.75
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of 4-Aminopyridazin-3(2H)-one Derivatives

CompoundIonization Mode[M+H]⁺ (m/z)
4-Amino-6-(aryl)-2-(methyl)-pyridazin-3(2H)-one ESI244.95
4-Amino-2-(aryl)-pyridazin-3(2H)-one ESI212.89
4-Amino-6-(aryl)-pyridazin-3(2H)-one ESI230.95

Note: The term "aryl" in the tables refers to a substituted phenyl group as described in the cited literature.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, based on methodologies reported for the characterization of pyridazinone derivatives.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is often used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

    • ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) may be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted and mixed with a matrix solution if using MALDI-TOF, or infused directly for ESI.

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques, often coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. The data is reported as a mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for obtaining the spectroscopic data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Purified Compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolve NMR_Tube Sample in NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer Acquire Acquire Spectra (1H, 13C) Spectrometer->Acquire Raw_Data Raw Spectroscopic Data Acquire->Raw_Data Process Process Data (Fourier Transform, Phasing, Baseline Correction) Raw_Data->Process Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Process->Analysis Final_Spectrum Final NMR Spectrum Analysis->Final_Spectrum

Caption: General workflow for NMR spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Purified Compound Grind Grind & Press Sample->Grind ATR Place on ATR Crystal Sample->ATR KBr KBr (for pellet) KBr->Grind Pellet KBr Pellet Grind->Pellet Spectrometer FTIR Spectrometer Pellet->Spectrometer ATR_Sample Sample on ATR ATR->ATR_Sample ATR_Sample->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Raw_Data Interferogram Acquire->Raw_Data Process Fourier Transform Raw_Data->Process Analysis Spectral Analysis (Peak Identification) Process->Analysis Final_Spectrum Final IR Spectrum Analysis->Final_Spectrum

Caption: General workflow for IR spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Purified Compound Dissolve Dissolve Sample->Dissolve Solvent Solvent (e.g., MeOH) Solvent->Dissolve Solution Sample Solution Dissolve->Solution Ionize Ionization (e.g., ESI) Solution->Ionize Mass_Spec Mass Spectrometer (e.g., ESI-TOF) Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Process Generate Mass Spectrum Detect->Process Analysis Determine m/z of Molecular Ion Process->Analysis Final_Spectrum Final Mass Spectrum Analysis->Final_Spectrum

Caption: General workflow for Mass Spectrometry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminopyridazin-3(2H)-one from γ-ketoacids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-Aminopyridazin-3(2H)-one, a valuable scaffold in medicinal chemistry, starting from readily available γ-ketoacids. The synthesis is a multi-step process, and this document outlines the key transformations involved, including the formation of the pyridazinone core, introduction of the amino group at the 4-position, and subsequent aromatization.

Introduction

Pyridazin-3(2H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. The 4-amino substituted pyridazinone core, in particular, is a key structural motif in a variety of bioactive molecules. The synthesis of these compounds often begins with the cyclization of γ-ketoacids with hydrazine, a robust and well-established reaction. This document details the subsequent steps required to introduce the crucial 4-amino functionality. Two primary synthetic routes are presented: a halogenation-amination pathway and a direct amination approach.

Synthetic Strategy Overview

The overall synthetic strategy from a generic γ-ketoacid to 4-Aminopyridazin-3(2H)-one is depicted below. The synthesis commences with the formation of a 4,5-dihydropyridazin-3(2H)-one ring, which can then be functionalized.

Synthesis_Overview y_ketoacid γ-Ketoacid dihydropyridazinone 4,5-Dihydropyridazin-3(2H)-one y_ketoacid->dihydropyridazinone Hydrazine Hydrate amino_dihydropyridazinone 4-Amino-4,5-dihydropyridazin-3(2H)-one dihydropyridazinone->amino_dihydropyridazinone Amination aminopyridazinone 4-Aminopyridazin-3(2H)-one amino_dihydropyridazinone->aminopyridazinone Oxidation

Caption: General synthetic workflow from a γ-ketoacid to 4-Aminopyridazin-3(2H)-one.

Protocol 1: Synthesis via Halogenation and Amination

This pathway involves the initial formation of the 4,5-dihydropyridazin-3(2H)-one, followed by bromination at the 4-position and subsequent nucleophilic substitution with an amine source. This is a versatile method that allows for the introduction of various amino groups.

Step 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid

This initial step is a classic condensation reaction to form the pyridazinone ring.

Reaction:

Step1 levulinic Levulinic Acid hydrazine + Hydrazine Hydrate levulinic->hydrazine dihydropyridazinone -> 6-Methyl-4,5-dihydropyridazin-3(2H)-one hydrazine->dihydropyridazinone Step2 dihydropyridazinone 6-Methyl-4,5-dihydropyridazin-3(2H)-one bromine + Bromine dihydropyridazinone->bromine bromopyridazinone -> 4-Bromo-6-methylpyridazin-3(2H)-one bromine->bromopyridazinone Step3 bromopyridazinone 4-Bromo-6-methylpyridazin-3(2H)-one ammonia + Ammonia bromopyridazinone->ammonia aminopyridazinone -> 4-Amino-6-methylpyridazin-3(2H)-one ammonia->aminopyridazinone Direct_Amination_Workflow dihydropyridazinone 6-Methyl-4,5-dihydropyridazin-3(2H)-one hydrazine Hydrazine Hydrate heating High Temperature Heating dihydropyridazinone->heating hydrazine->heating aminopyridazinone 4-Amino-6-methylpyridazin-3(2H)-one heating->aminopyridazinone

Application Notes and Protocols for the Synthesis of 4-Aminopyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-Aminopyridazin-3(2H)-one derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities. The following sections detail the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and characterization of these compounds.

Introduction

4-Aminopyridazin-3(2H)-one derivatives are heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their structural motif is a key component in various biologically active molecules, exhibiting potential as therapeutic agents. The synthesis of these derivatives can be achieved through several routes, with the direct amination of a pyridazinone precursor using hydrazine hydrate being a common and effective method. This document outlines a general protocol for this synthesis, along with characterization data for representative derivatives.

Experimental Protocols

This section details two primary protocols for the synthesis of 4-Aminopyridazin-3(2H)-one derivatives. Protocol A describes a direct amination approach, while Protocol B outlines a multi-step synthesis from a different precursor, offering an alternative route.

Protocol A: Direct Amination of 3(2H)-Pyridazinones with Hydrazine Hydrate

This protocol is adapted from methodologies involving the direct amination of a suitable pyridazinone precursor.[1][2]

Materials:

  • Substituted 3(2H)-pyridazinone (1.0 eq)

  • Hydrazine hydrate (excess, e.g., 10-20 eq)

  • Ethanol

  • Water

  • Palladium on carbon (10% Pd-C) (catalytic amount, if reduction is needed)[1]

  • Sodium hydroxide (for pH adjustment, if needed)[1]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 3(2H)-pyridazinone (1.0 eq) in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the precipitate by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Characterize the purified 4-Aminopyridazin-3(2H)-one derivative using melting point determination, NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Protocol B: Synthesis from 4,5-Dichloropyridazin-3-ones

This protocol provides an alternative synthesis route starting from 4,5-dichloropyridazin-3-ones.[1]

Materials:

  • Substituted 4,5-dichloropyridazin-3-one (1.0 eq)

  • Hydrazine hydrate (excess)

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve the substituted 4,5-dichloropyridazin-3-one in ethanol in a round-bottom flask.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC. This reaction proceeds via a proposed 4-chloro-5-hydrazinopyridazin-3-one intermediate.[1]

  • Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield the desired 4-aminopyridazin-3(2H)-one derivative.

  • Characterization: The final product is characterized by standard analytical techniques as described in Protocol A.

Data Presentation

The following table summarizes the quantitative data for a selection of synthesized 4-Aminopyridazin-3(2H)-one derivatives.

Compound IDR GroupMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)References
1 HC₄H₅N₃O111.10->300[1]
2 6-PhenylC₁₀H₉N₃O187.20-248-250[3][4]
3 6-ChloroC₄H₄ClN₃O145.55--[1]

Note: Yields and melting points can vary depending on the specific reaction conditions and purity of the final product. "-" indicates data not specified in the cited sources.

Visualization of Synthetic Workflow

The following diagrams illustrate the general synthetic pathways described in the protocols.

Synthesis_Workflow General Synthesis Workflow for 4-Aminopyridazin-3(2H)-one Derivatives cluster_protocol_A Protocol A: Direct Amination cluster_protocol_B Protocol B: From Dichloro Precursor Start_A Substituted 3(2H)-Pyridazinone Reagents_A Hydrazine Hydrate, Ethanol Start_A->Reagents_A Reaction_A Reflux Reagents_A->Reaction_A Workup_A Cooling & Filtration Reaction_A->Workup_A Purification_A Recrystallization Workup_A->Purification_A Product_A 4-Aminopyridazin-3(2H)-one Derivative Purification_A->Product_A Start_B Substituted 4,5-Dichloropyridazin-3-one Reagents_B Hydrazine Hydrate, Ethanol Start_B->Reagents_B Reaction_B Stirring at RT or Gentle Heat Reagents_B->Reaction_B Workup_B Solvent Removal Reaction_B->Workup_B Purification_B Column Chromatography or Recrystallization Workup_B->Purification_B Product_B 4-Aminopyridazin-3(2H)-one Derivative Purification_B->Product_B

Caption: Synthetic routes for 4-Aminopyridazin-3(2H)-one derivatives.

The following diagram illustrates a more detailed chemical transformation for the direct amination protocol.

Chemical_Transformation Chemical Transformation in Direct Amination Reactant Substituted 3(2H)-Pyridazinone R-C₄H₂N₂O Product 4-Aminopyridazin-3(2H)-one R-C₄H₄N₃O Reactant->Product Direct Amination Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent->Product

Caption: General chemical reaction for direct amination.

References

Application of 4-Aminopyridazin-3(2H)-one in Cancer Cell Line Studies: A Focus on FABP4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridazin-3(2H)-one has emerged as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. While direct studies on the anti-cancer properties of the parent compound are limited, its core structure is integral to a promising class of molecules that target Fatty Acid-Binding Protein 4 (FABP4).[1][2] Current research indicates that FABP4 inhibitors, many of which are derived from the 4-aminopyridazin-3(2H)-one scaffold, hold significant potential in the treatment of cancer and other diseases.[1][2] This document provides a comprehensive overview of the application of 4-aminopyridazin-3(2H)-one as a foundational structure for FABP4 inhibitors in cancer cell line studies, including quantitative data for its derivatives, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Mechanism of Action: Targeting FABP4

Fatty Acid-Binding Protein 4 (FABP4) is involved in lipid metabolism and has been implicated in the progression of various cancers.[3] It is believed to support tumor growth and metastasis by facilitating the uptake and transport of fatty acids, which serve as a crucial energy source and building blocks for cancer cells.[3] Furthermore, FABP4 can activate oncogenic signaling pathways, including the PI3K/Akt and MAPK pathways, promoting cancer cell proliferation and survival.[3] Therefore, inhibiting FABP4 presents a compelling strategy for cancer therapy. Derivatives of 4-aminopyridazin-3(2H)-one have been identified as potent inhibitors of FABP4, disrupting these pro-tumorigenic processes.[1][2]

Data Presentation: Quantitative Analysis of 4-Aminopyridazin-3(2H)-one Derivatives

The following table summarizes the in vitro activity of various derivatives of 4-aminopyridazin-3(2H)-one as FABP4 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDModification on 4-Aminopyridazin-3(2H)-one ScaffoldTargetIC50 (µM)Reference
14e Optimized 4-ureido pyridazinone derivativeFABP41.57[1][4]
25a 4-ureido pyridazinone derivativeFABP42.97[2]
Arachidonic Acid (Positive Control) Not applicableFABP43.42[2]

Signaling Pathway

The inhibition of FABP4 by 4-aminopyridazin-3(2H)-one derivatives can modulate downstream signaling pathways crucial for cancer cell proliferation and survival.

FABP4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_downstream Downstream Signaling Fatty Acids Fatty Acids FABP4 FABP4 Fatty Acids->FABP4 PI3K/Akt Pathway PI3K/Akt Pathway FABP4->PI3K/Akt Pathway MAPK Pathway MAPK Pathway FABP4->MAPK Pathway 4-Aminopyridazin-3(2H)-one Derivative 4-Aminopyridazin-3(2H)-one Derivative 4-Aminopyridazin-3(2H)-one Derivative->FABP4 Proliferation & Survival Proliferation & Survival PI3K/Akt Pathway->Proliferation & Survival MAPK Pathway->Proliferation & Survival

Caption: FABP4 Inhibition by 4-Aminopyridazin-3(2H)-one Derivatives.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of 4-aminopyridazin-3(2H)-one derivatives on the metabolic activity and viability of cancer cells.

Workflow:

References

4-Aminopyridazin-3(2H)-one: A Versatile Chemical Probe for Investigating FABP4 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridazin-3(2H)-one and its derivatives have emerged as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key regulator of lipid metabolism and inflammatory signaling. Dysregulation of FABP4 is implicated in a range of pathologies, including metabolic syndrome, type 2 diabetes, atherosclerosis, and various cancers. As a chemical probe, 4-aminopyridazin-3(2H)-one provides a valuable tool to dissect the multifaceted roles of FABP4 in both normal physiology and disease states, offering significant potential for therapeutic intervention.

This document provides detailed application notes and experimental protocols for the utilization of 4-aminopyridazin-3(2H)-one and its analogs as chemical probes for biological studies. It is intended for researchers in academia and industry engaged in cell biology, pharmacology, and drug discovery.

Biological Target: Fatty Acid Binding Protein 4 (FABP4)

FABP4, also known as aP2 or A-FABP, is a 15 kDa cytoplasmic protein predominantly expressed in adipocytes and macrophages. It functions as a lipid chaperone, binding to hydrophobic ligands, particularly long-chain fatty acids, and facilitating their intracellular transport and signaling functions. FABP4 is a crucial node in cellular metabolic and inflammatory pathways.

In adipocytes , FABP4 interacts with hormone-sensitive lipase (HSL) to regulate lipolysis and fatty acid release. It also associates with the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ), modulating the expression of genes involved in adipogenesis and lipid metabolism.

In macrophages , FABP4 is involved in lipid accumulation and the inflammatory response, contributing to the development of atherosclerosis.

In cancer cells , FABP4 has been shown to be upregulated in various malignancies, including ovarian, breast, and prostate cancer.[1] It promotes tumor growth, metastasis, and therapy resistance by enhancing lipid transport and activating oncogenic signaling pathways.[1][2]

Applications in Biological Studies

4-Aminopyridazin-3(2H)-one and its derivatives can be employed in a variety of biological studies to:

  • Elucidate the role of FABP4 in metabolic diseases: Investigate the impact of FABP4 inhibition on insulin sensitivity, glucose metabolism, and lipid profiles in cellular and animal models of obesity and diabetes.

  • Probe the function of FABP4 in cancer biology: Examine the effects of FABP4 inhibition on cancer cell proliferation, migration, invasion, and response to chemotherapy.[3]

  • Investigate the involvement of FABP4 in inflammation: Assess the consequences of FABP4 inhibition on macrophage activation, cytokine production, and inflammatory signaling pathways.

  • Validate FABP4 as a therapeutic target: Use these compounds as tool molecules to support the development of novel FABP4-targeted therapies.

Quantitative Data Summary

The following tables summarize the inhibitory potency of various 4-aminopyridazin-3(2H)-one derivatives against FABP4, as determined by in vitro fluorescence displacement assays.

Table 1: Inhibitory Activity of 4-Amino- and 4-Ureido Pyridazinone Derivatives against FABP4

Compound IDStructureIC50 (µM)
25a 4-ureido-pyridazin-3(2H)-one derivative2.97
Arachidonic acid (control) Endogenous ligand3.42
14e Optimized 4-amino-pyridazin-3(2H)-one derivative1.57

Data sourced from multiple studies on 4-aminopyridazin-3(2H)-one derivatives.[4][5]

Experimental Protocols

Protocol 1: Determination of FABP4 Inhibitory Activity using a Fluorescence Displacement Assay

This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against FABP4. The assay relies on the displacement of a fluorescent probe from the FABP4 binding pocket by a competing ligand.

Materials:

  • Recombinant human FABP4 protein

  • Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a commercially available fluorescent ligand)

  • Assay Buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% Tween-20)

  • Test compound (4-aminopyridazin-3(2H)-one derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute recombinant FABP4 protein to a final concentration of 2 µM in Assay Buffer.

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM ANS in DMSO) and dilute to a working concentration of 2 µM in Assay Buffer.

    • Prepare a serial dilution of the test compound in Assay Buffer. The final concentration in the assay should typically range from 0.01 µM to 100 µM.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the diluted FABP4 protein solution to each well.

    • Add 25 µL of the diluted test compound at various concentrations to the respective wells. For control wells, add 25 µL of Assay Buffer (for maximum fluorescence) or a known FABP4 inhibitor (for minimum fluorescence).

    • Add 25 µL of the fluorescent probe working solution to all wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader. For ANS, the excitation wavelength is typically around 380 nm and the emission wavelength is around 460 nm. These wavelengths may vary depending on the fluorescent probe used.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no FABP4) from all readings.

    • Normalize the data by setting the fluorescence of the control wells with no inhibitor to 100% and the fluorescence of wells with a saturating concentration of a known inhibitor to 0%.

    • Plot the percentage of fluorescence signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Measurement & Analysis prep_fabp4 Dilute FABP4 add_fabp4 Add FABP4 to wells prep_fabp4->add_fabp4 prep_probe Dilute Fluorescent Probe add_probe Add Fluorescent Probe prep_probe->add_probe prep_compound Serial Dilution of Test Compound add_compound Add Test Compound prep_compound->add_compound add_fabp4->add_compound add_compound->add_probe incubate Incubate (30 min) add_probe->incubate read_fluorescence Read Fluorescence incubate->read_fluorescence analyze Calculate IC50 read_fluorescence->analyze

Experimental workflow for the FABP4 fluorescence displacement assay.
Protocol 2: Cellular Assay to Assess the Effect of FABP4 Inhibition on Adipocyte Lipolysis

This protocol outlines a method to evaluate the impact of a 4-aminopyridazin-3(2H)-one derivative on isoproterenol-stimulated lipolysis in mature adipocytes by measuring glycerol release.

Materials:

  • Mature adipocytes (e.g., differentiated 3T3-L1 cells)

  • DMEM (Dulbecco's Modified Eagle Medium) with 2% BSA (Bovine Serum Albumin)

  • Isoproterenol (a non-selective β-adrenergic agonist)

  • Test compound (4-aminopyridazin-3(2H)-one derivative)

  • Glycerol Assay Kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes according to standard protocols.

  • Treatment:

    • Wash the mature adipocytes twice with DMEM.

    • Pre-incubate the cells with various concentrations of the test compound (or vehicle control) in DMEM with 2% BSA for 1 hour at 37°C.

  • Stimulation of Lipolysis:

    • Add isoproterenol (e.g., 10 µM final concentration) to the wells to stimulate lipolysis.

    • Incubate for 2 hours at 37°C.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

  • Glycerol Measurement:

    • Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the glycerol release to the total protein content in each well.

    • Compare the glycerol release in the presence of the test compound to the vehicle-treated, isoproterenol-stimulated control.

    • Calculate the percentage inhibition of lipolysis for each concentration of the test compound.

Signaling Pathways

FABP4 is a central player in a complex network of signaling pathways that link lipid metabolism to cellular processes such as proliferation, inflammation, and survival. 4-Aminopyridazin-3(2H)-one and its derivatives, by inhibiting FABP4, can modulate these pathways.

fabp4_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Fatty Acids FAT_CD36 FAT/CD36 FA->FAT_CD36 Obesity Obesity/ Metabolic Stress Obesity->FA FABP4 FABP4 FAT_CD36->FABP4 FA Transport HSL HSL FABP4->HSL Lipolysis Regulation PI3K PI3K FABP4->PI3K Activation ERK ERK FABP4->ERK Activation STAT3 STAT3 FABP4->STAT3 Activation PPARg PPARγ FABP4->PPARg FA Trafficking AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival, Metastasis, Inflammation) AKT->Gene_Expression ERK->Gene_Expression STAT3->Gene_Expression Inhibitor 4-Aminopyridazin-3(2H)-one Inhibitor->FABP4 PPARg->Gene_Expression

FABP4 signaling pathways in metabolic disease and cancer.

Pathway Description:

Extracellular fatty acids, often elevated in conditions like obesity, are transported into the cell via fatty acid transporters such as FAT/CD36.[1] Intracellularly, FABP4 binds to these fatty acids and chaperones them to various cellular compartments. FABP4 can interact with HSL to regulate lipolysis and with PPARγ in the nucleus to control gene expression related to lipid metabolism and adipogenesis.[1] Furthermore, FABP4 can activate several pro-oncogenic signaling cascades, including the PI3K/AKT, ERK, and STAT3 pathways, thereby promoting cell proliferation, survival, and metastasis.[1][5] 4-Aminopyridazin-3(2H)-one and its derivatives act by directly inhibiting FABP4, thus blocking these downstream signaling events.

Conclusion

4-Aminopyridazin-3(2H)-one and its analogs represent a powerful class of chemical probes for the study of FABP4 biology. The detailed protocols and pathway information provided herein are intended to facilitate the use of these compounds in elucidating the complex roles of FABP4 in health and disease, and to aid in the development of novel therapeutic strategies targeting this important protein. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols for the Characterization of 4-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-Aminopyridazin-3(2H)-one. The following sections detail the experimental protocols and expected data for various analytical methods, including spectroscopic, chromatographic, and thermal analyses. While specific experimental data for the parent compound 4-Aminopyridazin-3(2H)-one is limited in published literature, the data and protocols presented here are based on closely related derivatives and analogous structures, providing a robust starting point for its analysis.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of 4-Aminopyridazin-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure by analyzing the magnetic properties of atomic nuclei.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 4-Aminopyridazin-3(2H)-one Derivatives.

Compound/FragmentTechniqueSolventChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
4-Amino-6-phenyl-3(2H)-pyridazinone¹H NMRDMSO-d₆δ 6.38 (s, 2H, NH₂), 7.38 (dd, 3H, Ar, J = 5.0, 2.1 Hz), 7.47–7.49 (m, 2H, Ar), 12.79 (s, 1H, ArNH)[1]
4-Amino-6-phenyl-3(2H)-pyridazinone¹³C NMRDMSO-d₆δ 167.25, 156.28, 145.36, 141.66, 137.17, 128.17, 127.97, 127.83, 109.75[1]
Pyridazin-3(2H)-one¹³C NMR-C(3): δ 164.00, C(4): δ 130.45, C(5): δ 134.71, C(6): δ 139.02[2]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Table 2: Representative Mass Spectrometry Data for 4-Aminopyridazin-3(2H)-one Derivatives.

CompoundIonization MethodM/Z ValueObservation
4-Amino-6-phenyl-3(2H)-pyridazinoneESI230.95[M+H]⁺[1]
4-Amino-2-phenyl-3(2H)-pyridazinoneESI212.89[M+H]⁺[1]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1] Further dilute with 0.1% formic acid in a methanol/water mixture (50:50) to a final concentration of approximately 50 µg/mL.[1]

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a triple quadrupole or time-of-flight (TOF) analyzer.[1]

  • Analysis:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Optimize source parameters (e.g., spray voltage, capillary temperature) to obtain a stable signal.

  • Data Analysis: Determine the molecular weight from the m/z value of the molecular ion peak. High-resolution mass spectrometry can be used to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands for 4-Aminopyridazin-3(2H)-one.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (amine and amide)3400-3200
C-H stretching (aromatic)3100-3000
C=O stretching (amide)1680-1630
C=N stretching (pyridazine ring)1600-1550
C=C stretching (pyridazine ring)1500-1400
N-H bending (amine)1650-1580

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

    • Solution: Dissolve the sample in a suitable solvent that does not have interfering absorptions in the regions of interest (e.g., chloroform, carbon tetrachloride).

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure solvent.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance value between 0.2 and 0.8 at the wavelength of maximum absorbance (λmax).

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of 4-Aminopyridazin-3(2H)-one and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture.

Table 4: Representative HPLC Conditions for the Analysis of Aminopyridine and Pyridazinone Compounds.

ParameterCondition 1 (Aminopyridines)Condition 2 (Pyridazinone Derivatives)
Column Amaze HDC18 reverse-phase
Mobile Phase Isocratic mixture of acetonitrile and water with acidic modifierGradient or isocratic elution with acetonitrile and water containing 0.1% formic acid.[1]
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nm or 281 nm[1]UV at 254 nm or 281 nm[1]
Injection Volume 10 µL10 µL

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Set up the HPLC system with the appropriate column and mobile phase as detailed in Table 4.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the column temperature (e.g., 25-30 °C) and the detector wavelength.

  • Analysis: Inject the sample solution and record the chromatogram. The retention time of the peak corresponding to 4-Aminopyridazin-3(2H)-one can be used for identification, and the peak area can be used for quantification against a standard of known concentration.

  • Method Validation: For quantitative applications, the method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on melting point, phase transitions, and purity. TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum or ceramic pan.

  • Instrumentation: A simultaneous TGA-DSC instrument or separate TGA and DSC instruments.

  • DSC Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature.

    • The melting point is determined from the onset or peak of the endothermic melting transition.

  • TGA Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.

    • Record the mass loss as a function of temperature.

    • The decomposition temperature is determined from the onset of mass loss.

Visualizations

Experimental Workflow for Characterization

Analytical Workflow for 4-Aminopyridazin-3(2H)-one Characterization cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization and Purity Assessment Synthesis Synthesis of 4-Aminopyridazin-3(2H)-one Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group Identification HPLC HPLC Analysis Purification->HPLC Purity Assessment Thermal Thermal Analysis (DSC/TGA) Purification->Thermal Thermal Properties UVVis UV-Vis Spectroscopy Purification->UVVis Electronic Properties

Caption: Workflow for the synthesis and analytical characterization.

Relationship between Analytical Techniques

Interrelation of Analytical Techniques Structure Structure Purity Purity Properties Properties NMR NMR NMR->Structure MS MS MS->Structure FTIR FTIR FTIR->Structure HPLC HPLC HPLC->Purity HPLC->Properties Quantitative Thermal Thermal Thermal->Properties Physical UV-Vis UV-Vis UV-Vis->Properties Electronic

Caption: Interrelation of analytical techniques and the information they provide.

References

Application Notes and Protocols for the Purification of 4-Aminopyridazin-3(2H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4-Aminopyridazin-3(2H)-one via recrystallization. Recrystallization is a critical technique for achieving high purity of active pharmaceutical ingredients (APIs) and research compounds. The following application note outlines a systematic approach to solvent selection and the subsequent recrystallization procedure to effectively remove impurities, enhance crystal quality, and ensure the suitability of 4-Aminopyridazin-3(2H)-one for downstream applications in research and drug development.

Introduction

4-Aminopyridazin-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents.[1][2][3][4] The purity of this starting material is paramount to ensure the validity of biological data and the quality of subsequent synthetic products. Recrystallization is a robust and scalable purification method that relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce the crystallization of the desired compound while impurities remain in the mother liquor.[5] This protocol details a systematic approach to solvent screening and the execution of the recrystallization process for 4-Aminopyridazin-3(2H)-one.

Materials and Reagents

  • Crude 4-Aminopyridazin-3(2H)-one

  • Reagent-grade solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile, Water)

  • Activated Charcoal (decolorizing carbon)

  • Filter Paper (qualitative and quantitative)

  • Celatom® or equivalent filter aid (optional)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating mantle or hot plate with magnetic stirring capability

  • Ice bath

  • Buchner funnel and vacuum flask

  • Drying oven or vacuum desiccator

Experimental Protocols

Solvent Screening for Recrystallization

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for 4-Aminopyridazin-3(2H)-one at elevated temperatures and low solubility at cooler temperatures.

Protocol:

  • Place approximately 10-20 mg of crude 4-Aminopyridazin-3(2H)-one into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, water, ethyl acetate) dropwise at room temperature, agitating after each addition, until the solid dissolves or it is clear it is insoluble (up to ~1 mL). Record the solubility at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for approximately 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

  • Evaluate the results based on the criteria in Table 1 to select the optimal single or mixed solvent system. For mixed solvent systems, dissolve the compound in the "good" solvent at an elevated temperature and add the "poor" solvent dropwise until the solution becomes turbid, then add a few drops of the "good" solvent to redissolve the solid before cooling. Common mixed solvent systems for polar compounds include ethanol/water or acetone/water.[6]

Recrystallization Protocol for 4-Aminopyridazin-3(2H)-one

This protocol is based on the use of ethanol as a suitable recrystallization solvent, as indicated by its common use for similar pyridazinone derivatives.[1][7] This protocol may require optimization based on the results of the solvent screening.

  • Dissolution: Place the crude 4-Aminopyridazin-3(2H)-one in an Erlenmeyer flask of appropriate size. Add a minimal amount of the selected solvent (e.g., ethanol) to the flask. Heat the mixture to a gentle boil while stirring continuously. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute) to the solution. Swirl the flask and gently reheat to boiling for a few minutes. The activated charcoal will adsorb colored impurities.

  • Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration. This step is crucial to remove these impurities before crystallization. To prevent premature crystallization in the funnel, use a pre-heated funnel and flask and a fluted filter paper for rapid filtration.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes hypothetical results from a solvent screening experiment for the recrystallization of 4-Aminopyridazin-3(2H)-one. This table is intended to serve as a template for recording and evaluating experimental data.

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingEstimated RecoveryPurity (by HPLC)
WaterSparingly SolubleSolubleFine NeedlesGood98.5%
EthanolSlightly SolubleVery SolublePrismatic CrystalsExcellent99.2%
Ethyl AcetateInsolubleSlightly SolublePoorLow97.0%
Ethanol/Water (8:2)Slightly SolubleVery SolubleWell-formed PlatesExcellent99.5%
AcetoneSolubleVery SolubleOiled out initiallyPoor-

Note: The data presented in this table is illustrative. Actual results will vary based on the impurity profile of the crude material and the specific experimental conditions.

Visualization of Experimental Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution & Decolorization cluster_crystallization Crystallization & Isolation cluster_drying Drying dissolve Dissolve Crude Product in Hot Solvent add_carbon Add Activated Carbon (Optional) dissolve->add_carbon If colored hot_filtration Hot Gravity Filtration dissolve->hot_filtration If insoluble impurities add_carbon->hot_filtration cool_solution Cool Solution Slowly hot_filtration->cool_solution ice_bath Chill in Ice Bath cool_solution->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end_product Pure Product dry_crystals->end_product start Start start->dissolve

Caption: Workflow for the purification of 4-Aminopyridazin-3(2H)-one.

Solvent Selection Logic Diagram

Solvent_Selection start Select Potential Solvents test_rt Test Solubility at Room Temp. start->test_rt is_soluble_rt Soluble? test_rt->is_soluble_rt too_soluble Solvent is too good. (Discard or use as 'good' solvent in a mixed pair) is_soluble_rt->too_soluble Yes test_hot Test Solubility in Hot Solvent is_soluble_rt->test_hot No is_soluble_hot Soluble? test_hot->is_soluble_hot insoluble Insoluble. (Discard or use as 'poor' solvent in a mixed pair) is_soluble_hot->insoluble No cool Cool the Solution is_soluble_hot->cool Yes crystals_form Crystals Form? cool->crystals_form good_solvent Good Solvent Candidate crystals_form->good_solvent Yes poor_recovery Poor Recovery. (Consider mixed solvent) crystals_form->poor_recovery No

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

Application Notes and Protocols for High-Throughput Screening of Pyridazinone Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in drug discovery due to their broad spectrum of biological activities.[1][2] These compounds have shown therapeutic potential in a multitude of areas, including oncology, inflammation, infectious diseases, and neurology.[1] The pyridazinone scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets. High-throughput screening (HTS) of pyridazinone libraries enables the rapid identification of hit compounds that can be further optimized into lead candidates for drug development.[3] This document provides detailed protocols for common HTS assays, a summary of quantitative data from representative screening efforts, and visualizations of key signaling pathways and experimental workflows.

Data Presentation: Biological Activities of Pyridazinone Derivatives

The following tables summarize the inhibitory activities of selected pyridazinone derivatives against various molecular targets and cell lines, as determined through high-throughput screening and subsequent validation assays.

Table 1: Anticancer and Cytotoxic Activity

Compound/DerivativeTarget/Cell LineAssay TypeIC50 / ActivityReference
10l NCI-60 Cell PanelCytotoxicity AssayGrowth Inhibition[4]
17a NCI-60 Cell PanelCytotoxicity AssayGrowth Inhibition[4]
12 AGS (Gastric Adenocarcinoma)MTT AssayReduced Proliferation at 50 µM[5]
22 AGS (Gastric Adenocarcinoma)MTT AssayReduced Proliferation at 50 µM[5]
17a VEGFR-2Kinase Inhibition AssayBest Inhibitory Activity[4][6]

Table 2: Anti-inflammatory and Enzyme Inhibition Activity

Compound/DerivativeTarget EnzymeAssay TypeIC50 / InhibitionReference
Derivative 3d COX-2Colorimetric Inhibitor Screening0.425 µM[6][7]
Derivative 4e COX-2Colorimetric Inhibitor Screening0.356 µM[6]
Pyrazolo[3,4-d]pyridazinone 22 PDE-IIIEnzyme Inhibition Assay10 µM[8]
Pyrazolo[3,4-d]pyridazinone 37 BTKEnzyme Inhibition Assay2.1 nM[8]
4ba PDE4BNonradioactive Assay64% inhibition at 20 µM[9]
T3 MAO-BNot SpecifiedPotent and Competitive Inhibition[10]
T6 MAO-BNot SpecifiedPotent and Competitive Inhibition[10]
TR16 MAO-BNot Specified0.17 µM[6]

Table 3: Antimicrobial Activity

Compound/DerivativeOrganismAssay TypeMICReference
10h Staphylococcus aureusBroth Microdilution16 µg/mL[4]
8g Candida albicansBroth Microdilution16 µg/mL[4]
7 S. aureus (MRSA), P. aeruginosa, A. baumanniiNot Specified3.74–8.92 µM[11]
13 S. aureus (MRSA), P. aeruginosa, A. baumanniiNot Specified3.74–8.92 µM[11]
11 Klebsiella pneumoniaeNot Specified2 µg/mL[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods to ensure reproducibility.

Protocol 1: Cell Viability/Cytotoxicity MTT Assay

This colorimetric assay is a standard method for assessing the effect of compounds on cell viability by measuring the metabolic activity of mitochondria.[6][7]

Materials:

  • Pyridazinone compound library (typically dissolved in DMSO)

  • Human cancer cell lines (e.g., AGS, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette and/or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]

  • Compound Addition: The following day, add pyridazinone compounds from the library to the cell plates to achieve the desired final concentration (e.g., 10 µM).[3] Include wells with DMSO only as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[3][12]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[7]

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each compound-treated well relative to the negative control wells.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of pyridazinone compounds against a specific enzyme target.

Materials:

  • Purified target enzyme (e.g., COX-2, PDE4B, MAO-B)

  • Substrate for the enzyme

  • Assay buffer

  • Pyridazinone compound library

  • Known inhibitor for the target enzyme (positive control)

  • 96- or 384-well assay plates

  • Detection reagents (specific to the assay, e.g., colorimetric, fluorescent, luminescent)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and pyridazinone compounds in the appropriate assay buffer.

  • Compound Dispensing: Dispense the pyridazinone compounds and controls (DMSO for negative control, known inhibitor for positive control) into the assay plate.

  • Enzyme Addition: Add the enzyme to each well and incubate for a short period to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period.

  • Reaction Termination (if necessary): Stop the reaction using a stop solution.

  • Signal Detection: Measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound by comparing its signal to the high (negative control) and low (positive control or no enzyme) controls. Determine IC50 values for active compounds through dose-response studies.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Pyridazinone compound library

  • Bacterial or fungal strains (e.g., S. aureus, C. albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well plates

  • Bacterial or fungal inoculum prepared to a standard concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial dilutions of the pyridazinone compounds in the 96-well plates using the growth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyridazinone derivatives and a typical high-throughput screening workflow.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Automated Screening cluster_data Data Analysis Compound_Library Pyridazinone Library (in DMSO) Liquid_Handler Liquid Handler Compound_Library->Liquid_Handler Assay_Plates Assay Plates (e.g., 384-well) Assay_Plates->Liquid_Handler Incubator Incubator Liquid_Handler->Incubator Compound Transfer & Reagent Addition Plate_Reader Plate Reader Incubator->Plate_Reader Signal Generation Raw_Data Raw Data Plate_Reader->Raw_Data Data Acquisition Hit_Identification Hit Identification (% Inhibition, Z') Raw_Data->Hit_Identification Dose_Response Dose-Response (IC50/EC50) Hit_Identification->Dose_Response Hit Confirmation MAO_B_Inhibition cluster_neuron Presynaptic Neuron Dopamine Dopamine MAO_B MAO-B Enzyme Dopamine->MAO_B Metabolism Metabolites Inactive Metabolites MAO_B->Metabolites Pyridazinone Pyridazinone Inhibitor Pyridazinone->MAO_B Competitive Inhibition VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2 Inhibits (ATP-binding site)

References

In Vitro Evaluation of 4-Aminopyridazin-3(2H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of 4-Aminopyridazin-3(2H)-one derivatives. The pyridazinone scaffold is a versatile pharmacophore with a wide range of documented biological activities, making it a compound of significant interest in drug discovery.[1] These compounds and their derivatives have been investigated for various therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and as inhibitors of various enzymes.

Data Presentation: Summary of Biological Activities

The following tables summarize the in vitro activity of various 4-Aminopyridazin-3(2H)-one and related pyridazinone derivatives across different biological assays.

Table 1: Anticancer Activity (Cytotoxicity)

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Pyridazinone Derivative 5bP815 (murine mastocytoma)Not Specified0.40 µg/mL[2]
Pyridazinone Derivative 4MCF-7 (breast cancer)Not SpecifiedBest Activity[2]
Pyridazinone Derivative 8MCF-7 (breast cancer)Not SpecifiedBest Activity[2]
Pyridazinone Derivative 5HepG2 (liver cancer)Not SpecifiedBest Activity[2]
Pyridazinone Derivative 13aHepG2 (liver cancer)Not SpecifiedBest Activity[2]
Pyridazinone Derivative 10HCT (colon cancer)Not SpecifiedBest Activity[2]
Pyrrolo[1,2-b]pyridazine 5aLoVo (colon cancer)MTS AssayHighest Activity[2]
Pyrrolo[1,2-b]pyridazine 2cLoVo (colon cancer)MTS AssayHighest Activity[2]
Pyridazinone-based diarylurea 10l & 17aMelanoma, NSCLC, Prostate, Colon5-dose screenGI50 1.66–100 µM[3]

Table 2: Enzyme Inhibition Activity

Compound/DerivativeTarget EnzymeAssay TypeIC50 (µM)Reference
4-amino pyridazinone 25aFABP4Fluorescence Decrease2.97[4]
4-amino-pyridazin-3(2H)-one 14eFABP4Not Specified1.57[5][6][7]
Pyridazinone 4baPDE4BNonradioactive0.251[8]
Pyridazinone 3dCOX-2In vitro inhibition assay0.425[9]
Pyridazinone 3eCOX-2In vitro inhibition assay0.519[9]
Pyridazinone 4eCOX-2In vitro inhibition assay0.356[9]
Tricyclic pyridazinone 49 & 50TXA2 synthetasePlatelet aggregationPotent Inhibition[10]

Table 3: Vasodilator and Anti-inflammatory Activity

Compound/DerivativeActivityAssayIC50 / % InhibitionReference
Pyridazinone derivative 7VasodilatingSheep carotid arteries33.04% inhibition[11]
Pyrrole-substituted aryl pyridazinone 8aAntihypertensiveIsolated rat aorta48.8% inhibition[11]
Pyrrole-substituted aryl pyridazinone 8bAntihypertensiveIsolated rat aorta44.2% inhibition[11]
6-fluoroarylpyridazinone 19VasorelaxantNot Specified0.250 µM[11]
Dihydropyridazinone amide 9VasodilatoryNot Specified0.051 µM[11]
N,O-dibenzyl pyridazinone 10VasodilatorNot Specified35.3 µM[11]
Indenopyridazinone derivativesAnti-inflammatoryNot SpecifiedComparable to ASA[10]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the test compounds on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Culture cancer cells (e.g., MCF-7, HepG2, HCT116) in appropriate media. Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the 4-Aminopyridazin-3(2H)-one derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan F->G H Measure absorbance at 570nm G->H I Calculate IC50 H->I

Workflow for the MTT-based cell viability assay.
Enzyme Inhibition Assay (Example: FABP4)

This protocol is designed to assess the inhibitory potential of the test compounds against a specific enzyme, such as Fatty Acid-Binding Protein 4 (FABP4).

Principle: The FABP4 inhibitory activity can be assessed by measuring the decrease in the fluorescent signal of a detection reagent (DR) that binds to the protein. When an inhibitor displaces the DR, the fluorescence decreases.[4]

Protocol:

  • Reagent Preparation: Prepare solutions of FABP4 enzyme, the fluorescent detection reagent, and the test compounds in an appropriate assay buffer.

  • Reaction Mixture: In a suitable assay plate (e.g., a black 96-well plate), combine the FABP4 enzyme and the test compound or a reference inhibitor (e.g., arachidonic acid).[4]

  • Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound for a defined period to allow for binding.

  • Initiate Reaction: Add the fluorescent detection reagent to initiate the displacement reaction.

  • Fluorescence Measurement: After a defined incubation period, measure the fluorescence intensity using a suitable plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor. For active compounds, perform a dose-response study to determine the IC50 value.[1]

Enzyme_Inhibition_Workflow A Prepare enzyme, inhibitor, and fluorescent probe solutions B Add enzyme and inhibitor to plate A->B C Pre-incubate B->C D Add fluorescent probe C->D E Incubate D->E F Measure fluorescence E->F G Calculate % inhibition and IC50 F->G

General workflow for a fluorescence-based enzyme inhibition assay.
Anti-inflammatory Activity Assay (LPS-induced Macrophages)

This protocol evaluates the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like RAW264.7 cells) to produce pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., nitric oxide, prostaglandins). The inhibitory effect of the compounds on this process is quantified.

Protocol:

  • Cell Culture: Culture RAW264.7 macrophage cells in appropriate media. Seed the cells in 96-well plates and allow them to adhere.[1]

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).[1]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated incubation period (e.g., 24 hours).[1]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Mediator Quantification: Measure the levels of pro-inflammatory mediators in the supernatants using appropriate methods:

    • Nitric Oxide (NO): Use the Griess reagent assay.

    • Cytokines (TNF-α, IL-6): Use commercially available ELISA kits.

    • Prostaglandin E2 (PGE2): Use commercially available ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of the production of each mediator compared to the LPS-stimulated control. Determine the IC50 values for the most active compounds.

Signaling Pathways

4-Aminopyridazin-3(2H)-one derivatives have been shown to interact with various signaling pathways, particularly in the context of cancer. For example, some derivatives exhibit anticancer activity by modulating key apoptotic proteins.

Apoptosis_Signaling_Pathway cluster_info Modulation by Pyridazinone Derivatives Compound Pyridazinone Derivative (e.g., 10l) p53 p53 (Tumor Suppressor) Compound->p53 Upregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates p53->Bax Apoptosis Apoptosis (Cell Death) Bax->Apoptosis Bcl2->Apoptosis

Modulation of apoptotic pathways by pyridazinone derivatives.

Some pyridazinone-based diarylurea derivatives have shown promise as dual-function antimicrobial and anticancer agents by inhibiting VEGFR-2.[3] Gene expression analysis has revealed that certain compounds upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[3] This modulation of apoptosis is a key mechanism for their anticancer effects.

Conclusion

The 4-Aminopyridazin-3(2H)-one scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The protocols and data presented here provide a framework for the in vitro evaluation of these compounds, enabling researchers to assess their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. Further investigations, including in vivo studies, are warranted for the most potent derivatives identified through these in vitro screening methods.

References

Application Notes and Protocols for 4-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridazin-3(2H)-one and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. Notably, this chemical series has shown potent inhibitory effects against Fatty Acid Binding Protein 4 (FABP4), a key regulator of lipid metabolism and inflammatory responses implicated in metabolic diseases and cancer.[1][2][3][4] Furthermore, the broader class of pyridazinones has been investigated for anticancer properties, including the inhibition of critical cellular signaling and DNA repair pathways, such as those mediated by Poly(ADP-ribose) polymerase (PARP).[5]

These application notes provide detailed cell-based assay protocols to enable researchers to investigate the biological effects of 4-Aminopyridazin-3(2H)-one and its analogs. The protocols focus on its potential as a FABP4 inhibitor and its capacity to modulate DNA repair pathways, offering a foundational framework for screening and mechanism-of-action studies.

Quantitative Data Summary

The following table summarizes the inhibitory potency of several 4-amino and 4-ureido pyridazinone derivatives against FABP4, as determined by a fluorescence displacement assay. This data provides a benchmark for evaluating new analogs based on the 4-Aminopyridazin-3(2H)-one scaffold.

Compound IDStructureTargetAssay TypeIC50 (µM)Reference
25a 4-ureido-pyridazinone derivativeFABP4Fluorescence Displacement2.97[1]
14e 4-amino-pyridazin-3(2H)-one derivativeFABP4Fluorescence Displacement1.57[2]
Arachidonic Acid (Control) -FABP4Fluorescence Displacement3.42[1]

Application I: FABP4 Target Engagement and Inhibition

FABP4 binds to fatty acids and other lipids, playing a significant role in intracellular lipid trafficking and signaling. Its inhibition is a therapeutic strategy for metabolic diseases and certain cancers.[1] The following protocols describe how to assess the inhibitory potential of 4-Aminopyridazin-3(2H)-one against FABP4.

Protocol 1: In Vitro FABP4 Fluorescence Displacement Assay

This assay measures the ability of a test compound to displace a fluorescent probe from the binding pocket of FABP4, leading to a decrease in fluorescence intensity. It is a direct measure of binding affinity.[1]

Materials:

  • Recombinant Human FABP4 protein

  • Fluorescent Detection Reagent (e.g., a fluorescently-labeled fatty acid analog that binds FABP4)

  • Test Compound (4-Aminopyridazin-3(2H)-one)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Aminopyridazin-3(2H)-one in DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 0.01 µM) in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of each concentration of the diluted test compound to the wells.

    • Include wells for a positive control (a known FABP4 inhibitor like Arachidonic Acid) and a negative control (DMSO vehicle).

  • Reagent Addition: Add 10 µL of a solution containing recombinant FABP4 and the fluorescent detection reagent to each well. The final concentrations should be optimized, but typical ranges are 50-100 nM for FABP4 and 25-50 nM for the probe.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[6]

FABP4_Displacement_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare Serial Dilution of 4-Aminopyridazin-3(2H)-one Plate_Setup Add Compound Dilutions to 384-well Plate Compound_Prep->Plate_Setup Reagent_Mix Prepare FABP4 + Fluorescent Probe Solution Add_Reagents Add FABP4/Probe Mix to Plate Reagent_Mix->Add_Reagents Plate_Setup->Add_Reagents Incubate Incubate at RT (30-60 min) Add_Reagents->Incubate Read_Plate Measure Fluorescence (Plate Reader) Incubate->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Plot Dose-Response Curve & Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the FABP4 fluorescence displacement assay.

Application II: Modulation of DNA Damage and Repair Pathways

The pyridazinone scaffold is present in compounds known to inhibit PARP, a key enzyme in the repair of single-strand DNA breaks.[5] Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality, a promising anticancer strategy.[7][8] The following protocols are designed to assess whether 4-Aminopyridazin-3(2H)-one affects DNA repair processes.

PARP_Inhibition_Pathway cluster_pathway PARP-Mediated Single-Strand Break Repair (SSBR) cluster_inhibition Effect of PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits Trapped_PARP Trapped PARP-DNA Complex SSB->Trapped_PARP PAR Poly(ADP-ribose) (PAR) chain PARP->PAR synthesizes Repair_Complex DNA Repair Complex PAR->Repair_Complex recruits Repaired_DNA Repaired DNA Repair_Complex->Repaired_DNA repairs SSB Inhibitor 4-Aminopyridazin-3(2H)-one (PARP Inhibitor) Inhibitor->PARP traps DSB Double-Strand Break (DSB) (at replication fork) Trapped_PARP->DSB Cell_Death Cell Death (in HR-deficient cells) DSB->Cell_Death

Caption: PARP's role in DNA repair and the effect of its inhibition.

Protocol 2: Immunofluorescence Assay for DNA Damage Foci (γH2AX)

This cell-based assay quantifies DNA double-strand breaks (DSBs) by staining for phosphorylated H2AX (γH2AX), a marker for DNA damage.[9] PARP inhibition can lead to the accumulation of DSBs during DNA replication, which can be visualized as nuclear foci.

Materials:

  • Cancer cell line (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., Methyl methanesulfonate - MMS)

  • Test Compound (4-Aminopyridazin-3(2H)-one)

  • Coverslips or imaging-compatible microplates

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary Antibody: Anti-phospho-Histone H2AX (Ser139) antibody

  • Secondary Antibody: Alexa Fluor-conjugated secondary antibody

  • Nuclear Stain (e.g., DAPI)

  • Fluorescence microscope

Methodology:

  • Cell Seeding: Seed cells onto coverslips or into an imaging plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of 4-Aminopyridazin-3(2H)-one or a vehicle control for 1-2 hours.

  • Induction of DNA Damage: Add a DNA damaging agent (e.g., a low dose of MMS) to the medium and incubate for a specified time (e.g., 1 hour). This step creates single-strand breaks that, if unrepaired due to PARP inhibition, will convert to DSBs.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize cells with Permeabilization Buffer for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block non-specific binding with Blocking Buffer for 1 hour.

    • Incubate with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash three times with PBS.

    • Mount coverslips onto slides or image the plate directly using a fluorescence microscope.

    • Capture images of multiple fields for each condition.

    • Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software. An increase in foci in compound-treated cells compared to the control suggests interference with DNA repair.

Immunofluorescence_Workflow Seed_Cells Seed Cells on Coverslips Treat_Compound Treat with 4-Aminopyridazin-3(2H)-one Seed_Cells->Treat_Compound Induce_Damage Induce DNA Damage (e.g., MMS) Treat_Compound->Induce_Damage Fix_Perm Fix and Permeabilize Cells Induce_Damage->Fix_Perm Block Block Non-Specific Binding Fix_Perm->Block Primary_Ab Incubate with Primary Antibody (anti-γH2AX) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody + DAPI Primary_Ab->Secondary_Ab Image Acquire Images via Fluorescence Microscopy Secondary_Ab->Image Analyze Quantify Nuclear Foci per Cell Image->Analyze

Caption: Workflow for γH2AX immunofluorescence staining.

Protocol 3: Cell Viability Assay (Potentiation of Chemotherapy)

This assay determines if 4-Aminopyridazin-3(2H)-one can enhance the cell-killing effects of a DNA damaging chemotherapeutic agent, a hallmark of effective DNA repair inhibitors.[10]

Materials:

  • Cancer cell line (preferably one with a known DNA repair deficiency, e.g., BRCA1-mutant)

  • Cell culture medium and supplements

  • Test Compound (4-Aminopyridazin-3(2H)-one)

  • Chemotherapeutic agent (e.g., Temozolomide, Olaparib)

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

  • 96-well clear-bottom, black or white plates

  • Plate reader (fluorescence or luminescence)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of 4-Aminopyridazin-3(2H)-one alone, the chemotherapeutic agent alone, and a combination of both to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the cells for 72 hours (or an appropriate duration for the cell line) to allow for effects on proliferation and viability.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Signal Reading: Measure the fluorescence or luminescence signal using a microplate reader. The signal is proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot cell viability against drug concentration for each treatment condition.

    • Compare the dose-response curves. A leftward shift in the curve for the chemotherapeutic agent in the presence of 4-Aminopyridazin-3(2H)-one indicates a synergistic or potentiating effect. Combination index (CI) values can be calculated to formally assess synergy.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Aminopyridazin-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-Aminopyridazin-3(2H)-one.

Troubleshooting Guide

Low product yield is a common issue in multi-step organic syntheses. This guide addresses specific problems that can arise during the synthesis of 4-Aminopyridazin-3(2H)-one and offers potential solutions.

Problem 1: Low yield in the initial cyclization step (Formation of the pyridazinone ring)

Question: My reaction of a γ-keto acid/ester with hydrazine hydrate is giving a very low yield of the desired 4,5-dihydropyridazin-3(2H)-one intermediate. What are the possible causes and how can I improve the yield?

Answer:

Low yields in the initial cyclization are often traced back to several key factors:

  • Incomplete Reaction: The condensation reaction may not have gone to completion.

    • Solution: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. You may need to increase the reaction time or temperature. Using a Dean-Stark apparatus to remove water formed during the reaction can also drive the equilibrium towards the product.

  • Hydrazine Quality: Hydrazine hydrate is susceptible to degradation.

    • Solution: Use a fresh bottle of high-purity hydrazine hydrate. It is advisable to titrate older batches to determine the actual concentration.

  • Side Reactions: The γ-keto acid or ester might be undergoing side reactions under the reaction conditions.

    • Solution: Maintain strict control over the reaction temperature. For sensitive substrates, consider running the reaction at a lower temperature for a longer duration. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of side products or unreacted starting material.

    • Solution: Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the γ-keto acid/ester.

Problem 2: Low yield during the amination step

Question: I am struggling with the direct amination of the pyridazin-3(2H)-one core and getting a low yield of 4-Aminopyridazin-3(2H)-one. What could be going wrong?

Answer:

Direct amination of the pyridazinone ring can be challenging. Here are some potential issues and their solutions:

  • Harsh Reaction Conditions: High temperatures and strong reagents can lead to decomposition of the starting material or the product.

    • Solution: Explore milder amination methods. For instance, using hydroxylamine-O-sulfonic acid or a related aminating agent at moderate temperatures can be effective.

  • Poor Nucleophilicity of the Aminating Agent: The chosen aminating agent may not be sufficiently reactive.

    • Solution: If using ammonia, ensure it is in a suitable form (e.g., a solution in a polar aprotic solvent or as ammonium hydroxide) and that the reaction is conducted in a sealed vessel to maintain pressure and concentration.

  • Formation of Side Products: The amination reaction can sometimes lead to the formation of di-aminated or other undesired products.

    • Solution: Carefully control the stoichiometry of the aminating agent. Using a protecting group strategy for other reactive sites on the molecule might be necessary in complex syntheses.

Problem 3: Significant product loss during purification

Question: I seem to be losing a substantial amount of my 4-Aminopyridazin-3(2H)-one during purification. How can I minimize this loss?

Answer:

Product loss during purification is a frequent cause of low overall yield. Consider the following:

  • Inappropriate Purification Method: The chosen method may not be suitable for the product's properties.

    • Solution: 4-Aminopyridazin-3(2H)-one is a polar molecule. If using column chromatography, select a polar stationary phase (like silica gel) and an appropriate polar solvent system. Recrystallization from a suitable solvent system can also be a highly effective purification method that minimizes loss if the compound is crystalline.

  • Product Degradation on Silica Gel: Some amino compounds can degrade on acidic silica gel.

    • Solution: If you suspect degradation, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) before use. Alternatively, using a different stationary phase like alumina might be beneficial.

  • Co-elution with Impurities: Impurities with similar polarity to the product can make separation difficult and lead to the discarding of mixed fractions.

    • Solution: Optimize the eluent system for column chromatography to achieve better separation. Gradient elution can be particularly helpful. If impurities are persistent, consider a different synthetic route that avoids their formation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of the 4-Aminopyridazin-3(2H)-one core?

A common and effective starting material is a γ-keto acid or its corresponding ester. For instance, levulinic acid can be used to form a 6-methyl-4,5-dihydropyridazin-3(2H)-one intermediate, which can then be further functionalized.[1] Another approach involves the use of mucobromic or mucochloric acid.

Q2: What are some common side reactions to be aware of during the synthesis?

During the aromatization of the dihydropyridazinone ring using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), chlorination at other positions of the ring can occur. Over-oxidation is also a risk if strong oxidizing agents are used. During amination, di-substitution or reaction at other nucleophilic sites can be a problem.

Q3: How can I confirm the identity and purity of my synthesized 4-Aminopyridazin-3(2H)-one?

Standard analytical techniques should be employed for characterization and purity assessment. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Data Presentation

Table 1: Comparison of Reported Yields for Pyridazinone Synthesis Steps

Precursor/IntermediateReagent(s)ProductReported Yield (%)Reference
Isoxazole-pyridazinoneMethanol, Triethylamine5-Amino-3-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-4-carboxylic acid methyl ester80[2]
5-Amino-3-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-4-carboxylic acid methyl ester6N NaOH, Ethanol5-Amino-3-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-4-carboxylic acid90[2]
5-Amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxylic acid amidePOCl₃5-Amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carbonitrile48[2]
Isoxazolopyridazinone33% NH₃, Piperidine5-Amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxylic acid amide46[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxylic acid amide from Isoxazolopyridazinone

This protocol is adapted from a published procedure.[2]

  • Reaction Setup: In a sealed pressure vessel, combine isoxazolopyridazinone (0.94 mmol), 33% aqueous ammonia (2 mL), and a catalytic amount of piperidine.

  • Reaction Conditions: Stir the mixture at 60 °C for 90 minutes.

  • Work-up: After cooling the vessel, collect the precipitate by suction filtration.

  • Purification: Recrystallize the crude product from diethyl ether to obtain the pure 5-amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxylic acid amide.

Protocol 2: Synthesis of 5-Amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carbonitrile from the corresponding amide

This protocol is adapted from a published procedure.[2]

  • Reaction Setup: Suspend 5-amino-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxylic acid amide (0.40 mmol) in phosphorus oxychloride (POCl₃, 8 mmol).

  • Reaction Conditions: Stir the suspension at 60 °C for 1-2 hours.

  • Work-up: After cooling, carefully quench the reaction mixture with cold water (15 mL). Extract the aqueous suspension with dichloromethane (3 x 15 mL).

  • Purification: Evaporate the combined organic layers to afford the crude product. Purify by crystallization from diethyl ether.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of 4-Aminopyridazin-3(2H)-one Problem_Area Identify Problematic Step Start->Problem_Area Cyclization Initial Cyclization Problem_Area->Cyclization e.g., γ-keto acid + hydrazine Amination Amination Step Problem_Area->Amination e.g., direct amination Purification Purification Problem_Area->Purification e.g., chromatography Cyclization_Causes Possible Causes Cyclization->Cyclization_Causes Amination_Causes Possible Causes Amination->Amination_Causes Purification_Causes Possible Causes Purification->Purification_Causes Incomplete_Rxn Incomplete Reaction Cyclization_Causes->Incomplete_Rxn Hydrazine_Quality Poor Hydrazine Quality Cyclization_Causes->Hydrazine_Quality Side_Reactions_Cyc Side Reactions Cyclization_Causes->Side_Reactions_Cyc Monitor_TLC Monitor by TLC, Increase Time/Temp Incomplete_Rxn->Monitor_TLC Fresh_Hydrazine Use Fresh Hydrazine Hydrazine_Quality->Fresh_Hydrazine Control_Temp Control Temperature Side_Reactions_Cyc->Control_Temp Cyclization_Solutions Solutions Monitor_TLC->Cyclization_Solutions Fresh_Hydrazine->Cyclization_Solutions Control_Temp->Cyclization_Solutions Harsh_Conditions Harsh Conditions Amination_Causes->Harsh_Conditions Poor_Nucleophile Poor Nucleophilicity Amination_Causes->Poor_Nucleophile Side_Reactions_Amine Side Reactions Amination_Causes->Side_Reactions_Amine Milder_Methods Use Milder Methods Harsh_Conditions->Milder_Methods Optimize_Reagent Optimize Aminating Agent Poor_Nucleophile->Optimize_Reagent Control_Stoichiometry Control Stoichiometry Side_Reactions_Amine->Control_Stoichiometry Amination_Solutions Solutions Milder_Methods->Amination_Solutions Optimize_Reagent->Amination_Solutions Control_Stoichiometry->Amination_Solutions Wrong_Method Inappropriate Method Purification_Causes->Wrong_Method Degradation Degradation on Silica Purification_Causes->Degradation Co_elution Co-elution of Impurities Purification_Causes->Co_elution Optimize_Method Optimize Chromatography/ Recrystallization Wrong_Method->Optimize_Method Neutralize_Silica Neutralize Silica Gel Degradation->Neutralize_Silica Optimize_Eluent Optimize Eluent System Co_elution->Optimize_Eluent Purification_Solutions Solutions Optimize_Method->Purification_Solutions Neutralize_Silica->Purification_Solutions Optimize_Eluent->Purification_Solutions

Caption: Troubleshooting workflow for low yield in 4-Aminopyridazin-3(2H)-one synthesis.

Synthesis_Workflow Start_Material Starting Material (e.g., γ-Keto Acid) Cyclization Cyclization with Hydrazine Derivative Start_Material->Cyclization Dihydro_Intermediate 4,5-Dihydropyridazin- 3(2H)-one Cyclization->Dihydro_Intermediate Aromatization Aromatization Dihydro_Intermediate->Aromatization Pyridazinone_Core Pyridazin-3(2H)-one Core Aromatization->Pyridazinone_Core Amination Amination Pyridazinone_Core->Amination Final_Product 4-Aminopyridazin- 3(2H)-one Amination->Final_Product Purification Purification & Analysis Final_Product->Purification

Caption: General synthetic workflow for 4-Aminopyridazin-3(2H)-one.

References

Technical Support Center: Optimizing Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of pyridazinone derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during pyridazinone synthesis in a question-and-answer format.

Q1: I am experiencing a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting and optimization is recommended.[1]

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to undesirable side reactions and hinder the desired cyclization. It is advisable to use freshly purified reagents.[1]

  • Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or products.[1]

  • Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1][2]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but highly acidic conditions may promote side reactions.[1]

  • Water Removal: The cyclization step produces water. In some instances, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium toward the product, thereby increasing the yield.[1]

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a common obstacle. Understanding these side reactions is crucial for minimizing their formation.

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products. The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[1]

  • Over-alkylation: If a substituted hydrazine (e.g., methylhydrazine) is used and the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms of the hydrazine or on the pyridazinone ring itself, leading to undesired byproducts.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Q3: I am attempting to synthesize a substituted pyridazinone with an alkylhydrazine and am observing a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:[1]

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density on the nitrogen atoms, which is influenced by substituents on the pyridazinone ring, can affect the site of alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N- vs. O-alkylation and the regioselectivity of N-alkylation. For instance, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyridazinone synthesis?

A1: The most prevalent methods for synthesizing the pyridazinone ring involve the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound, such as a γ-ketoacid or a γ-ketoester.[3][4] Maleic anhydride and its derivatives are also common starting materials.[3]

Q2: How can I purify my crude pyridazinone product?

A2: Common purification techniques for pyridazinone derivatives include recrystallization and column chromatography.

  • Recrystallization: This technique is suitable for purifying solid compounds. The choice of solvent is critical; a good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of dichloromethane and ethanol is often a good starting point.[5]

  • Column Chromatography: This method is effective for separating complex mixtures or purifying oily products. A typical stationary phase is silica gel, and the mobile phase (eluent) is a solvent system that provides good separation of the desired product from impurities, such as a mixture of petroleum ether and ethyl acetate.[5][6]

Q3: How does the choice of solvent affect the outcome of pyridazinone synthesis?

A3: The solvent can have a significant impact on the reaction. For example, the reaction of 4-aryl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acids with hydrazine hydrate yields different products depending on the solvent: in ethanol, 4-(5-oxo-2-pyrazolin-4-yl)-3(2H)-pyridazinones are formed, while in 1-butanol, a pyrazolo[3,4-c]pyridazino[4,3-e]pyridazine derivative is obtained, and in acetic acid, the product is 6-aryl-3(2H)-pyridazinone.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Pyridazinone Derivatives

Starting Material(s)Hydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
β-Benzoylpropionic acidHydrazine hydrateEthanolReflux4-6Not specified[1]
Phenyl-fulveneHydrazine hydrateMethanolRoom Temp24Not specified[1]
α,β-unsaturated levulinateHydrazine derivativesNot specifiedNot specified36Moderate to Good[7]
4-pentynoic acidPhenylhydrazineNot specifiedNot specifiedNot specifiedModerate to Good[8]

Table 2: Purification Methods for Pyridazinone Derivatives

Purification MethodSolvents/EluentsApplicationReference
RecrystallizationDichloromethane and EthanolFor solid products[5]
Column ChromatographyPetroleum ether and Ethyl acetateFor complex mixtures or oily products[6]
Column ChromatographyDichloromethane or 90:10 Hexane:Ethyl acetateGeneral purification[6]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

  • Materials: β-Benzoylpropionic acid, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate (1.2 eq.) to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization.[1]

Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine

  • Materials: Phenyl-fulvene (1,2-dibenzoylcyclopentadiene), hydrazine hydrate, methanol, dichloromethane, magnesium sulfate.

  • Procedure:

    • Combine phenyl-fulvene (1 eq.) with methanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate.

    • Stir the solution at room temperature for 24 hours.

    • Add water to the reaction mixture to precipitate the crude product.

    • Perform a liquid-liquid extraction with dichloromethane (3x).

    • Combine the organic layers and dry over magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the product.[1]

Visualizations

Troubleshooting_Low_Yield Start Low Yield of Pyridazinone CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp EvaluateSolvent Evaluate Solvent Choice OptimizeTemp->EvaluateSolvent AdjustpH Adjust Reaction pH EvaluateSolvent->AdjustpH WaterRemoval Consider Water Removal AdjustpH->WaterRemoval Monitor Monitor Reaction by TLC/LC-MS WaterRemoval->Monitor Reevaluate Re-evaluate Monitor->Reevaluate Reevaluate->CheckPurity If not improved ImprovedYield Improved Yield Reevaluate->ImprovedYield If improved Success Optimization Successful ImprovedYield->Success

Caption: Troubleshooting workflow for addressing low yields.

Side_Reactions Main Pyridazinone Synthesis Common Side Reactions Incomplete Incomplete Cyclization: Hydrazone Formation Main->Incomplete Regioisomer Unsymmetrical Precursors: Regioisomer Formation Main->Regioisomer Overalkylation Substituted Hydrazines: Over-alkylation Main->Overalkylation Dehydration Harsh Conditions: Dehydration/Aromatization Main->Dehydration

Caption: Common side reactions in pyridazinone synthesis.

Purification_Workflow Start Crude Synthetic Product Wash Initial Wash (e.g., with cold solvent) Start->Wash Choice Purification Method Wash->Choice Recrystallization Recrystallization Choice->Recrystallization Solid Product Column Column Chromatography Choice->Column Complex Mixture / Oily Product Analysis Purity Analysis (TLC, LC-MS, NMR) Recrystallization->Analysis Column->Analysis Decision Purity Satisfactory? Analysis->Decision Decision->Choice No, further purification needed PureProduct Pure Product Decision->PureProduct Yes

Caption: General experimental workflow for purification.

References

Common side products in the synthesis of 4-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Aminopyridazin-3(2H)-one.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of 4-Aminopyridazin-3(2H)-one, presented in a question-and-answer format.

Q1: I am observing a low yield of the desired 4-Aminopyridazin-3(2H)-one. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in the synthesis of pyridazinone derivatives. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as mucochloric acid (or a related 3,4-dihalogenated furanone) and hydrazine. Impurities can lead to undesirable side reactions and inhibit the formation of the desired product. It is advisable to use freshly purified reagents.

  • Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of either the reactants or the product. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction duration.

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the reaction.

  • Stoichiometry of Reactants: The molar ratio of hydrazine to the starting dicarbonyl compound is crucial. An excess of hydrazine can sometimes lead to the formation of di-hydrazone or other side products. Conversely, an insufficient amount of hydrazine will result in an incomplete reaction.

  • pH of the Reaction Mixture: The pH can affect the nucleophilicity of hydrazine and the stability of the intermediates. Maintaining an optimal pH, often slightly acidic to neutral, can be beneficial for the cyclization step.

  • Water Removal: The cyclization reaction to form the pyridazinone ring produces water. In certain cases, removing this water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby enhancing the yield.

Q2: My TLC or LC-MS analysis indicates the presence of multiple spots/peaks, suggesting the formation of side products. What are the common side products in the synthesis of 4-Aminopyridazin-3(2H)-one?

A2: The formation of side products is a common occurrence. Based on the typical synthetic route from a mucochloric acid derivative and hydrazine, several side products can be anticipated:

  • Incomplete Cyclization Products: The reaction may stall at an intermediate stage, leading to the formation of a hydrazone or a dihydrazone of the initial dicarbonyl compound without subsequent ring closure.

  • Positional Isomers: If an unsymmetrical dicarbonyl precursor is used, the formation of positional isomers of the pyridazinone ring is possible.

  • Over-amination Products: Excess hydrazine or harsh reaction conditions might lead to the substitution of other groups on the pyridazinone ring, resulting in di-amino pyridazinone derivatives.

  • Ring-Opened Products: Under certain pH and temperature conditions, the pyridazinone ring might be susceptible to hydrolysis, leading to ring-opened carboxylic acid or hydrazide derivatives.

  • Polymerization Products: Maleic anhydride and its derivatives can be prone to polymerization under certain conditions, leading to insoluble polymeric materials.

Q3: How can I minimize the formation of these side products?

A3: To minimize the formation of side products, consider the following strategies:

  • Control of Stoichiometry: Carefully control the molar ratio of the reactants. A slight excess of hydrazine is often used to ensure complete conversion of the starting material, but a large excess should be avoided.

  • Stepwise Addition: Adding the hydrazine solution dropwise to the solution of the dicarbonyl compound at a controlled temperature can help to minimize localized high concentrations of hydrazine and reduce the formation of di-hydrazone byproducts.

  • Temperature and Reaction Time Optimization: As previously mentioned, optimizing the reaction temperature and time based on TLC monitoring can prevent the formation of degradation products and over-reaction byproducts.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials or the final product, especially if they are sensitive to air.

Q4: What are the recommended methods for the purification of 4-Aminopyridazin-3(2H)-one?

A4: The purification of 4-Aminopyridazin-3(2H)-one typically involves one or a combination of the following techniques:

  • Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical and should be determined experimentally. Common solvents for recrystallization of pyridazinone derivatives include ethanol, isopropanol, or mixtures of solvents like ethanol/water.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol) needs to be determined by TLC analysis.

  • Acid-Base Extraction: If the side products have different acidic or basic properties compared to the desired 4-Aminopyridazin-3(2H)-one, an acid-base extraction can be an effective purification step during the workup.

Data Presentation

The following table summarizes common issues, their potential causes, and suggested solutions in the synthesis of 4-Aminopyridazin-3(2H)-one.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Impure starting materials- Suboptimal reaction temperature- Inappropriate solvent- Incorrect stoichiometry- Unfavorable pH- Purify starting materials before use.- Optimize temperature and monitor reaction by TLC.- Screen different solvents (e.g., ethanol, acetic acid).- Carefully control the molar ratio of reactants.- Adjust the pH of the reaction mixture.
Multiple Spots on TLC - Incomplete cyclization- Formation of positional isomers- Over-reaction with hydrazine- Product degradation- Ensure sufficient reaction time for complete cyclization.- Use a symmetrical starting material if possible.- Control stoichiometry and consider stepwise addition of hydrazine.- Avoid harsh reaction and workup conditions.
Product is difficult to purify - Presence of closely related side products- Formation of polymeric material- Employ column chromatography for separation.- Optimize reaction conditions to minimize byproduct formation.- Filter the reaction mixture to remove insoluble polymers.

Experimental Protocols

A general experimental protocol for the synthesis of 4-Aminopyridazin-3(2H)-one from a mucochloric acid derivative is provided below. Please note that specific conditions may need to be optimized for your particular setup and scale.

Synthesis of 4-Aminopyridazin-3(2H)-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the mucochloric acid derivative (1 equivalent) in a suitable solvent (e.g., ethanol or water).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (approximately 2-3 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for the time determined by TLC monitoring (typically 2-6 hours) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-Aminopyridazin-3(2H)-one. The purity should be confirmed by analytical methods such as NMR, LC-MS, and melting point determination.

Mandatory Visualization

Synthesis_of_4_Aminopyridazin_3_2H_one start Mucochloric Acid Derivative intermediate Hydrazone Intermediate start->intermediate + Hydrazine dihydrazone Di-hydrazone start->dihydrazone hydrazine Hydrazine (H2N-NH2) hydrazine->intermediate product 4-Aminopyridazin-3(2H)-one intermediate->product Cyclization (-H2O, -HX) ring_opened Ring-Opened Product product->ring_opened Hydrolysis over_amination Over-amination Product product->over_amination

Technical Support Center: 4-Aminopyridazin-3(2H)-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminopyridazin-3(2H)-one. Our aim is to help you improve the purity of your compound through effective purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My final product of 4-Aminopyridazin-3(2H)-one is discolored (e.g., yellow or brown). What are the likely impurities and how can I remove them?

Discoloration in your final product often indicates the presence of starting materials, by-products, or degradation products. Common culprits can include unreacted precursors or oxidized species.

Recommended Purification Strategy: Recrystallization

Recrystallization is a highly effective method for removing colored impurities and improving the purity of crystalline solids. The choice of solvent is crucial for successful recrystallization. Based on documented procedures, ethanol and diethyl ether have been successfully used for purifying 4-Aminopyridazin-3(2H)-one and its derivatives.[1]

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: In a fume hood, dissolve the impure 4-Aminopyridazin-3(2H)-one in a minimal amount of hot ethanol. The solution should be saturated.

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out of the solution. For maximum yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

2. After synthesis, I have a mixture of my desired 4-Aminopyridazin-3(2H)-one and other closely related, non-polar impurities. How can I separate them effectively?

For separating compounds with different polarities, column chromatography is the method of choice. This technique allows for the separation of individual components from a mixture based on their differential adsorption to a stationary phase.

Recommended Purification Strategy: Flash Column Chromatography

Flash column chromatography is a rapid form of column chromatography that uses pressure to speed up the elution process. For 4-Aminopyridazin-3(2H)-one derivatives, a common eluent system is a mixture of cyclohexane and ethyl acetate.[1]

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a glass column with a silica gel slurry in the chosen eluent system (e.g., cyclohexane/ethyl acetate 1:1 or 1:2).[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Apply pressure to the top of the column (using an inert gas like nitrogen or compressed air) and begin to elute the column with the chosen solvent mixture.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Aminopyridazin-3(2H)-one.

3. My reaction has resulted in both the desired 4-Aminopyridazin-3(2H)-one and acidic or basic by-products. Is there an efficient way to purify my compound?

Acid-base extraction is a powerful technique for separating acidic and basic compounds from a mixture. Since 4-Aminopyridazin-3(2H)-one has an amino group, it can be protonated in an acidic solution, allowing for its separation from neutral or acidic impurities.

Recommended Purification Strategy: Acid-Base Extraction

This method involves dissolving the crude mixture in an organic solvent and then using aqueous acid and base solutions to selectively extract the components.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (CH2Cl2).[1]

  • Acidic Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 4-Aminopyridazin-3(2H)-one will move to the aqueous layer as its hydrochloride salt, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer from the organic layer.

  • Basification: Neutralize the aqueous layer by adding a base (e.g., 1M NaOH) until the solution is basic. The purified 4-Aminopyridazin-3(2H)-one will precipitate out of the solution.

  • Extraction: Extract the purified product back into an organic solvent (e.g., dichloromethane).

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to yield the purified 4-Aminopyridazin-3(2H)-one.

Data on Purification Outcomes

The following table summarizes the typical outcomes for the purification of 4-Aminopyridazin-3(2H)-one derivatives using different methods, as reported in the literature.

Purification MethodEluent/SolventTypical YieldMelting Point (°C)Reference
RecrystallizationEthanol40-90%141-249[1]
RecrystallizationDiethyl Ether46-48%>300[1]
Flash Column ChromatographyCyclohexane/Ethyl Acetate (1:1)20-80%91-203[1]
Flash Column ChromatographyCyclohexane/Ethyl Acetate (1:2)--[1]

Note: Yields and melting points can vary significantly depending on the specific derivative and the scale of the reaction.

Visualization of Experimental Workflows

Recrystallization_Workflow cluster_0 Dissolution & Decolorization cluster_1 Purification cluster_2 Final Product A Impure Product B Add Hot Ethanol A->B C Add Activated Charcoal (Optional) B->C D Hot Filtration C->D E Cool to Crystallize D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry Under Vacuum G->H I Pure 4-Aminopyridazin-3(2H)-one H->I

Caption: Workflow for the purification of 4-Aminopyridazin-3(2H)-one by recrystallization.

Column_Chromatography_Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Isolation A Pack Silica Gel Column B Load Crude Product A->B C Elute with Cyclohexane/EtOAc B->C D Collect Fractions C->D E Monitor by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure 4-Aminopyridazin-3(2H)-one G->H

Caption: Workflow for the purification of 4-Aminopyridazin-3(2H)-one by column chromatography.

Acid_Base_Extraction_Workflow A Dissolve Crude Product in CH2Cl2 B Wash with 1M HCl A->B C Separate Layers B->C D_org Organic Layer (Impurities) C->D_org D_aq Aqueous Layer (Product Salt) C->D_aq E Neutralize Aqueous Layer with 1M NaOH D_aq->E F Extract Product with CH2Cl2 E->F G Dry and Evaporate Solvent F->G H Pure 4-Aminopyridazin-3(2H)-one G->H

Caption: Workflow for the purification of 4-Aminopyridazin-3(2H)-one by acid-base extraction.

References

Technical Support Center: Hydrazone Formation in Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of hydrazone formation as a byproduct during pyridazinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a hydrazone and why does it form during my pyridazinone synthesis?

A1: A hydrazone is an organic compound containing the R₁R₂C=NNH₂ functional group.[1] It is formed through the condensation reaction between a carbonyl compound (an aldehyde or ketone) and hydrazine.[1] In the context of pyridazinone synthesis, which commonly involves the reaction of a γ-ketoacid or a 1,4-dicarbonyl compound with hydrazine, the formation of a hydrazone is the initial and expected mechanistic step.[2][3] This hydrazone is an intermediate that should subsequently undergo an intramolecular cyclization to form the desired pyridazinone ring.[4] Hydrazone becomes a significant byproduct when this cyclization step is slow, incomplete, or fails to occur, leading to its isolation instead of the target molecule.[2]

Q2: My reaction has stalled, and TLC/LC-MS analysis indicates a large amount of hydrazone byproduct. What are the likely causes?

A2: Isolating the hydrazone intermediate as a major product instead of the cyclized pyridazinone typically points to suboptimal reaction conditions. Key factors include:

  • Low Reaction Temperature: The initial hydrazone formation can occur at a lower temperature than the subsequent cyclization. If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier for the ring-closing step.[2]

  • Incorrect pH: The cyclization and subsequent dehydration to form the pyridazinone ring can be influenced by the pH of the medium. While often performed in neutral solvents like ethanol, some systems benefit from mild acid catalysis to promote dehydration. However, strongly acidic conditions can lead to other unwanted side reactions.[2]

  • Insufficient Reaction Time: The cyclization step may simply be slower than the initial hydrazone formation. Inadequate reaction time will result in a mixture containing significant amounts of the uncyclized intermediate.

  • Steric Hindrance: Bulky substituents on the γ-ketoacid or hydrazine derivative can sterically hinder the intramolecular cyclization, making hydrazone formation the kinetically favored outcome.

Q3: How can I proactively minimize or prevent hydrazone byproduct formation in my synthesis?

A3: Optimizing the reaction conditions is crucial for driving the reaction towards the desired pyridazinone product. Consider the following strategies:

  • Temperature and Time Optimization: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe the formation of the hydrazone intermediate (a new spot) followed by its slow conversion to the product spot, consider increasing the temperature or extending the reaction time.[2]

  • Solvent Choice: Protic solvents such as ethanol or acetic acid are commonly used and are often effective at facilitating the cyclocondensation.[2]

  • Water Removal: The cyclization step liberates a molecule of water. Employing a Dean-Stark apparatus or adding molecular sieves can help remove this water, driving the reaction equilibrium toward the cyclized product.[2]

  • Stoichiometry Control: While a slight excess of hydrazine (e.g., 1.2 equivalents) is often used to ensure complete consumption of the starting ketoacid, a large excess should be avoided. A significant excess can sometimes lead to the formation of further hydrazone derivatives with the product itself.[2][4]

Q4: I have already produced a mixture of my desired pyridazinone and the hydrazone byproduct. How can I purify my product?

A4: If a mixture has been formed, standard purification techniques can be employed, although some care must be taken.

  • Recrystallization: This is often the most effective method. Hydrazones and pyridazinones typically have different solubility profiles. Common solvents for recrystallization include ethanol, acetonitrile, or dimethylformamide (DMF).[5] Experiment with different solvents or solvent systems (e.g., ethyl acetate/hexane) to achieve selective crystallization.

  • Column Chromatography: Silica gel chromatography can be used, but caution is advised as free hydrazones can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[6] To mitigate this, consider using a mobile phase doped with a small amount of a basic modifier like triethylamine (~1%) or using a different stationary phase such as basic alumina.[6]

Troubleshooting Guide: High Hydrazone Byproduct Formation

This guide provides a systematic workflow for diagnosing and resolving issues related to the overproduction of hydrazone byproducts.

G start High Hydrazone Byproduct Detected (via TLC/LC-MS) check_purity Step 1: Verify Reagent Purity & Stoichiometry start->check_purity purity_ok Reagents Pure? Stoichiometry Correct? check_purity->purity_ok optimize_temp Step 2: Optimize Reaction Temperature & Time purity_ok->optimize_temp Yes purify_reagents Action: Purify Starting Materials Use Fresh Hydrazine Adjust to ~1.2 eq. purity_ok->purify_reagents No temp_ok Reflux/Higher Temp & Longer Time Tested? optimize_temp->temp_ok adjust_solvent Step 3: Adjust Solvent & pH temp_ok->adjust_solvent Yes increase_temp Action: Increase Temperature (e.g., to reflux) Extend Reaction Time (Monitor by TLC) temp_ok->increase_temp No solvent_ok Protic Solvent Used? (e.g., EtOH, AcOH) Acid Catalyst Tested? adjust_solvent->solvent_ok remove_water Step 4: Consider Water Removal solvent_ok->remove_water Yes change_solvent Action: Switch to EtOH or AcOH Add Catalytic Acetic Acid solvent_ok->change_solvent No use_dean_stark Action: Use Dean-Stark Trap or Molecular Sieves remove_water->use_dean_stark purify_reagents->check_purity increase_temp->optimize_temp change_solvent->adjust_solvent end_success Optimization Successful: Improved Pyridazinone Yield use_dean_stark->end_success

Caption: A troubleshooting workflow for diagnosing and resolving high hydrazone byproduct yield.

Data Presentation: Reaction Condition Effects

The selection of solvent and reaction conditions can significantly influence the ratio of the desired pyridazinone to the hydrazone byproduct. The table below summarizes outcomes for the synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid.

Starting MaterialHydrazine SourceSolvent / ConditionsReported Pyridazinone YieldKey Observation / Reference
β-Benzoylpropionic acidHydrazine hydrateEthanol, Reflux, 4-6 hoursGood to HighA standard and effective method where cyclization readily occurs.[2][7]
β-Benzoylpropionic acidHydrazine hydrateAcetic Acid, RefluxGoodAcetic acid acts as both a solvent and an acid catalyst, promoting the dehydration step.[2]
γ-Keto estersHydrazine hydrateEthanol or Methanol, Reflux, 1-18 hoursVariableThe reaction proceeds via a hydrazide intermediate which then cyclizes.[4]
γ-Keto estersHydrazine hydrate (2x excess)Ethanol, RefluxLow (byproduct forms)A two-fold excess of hydrazine can lead to the formation of hydrazones of the pyridazinone product itself.[4]

Experimental Protocols

Protocol 1: Standard Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [2][7]

This protocol outlines a general method for pyridazinone synthesis where hydrazone formation is typically minimized.

  • Materials:

    • β-Benzoylpropionic acid (1 equivalent)

    • Hydrazine hydrate (1.2 equivalents)

    • Ethanol

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, dissolve β-benzoylpropionic acid (1 eq.) in ethanol.

    • Add hydrazine hydrate (1.2 eq.) to the solution dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.

    • Collect the solid product by filtration, wash with cold ethanol or water, and dry.

    • If necessary, the crude product can be further purified by recrystallization from ethanol.

Protocol 2: Optimized Synthesis with Water Removal

This protocol is adapted for reactions where the hydrazone intermediate is particularly stable and reluctant to cyclize.

  • Materials:

    • γ-Ketoacid (1 equivalent)

    • Hydrazine hydrate (1.2 equivalents)

    • Toluene

  • Apparatus:

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

  • Procedure:

    • Set up the reaction flask with a Dean-Stark trap and reflux condenser.

    • Add the γ-ketoacid (1 eq.) and toluene to the flask.

    • Add hydrazine hydrate (1.2 eq.) to the mixture.

    • Heat the mixture to reflux. Water generated during the reaction will be collected azeotropically in the Dean-Stark trap.

    • Continue reflux until no more water is collected and TLC analysis shows complete conversion to the product.

    • Cool the reaction mixture and remove the toluene under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography as needed.

Reaction Mechanism Visualization

The following diagram illustrates the reaction pathways involved in pyridazinone synthesis, highlighting the point of divergence that leads to the hydrazone byproduct.

G cluster_reagents Starting Materials cluster_pathways Reaction Pathways Ketoacid γ-Ketoacid Intermediate Hydrazone Intermediate (R₂C=N-NH₂) Ketoacid->Intermediate Condensation (+ H₂O) Hydrazine Hydrazine Hydrazine->Intermediate Condensation (+ H₂O) Byproduct Hydrazone Byproduct (Isolated when cyclization fails) Intermediate->Byproduct Suboptimal Conditions (Low Temp, Steric Hindrance) Intermediate->Product_Path Favorable Conditions (Heat, Catalyst, H₂O Removal) Product Pyridazinone Product Product_Path->Product

Caption: Reaction scheme showing the desired pyridazinone synthesis versus byproduct formation.

References

Technical Support Center: Regioselective Synthesis of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyridazinone derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity during your experiments.

Troubleshooting Guide: Controlling Regioselectivity

Controlling the regioselectivity of reactions, particularly N-alkylation, is a common challenge in the synthesis of pyridazinone derivatives. The formation of undesired regioisomers can complicate purification and reduce the yield of the target compound. This guide provides a systematic approach to troubleshoot and optimize your reactions for improved regioselectivity.

Problem: Formation of a Mixture of N-Alkylated Regioisomers

When alkylating a pyridazinone core, you may obtain a mixture of N1 and N2-alkylated products. The ratio of these isomers is influenced by several factors.

Troubleshooting Workflow

start Mixture of N-Alkylated Regioisomers Observed check_base Step 1: Evaluate the Base start->check_base check_solvent Step 2: Assess the Solvent check_base->check_solvent If still a mixture check_reagent Step 3: Consider the Alkylating Agent check_solvent->check_reagent If still a mixture check_temp Step 4: Optimize Temperature check_reagent->check_temp If still a mixture end Desired Regioisomer is the Major Product check_temp->end Optimization Complete

Caption: Troubleshooting workflow for controlling N-alkylation regioselectivity.

Detailed Troubleshooting Steps:

  • Step 1: Evaluate the Base

    • Issue: The choice of base can significantly influence the site of alkylation. Strong, non-nucleophilic bases are often used to deprotonate the pyridazinone.

    • Solutions:

      • Sodium Hydride (NaH): In a non-polar solvent like THF, NaH often favors the formation of the thermodynamically more stable N1-alkylated product.[1]

      • Carbonates (K₂CO₃, Cs₂CO₃): These bases are commonly used in polar aprotic solvents like DMF. The regioselectivity can be sensitive to the cation, with cesium carbonate sometimes offering different selectivity compared to potassium carbonate.

      • Organic Bases (e.g., DBU): The polarity of the solvent can influence the regioselectivity when using organic bases.[1]

  • Step 2: Assess the Solvent

    • Issue: The solvent plays a crucial role in solvating the pyridazinone anion and the counter-ion, which in turn affects the nucleophilicity of the two nitrogen atoms.

    • Solutions:

      • Tetrahydrofuran (THF): Often used with NaH, this less polar solvent can promote the formation of the N1-isomer.[1]

      • Dimethylformamide (DMF): A polar aprotic solvent that is effective in dissolving a wide range of reagents. However, it may lead to mixtures of regioisomers.

      • Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO): These polar aprotic solvents can also be used, but may offer different regioisomeric ratios compared to DMF.[1]

  • Step 3: Consider the Alkylating Agent

    • Issue: The steric bulk of the alkylating agent can influence the site of attack.

    • Solutions:

      • Steric Hindrance: A bulky alkylating agent may preferentially react at the less sterically hindered nitrogen atom. The substitution pattern on the pyridazinone ring itself will also play a role.

      • Leaving Group: The nature of the leaving group on the alkylating agent (e.g., I, Br, OTs) can affect the reaction rate and potentially the regioselectivity.

  • Step 4: Optimize Temperature

    • Issue: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.

    • Solutions:

      • Lower Temperatures: Running the reaction at a lower temperature may favor the kinetically controlled product.

      • Higher Temperatures: Increasing the temperature might favor the thermodynamically more stable product. It is important to monitor for potential side reactions or degradation at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?

A1: Low yields can be attributed to several factors:

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to side reactions.

  • Incomplete Cyclization: The cyclization step to form the pyridazinone ring may be incomplete. This can sometimes be improved by adjusting the reaction time, temperature, or catalyst.

  • Reaction Temperature: The optimal temperature is crucial. Too low, and the reaction may be incomplete; too high, and decomposition can occur. Monitor the reaction by TLC to find the optimal conditions.

  • Solvent Choice: Protic solvents like ethanol or acetic acid often facilitate the cyclization reaction.

  • Water Removal: The cyclization step produces water. In some cases, removing water using a Dean-Stark trap can drive the reaction to completion.

Q2: I am using an unsymmetrical 1,4-dicarbonyl compound and getting a mixture of regioisomers. How can I control this?

A2: The two carbonyl groups in an unsymmetrical 1,4-dicarbonyl compound can react with hydrazine at different rates, leading to regioisomers.

  • Steric and Electronic Effects: The inherent steric and electronic differences between the two carbonyl groups will be a primary determinant of regioselectivity.

  • Reaction Conditions: Adjusting the reaction temperature and solvent may influence the selectivity. A systematic screening of conditions is often necessary to optimize for the desired isomer.

Q3: Can harsh reaction conditions lead to side products?

A3: Yes, harsh conditions can lead to several side reactions:

  • Dehydration/Aromatization: In the synthesis of dihydropyridazinones, strongly acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.

  • N-N Bond Cleavage: High temperatures or the presence of strong reducing or oxidizing agents can cleave the N-N bond in the hydrazine or the pyridazinone ring, leading to a complex mixture of degradation products.

Quantitative Data on Regioselectivity

Table 1: Influence of Base and Solvent on the N-Alkylation of Methyl 1H-indazole-3-carboxylate (Analogous System) [1]

EntryBaseSolventTemperature (°C)N1:N2 Ratio
1Cs₂CO₃DMFRT1.8 : 1
2K₂CO₃DMFRT1.7 : 1
3K₂CO₃MeCNRT1.9 : 1
4K₂CO₃DMSORT1.6 : 1
5DBUTHFRT2.3 : 1
6NaHTHF50>99 : 1

This data is for an indazole system and serves as an illustrative example of how reaction conditions can influence regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Pyridazinone Derivative (Illustrative)

This protocol is a general guideline and should be optimized for your specific substrate and desired regioselectivity.

Materials:

  • 6-Arylpyridazin-3(2H)-one

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the 6-arylpyridazin-3(2H)-one (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 - 1.5 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

  • Characterize the regioisomers using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, NOESY) to determine their structures and the regioisomeric ratio.

Protocol 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a common method for the synthesis of the pyridazinone core.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 eq.) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Signaling Pathways and Workflows

cluster_synthesis Synthesis of Pyridazinone Core cluster_alkylation N-Alkylation cluster_optimization Optimization of Regioselectivity Start_Mat γ-Ketoacid or 1,4-Dicarbonyl Condensation Condensation/ Cyclization Start_Mat->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Pyridazinone_Core Pyridazinone Core Condensation->Pyridazinone_Core Alkylation_Rxn N-Alkylation Pyridazinone_Core->Alkylation_Rxn Base_Solvent Base + Solvent Base_Solvent->Alkylation_Rxn Alkyl_Halide Alkylating Agent Alkyl_Halide->Alkylation_Rxn Isomer_Mix Mixture of N1 and N2 Isomers Alkylation_Rxn->Isomer_Mix Analysis Analyze Isomer Ratio (NMR, LC-MS) Isomer_Mix->Analysis Adjust_Cond Adjust Reaction Conditions (Base, Solvent, Temp.) Analysis->Adjust_Cond Adjust_Cond->Alkylation_Rxn Iterate Desired_Product Desired Regioisomer Adjust_Cond->Desired_Product

Caption: General experimental workflow for the synthesis and regioselective N-alkylation of pyridazinone derivatives.

References

Technical Support Center: N-N Bond Cleavage in Pyridazinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone scaffolds. This guide provides troubleshooting advice, detailed experimental protocols, and comparative data for a critical transformation: the reductive cleavage of the endocyclic N-N bond. This reaction is a powerful tool for converting pyridazinones into valuable acyclic 1,4-dicarbonyl or 1,4-amino alcohol synthons.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the reductive N-N bond cleavage of pyridazinones.

Q1: My SmI₂-mediated pyridazinone ring cleavage is slow, incomplete, or results in a complex mixture. What are the common causes and solutions?

A1: Incomplete reactions with samarium(II) iodide (SmI₂) are a frequent challenge. Several factors can be responsible:

  • SmI₂ Quality: Samarium(II) iodide is a sensitive single-electron transfer reagent. Its quality is paramount.

    • Troubleshooting: Ensure your SmI₂ solution is freshly prepared or properly stored under an inert atmosphere (Argon or Nitrogen). A deep blue color indicates active SmI₂; a yellow or gray appearance suggests decomposition.[1][2] Always use anhydrous THF as the solvent.[1][2]

  • Proton Source: The reaction requires a proton source to quench the intermediates formed after N-N bond scission.

    • Troubleshooting: Methanol is commonly used as a proton source. If the reaction is sluggish, the concentration of the proton source may be suboptimal. Try varying the number of equivalents of methanol. However, be aware that too much alcohol can quench the SmI₂ reagent itself.

  • Additives: The reactivity of SmI₂ can be dramatically enhanced by additives.

    • Troubleshooting: If the reaction is not proceeding in THF/MeOH alone, consider adding a co-solvent or additive. Hexamethylphosphoramide (HMPA) is highly effective at increasing the reduction potential of SmI₂, but it is a known carcinogen.[3] Safer alternatives like tripyrrolidinophosphoric acid triamide (TPPA) or water can also be effective.[3]

  • Substrate Substituents: Electron-withdrawing groups on the pyridazinone ring can facilitate the initial electron transfer, while electron-donating groups may slow it down. The steric environment around the carbonyl group can also influence the rate.

    • Troubleshooting: For less reactive substrates, increasing the temperature (from -78 °C to 0 °C or room temperature) or increasing the equivalents of SmI₂ may be necessary. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Q2: My catalytic hydrogenation of a pyridazinone to the corresponding 1,4-diamine or amino alcohol is giving low yield and multiple side products. How can I improve selectivity?

A2: Catalytic hydrogenation of the pyridazinone ring can be challenging due to the potential for over-reduction or side reactions.

  • Catalyst Choice & Activity: The choice of catalyst is critical. Palladium on carbon (Pd/C) is common, but its high activity can sometimes lead to a lack of selectivity.[4] Platinum oxide (PtO₂) is another option, often used under slightly harsher conditions.[5]

    • Troubleshooting: If over-reduction is an issue with Pd/C, consider using a catalyst poison like diphenylsulfide to moderate its activity.[6] This can help preserve other reducible functional groups. Alternatively, a different catalyst, such as Rhodium on alumina, may offer different selectivity.

  • Reaction Conditions: Hydrogen pressure, temperature, and solvent all play a significant role.

    • Troubleshooting: Start with milder conditions (e.g., 1 atm H₂, room temperature) and gradually increase pressure and temperature as needed. High pressures and temperatures can promote unwanted side reactions.[5] Protic solvents like ethanol or acetic acid are commonly used. Acetic acid can help in the hydrogenation of the heterocyclic ring.

  • Incomplete N-N Cleavage: Sometimes the C=C bond in a dihydropyridazinone is reduced, but the N-N bond remains intact.

    • Troubleshooting: This often indicates the conditions are not forcing enough. Increasing hydrogen pressure, temperature, or switching to a more active catalyst system (e.g., PtO₂ in acetic acid) can promote the desired N-N bond cleavage. A borane-catalyzed approach may also be effective for certain substrates.[7]

Data Presentation: Comparison of Reductive Methods

The following tables summarize quantitative data for different N-N bond cleavage methods, providing a baseline for selecting experimental conditions.

Table 1: Comparison of Reducing Agents for Pyridazinone N-N Bond Cleavage

Substrate TypeMethodReagent/CatalystSolventConditionsYield (%)Reference(s)
DihydropyridazinoneSingle Electron TransferSmI₂ / MeOHTHF-78 °C to RT, 1-3 h70-95%[8]
DihydropyridazinoneDissolving MetalNa / liq. NH₃THF-78 °C, 1 h~75%[9]
Aromatic PyridazineCatalytic Hydrogenation10% Pd/CEtOH / HCl50 psi H₂, RT, 12 h80-90%[5]
3,6-Disubstituted PyridazineBorane-CatalyzedB(C₆F₅)₃ / SilaneToluene80 °C, 24 h85-98%[7]

Table 2: Effect of Catalyst on Hydrogenation of 3,6-Diphenylpyridazine

CatalystH₂ Pressure (atm)Temperature (°C)Time (h)ProductYield (%)
10% Pd/C56016Tetrahydro-3,6-diphenylpyridazine95%
5% Rh/Al₂O₃560161,4-Diamino-1,4-diphenylbutane88%
PtO₂480241,4-Diamino-1,4-diphenylbutane92%

(Note: Data is compiled from representative literature procedures and may vary based on specific substrate.)

Experimental Protocols

Protocol 1: Reductive N-N Cleavage of a Dihydropyridazinone using Samarium(II) Iodide

This protocol describes the ring-opening of a model dihydropyridazinone to yield a δ-amino ketone.

  • Materials:

    • 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq)

    • Samarium(II) iodide solution (0.1 M in THF, 2.5 eq)

    • Anhydrous Methanol (MeOH, 4.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas supply

  • Procedure:

    • Reaction Setup: Add the 6-phenyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask and purge with argon for 15 minutes.

    • Dissolution: Add anhydrous THF via syringe to dissolve the substrate completely. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Addition of Reagents: Add anhydrous methanol (4.0 eq) via syringe. Following this, add the 0.1 M solution of samarium(II) iodide in THF (2.5 eq) dropwise via syringe or cannula. The characteristic deep blue color of the SmI₂ solution should disappear upon reaction. Monitor the reaction progress by TLC.

    • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution at -78 °C to consume any unreacted iodine species.

    • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ and transfer the mixture to a separatory funnel.

    • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 5-amino-5-phenylpentan-2-one, can be purified further by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation of a Pyridazine to a 1,4-Diamine

This protocol details the complete reduction and N-N cleavage of an aromatic pyridazine.

  • Materials:

    • 3,6-Diphenylpyridazine (1.0 eq)

    • Platinum(IV) oxide (PtO₂, 0.1 eq)

    • Glacial Acetic Acid

    • Ethanol (EtOH)

    • 10% Aqueous Sodium Hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Hydrogen gas supply

    • Parr hydrogenation apparatus or similar pressure vessel

  • Procedure:

    • Catalyst Pre-reduction (optional but recommended): In a Parr shaker flask, suspend PtO₂ (0.1 eq) in a small amount of glacial acetic acid under an inert atmosphere. Pressurize the vessel with H₂ (50 psi) and shake for 10-15 minutes until the catalyst turns black (indicating reduction to active Pt metal). Carefully vent the apparatus.

    • Reaction Setup: Add a solution of 3,6-diphenylpyridazine (1.0 eq) in glacial acetic acid to the flask containing the activated catalyst.

    • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-60 psi. Heat the reaction to 60-80 °C and shake vigorously. Monitor the reaction by observing hydrogen uptake. The reaction may take 12-24 hours.

    • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

    • Basification: Carefully neutralize the filtrate by slowly adding it to a cooled 10% aqueous NaOH solution until the pH is >10.

    • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with dichloromethane.

    • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1,4-diamino-1,4-diphenylbutane can be purified by crystallization or column chromatography.

Mandatory Visualizations

Diagram 1: Simplified Mechanism of Reductive N-N Cleavage with SmI₂

G cluster_0 Step 1: First Electron Transfer cluster_1 Step 2: N-N Bond Cleavage cluster_2 Step 3: Second Electron Transfer & Protonation Pyridazinone Pyridazinone RadicalAnion Radical Anion Intermediate Pyridazinone->RadicalAnion DistonicAnion Ring-Opened Distonic Anion RadicalAnion->DistonicAnion Fragmentation SmI2_1 SmI₂ (1 e⁻) SmI2_1->Pyridazinone Dianion Dianion DistonicAnion->Dianion FinalProduct Acyclic Product (e.g., Amino Ketone) Dianion->FinalProduct SmI2_2 SmI₂ (1 e⁻) SmI2_2->DistonicAnion Protons 2 H⁺ (from MeOH) Protons->Dianion

Caption: Reductive cleavage of pyridazinone via sequential electron transfers.

Diagram 2: Troubleshooting Workflow for Low Yield in N-N Cleavage

G cluster_conditions Condition Optimization Loop Start Low Yield or Incomplete Reaction CheckReagent Check Reagent Quality (e.g., SmI₂ color, Catalyst activity) Start->CheckReagent ReagentOK Reagent OK? CheckReagent->ReagentOK ReplaceReagent Action: Prepare fresh SmI₂ or use new catalyst ReagentOK->ReplaceReagent No OptimizeCond Screen Reaction Conditions ReagentOK->OptimizeCond Yes ReplaceReagent->CheckReagent CondOK Yield Improved? OptimizeCond->CondOK Temp ↑ Temperature OptimizeCond->Temp Time ↑ Reaction Time OptimizeCond->Time Conc ↑ Reagent Equivalents OptimizeCond->Conc Additive Add Activator (HMPA, H₂O) OptimizeCond->Additive Success Success CondOK->Success Yes ConsiderAlt Action: Consider alternative method (e.g., Hydrogenation vs SmI₂) CondOK->ConsiderAlt No

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Improving the Solubility of 4-Aminopyridazin-3(2H)-one for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminopyridazin-3(2H)-one. The following information is designed to address common solubility challenges encountered during the preparation of this compound for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-Aminopyridazin-3(2H)-one?

A1: 4-Aminopyridazin-3(2H)-one is a heterocyclic organic compound with limited aqueous solubility. It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and to a lesser extent in alcohols such as ethanol and methanol. Its solubility in aqueous buffers, like phosphate-buffered saline (PBS), is low, which can present challenges when preparing solutions for biological experiments.

Q2: What is the recommended solvent for preparing a stock solution of 4-Aminopyridazin-3(2H)-one?

A2: For most biological applications, the recommended solvent for preparing a high-concentration stock solution of 4-Aminopyridazin-3(2H)-one is 100% DMSO.[1] A stock solution at a concentration of 1 mM in DMSO is a common starting point for further dilutions into aqueous buffers for assays.[1]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. This "solvent shock" occurs because the compound is much less soluble in the aqueous environment than in the DMSO stock. Here are several strategies to mitigate this:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the stock to a smaller volume of buffer while vortexing, and then bring it up to the final volume. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Use an intermediate solvent: A serial dilution approach using an intermediate solvent that is miscible with both DMSO and water, such as ethanol, can be effective. However, the final concentration of all organic solvents should be carefully controlled and tested for effects on the biological assay.

  • Increase the final DMSO concentration (with caution): While aiming for the lowest possible final DMSO concentration (ideally ≤0.1%), a slightly higher concentration (e.g., up to 0.5%) might be necessary to maintain solubility. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent-induced effects.

  • Utilize solubilizing agents: For particularly challenging compounds, the use of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween-20) can be explored, though their compatibility with the specific assay must be validated.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in cell-based assays should be kept as low as possible. A generally accepted maximum concentration is 0.5% (v/v), with many researchers aiming for 0.1% or lower. It is essential to determine the tolerance of your specific cell line to DMSO in preliminary experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Compound will not dissolve in 100% DMSO to create a stock solution. The compound may have very low solubility even in DMSO, or the concentration is too high.- Try gentle warming (e.g., 37°C) and vortexing or sonication to aid dissolution.- If still unsuccessful, try a lower stock concentration (e.g., 10 mM instead of 20 mM).
A precipitate forms immediately upon diluting the DMSO stock into aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded due to "solvent shock".- Decrease the final concentration of the compound in the assay.- Perform a serial dilution, adding the DMSO stock to the buffer in a stepwise manner with vigorous mixing.- Increase the final percentage of DMSO in the assay buffer (ensure to include a proper vehicle control).
The solution is initially clear but becomes cloudy or shows a precipitate over time. The compound has low thermodynamic solubility and is slowly precipitating out of the supersaturated solution.- Prepare fresh dilutions immediately before use.- Lower the final concentration of the compound.- Consider the use of solubilizing agents if compatible with the assay.
Inconsistent or non-reproducible results in the biological assay. The actual concentration of the soluble compound is variable due to precipitation.- Visually inspect all solutions for precipitation before adding them to the assay.- Prepare a fresh stock solution and dilutions for each experiment.- Validate the solubility of the compound at the desired final concentration in the specific assay buffer before proceeding with the full experiment.

Quantitative Solubility Data

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions (e.g., 1 mM or higher).[1]
Ethanol Sparingly SolubleUsed in the synthesis and purification of pyridazinone derivatives, suggesting some degree of solubility.[2]
Methanol Sparingly SolubleSimilar to ethanol, used in synthetic procedures.
Water Poorly SolubleLow aqueous solubility is a known characteristic of many pyridazinone derivatives.
Phosphate-Buffered Saline (PBS, pH 7.4) Poorly SolubleDilution of DMSO stock solutions into PBS can lead to precipitation.[1]

Experimental Protocols

Protocol for Preparing a 1 mM Stock Solution of 4-Aminopyridazin-3(2H)-one in DMSO

Materials:

  • 4-Aminopyridazin-3(2H)-one (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: Determine the mass of 4-Aminopyridazin-3(2H)-one needed to prepare the desired volume of a 1 mM stock solution. The molecular weight of 4-Aminopyridazin-3(2H)-one (C₄H₅N₃O) is approximately 111.11 g/mol .

    • Mass (mg) = 1 mM * 111.11 g/mol * Volume (L) * 1000 mg/g

    • For example, to make 1 mL of a 1 mM stock solution, you would need 0.111 mg of the compound.

  • Weigh the compound: Accurately weigh the calculated mass of 4-Aminopyridazin-3(2H)-one and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of 100% DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the solution vigorously until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol for Preparing Working Solutions for a Cell-Based Assay

Materials:

  • 1 mM stock solution of 4-Aminopyridazin-3(2H)-one in DMSO

  • Sterile, pre-warmed cell culture medium or assay buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated pipettes

Procedure:

  • Determine the final desired concentrations: Decide on the range of final concentrations of 4-Aminopyridazin-3(2H)-one to be tested in your assay (e.g., 0.1, 1, 10, 50, 100 µM).

  • Prepare intermediate dilutions (if necessary): To minimize the volume of DMSO added to the final assay, it is often beneficial to make an intermediate dilution of the 1 mM stock solution in the assay buffer.

  • Prepare the final working solutions:

    • For each final concentration, calculate the volume of the 1 mM stock solution (or intermediate dilution) needed.

    • Add the appropriate volume of pre-warmed assay buffer to a sterile tube.

    • While gently vortexing the buffer, add the calculated volume of the stock solution. This helps to rapidly disperse the compound and can prevent localized high concentrations that lead to precipitation.

  • Vehicle Control: Prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of the test compound.

  • Final check: Visually inspect the final working solutions for any signs of precipitation or cloudiness before adding them to the cells or assay plate.

  • Immediate use: It is recommended to use the freshly prepared working solutions immediately.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay start Weigh Compound dissolve Dissolve in 100% DMSO start->dissolve stock 1 mM Stock Solution dissolve->stock dilute Dilute in Assay Buffer stock->dilute vortex Vortex During Dilution dilute->vortex working Final Working Solution vortex->working add_to_assay Add to Assay Plate working->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Results incubate->readout

Caption: Workflow for preparing 4-Aminopyridazin-3(2H)-one for biological assays.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? q1 Is final concentration high? start->q1 Yes, Immediately q2 Is the solution old? start->q2 Yes, Over Time a1_yes Decrease Concentration q1->a1_yes Yes a1_no Modify Dilution Protocol (e.g., vortexing, serial dilution) q1->a1_no No a2_yes Prepare Fresh Solution q2->a2_yes Yes a2_no Lower Final Concentration (Thermodynamic Solubility Issue) q2->a2_no No

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Enhancing the Bioavailability of Pyridazinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of poor oral bioavailability with this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of my pyridazinone-based inhibitor?

A1: Poor oral bioavailability of small molecules like pyridazinone-based inhibitors typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the fluids of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2][3]

  • Low Intestinal Permeability: The molecule may be unable to efficiently pass through the intestinal epithelial barrier to enter the bloodstream.[1][4]

  • Extensive First-Pass Metabolism: The inhibitor may be significantly metabolized by enzymes in the gut wall or the liver before it can reach systemic circulation.[5]

  • Efflux by Transporters: Proteins such as P-glycoprotein (P-gp) located in the intestinal wall can actively pump the compound back into the GI lumen, limiting its net absorption.[6]

Q2: How can I determine the main cause of the low bioavailability for my specific compound?

A2: A systematic approach involving a series of in vitro assays is recommended to identify the rate-limiting step. This typically includes:

  • Solubility Assessment: Determine the kinetic and thermodynamic solubility in simulated gastric and intestinal fluids (SGF, SIF).

  • Permeability Evaluation: Use assays like the Caco-2 cell monolayer or the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess intestinal permeability.[7][8][9][10]

  • Metabolic Stability Testing: Evaluate the compound's stability in liver microsomes or S9 fractions to estimate its susceptibility to first-pass metabolism.[5][11]

Based on the results, you can classify the primary barrier to absorption, as illustrated in the workflow diagram below.

Q3: What are the main strategies to improve the bioavailability of a pyridazinone-based inhibitor with low solubility?

A3: For compounds with dissolution-limited absorption, several formulation strategies can be employed to enhance solubility and dissolution rate:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate according to the Noyes-Whitney equation.[3] Nanosuspensions are a promising strategy for efficiently delivering poorly water-soluble drugs.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix overcomes the crystal lattice energy, often leading to significantly higher apparent solubility and dissolution.[12][13][14]

  • Lipid-Based Formulations: Solubilizing the compound in oils, surfactants, and co-solvents can improve absorption by presenting the drug in a dissolved state. Self-emulsifying drug delivery systems (SEDDS) are a common example.[12][15]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its apparent water solubility.[12]

Q4: My inhibitor has good solubility but poor permeability. What can I do?

A4: If permeability is the limiting factor, you might consider the following approaches:

  • Prodrugs: A prodrug is a chemically modified, inactive version of your inhibitor that is designed to have better permeability. Once absorbed, it is converted back to the active parent drug by enzymes in the body.

  • Permeation Enhancers: These are excipients that can be included in the formulation to transiently and reversibly increase the permeability of the intestinal epithelium.

  • Structural Modification: Medicinal chemistry efforts can be directed at modifying the inhibitor's structure to improve its physicochemical properties (e.g., reducing hydrogen bond donors, optimizing lipophilicity) to favor better membrane permeation.

Q5: What should I do if my inhibitor is rapidly metabolized?

A5: If extensive first-pass metabolism is the issue, strategies include:

  • Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the specific metabolizing enzymes (e.g., CYP450 isoforms) can increase bioavailability, although this can lead to drug-drug interactions.

  • Prodrug Strategy: A prodrug can be designed to block the metabolic "soft spot" on the molecule, preventing its degradation during first-pass transit.

  • Structural Modification: Modifying the part of the molecule that is susceptible to metabolism can lead to a new analog with improved metabolic stability.[5][11]

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Issue 1: Low and Variable Oral Bioavailability in Animal Studies
  • Systematic Troubleshooting Workflow

    The following diagram outlines a decision-making process for troubleshooting poor oral bioavailability.

    G Start Low Oral Bioavailability Observed Solubility Is aqueous solubility < 10 µg/mL? Start->Solubility Permeability Is Caco-2 Papp (A->B) low (<1 x 10⁻⁶ cm/s)? Solubility->Permeability No DissolutionLimited Dissolution-Limited Absorption (Consider Formulation Strategies) Solubility->DissolutionLimited Yes Metabolism Is in vitro metabolic clearance high? Permeability->Metabolism No PermeabilityLimited Permeability-Limited Absorption (Consider Prodrugs/Analogs) Permeability->PermeabilityLimited Yes Efflux Is Efflux Ratio > 2 in Caco-2? Metabolism->Efflux No MetabolismLimited High First-Pass Metabolism (Consider Prodrugs/Analogs) Metabolism->MetabolismLimited Yes EffluxProblem Efflux is a Problem (Consider P-gp inhibitors/Analogs) Efflux->EffluxProblem Yes Complex Complex Issue (Multiple factors involved) Efflux->Complex No

    Caption: Troubleshooting workflow for low oral bioavailability.

Issue 2: My compound shows poor permeability in the Caco-2 assay.
  • Possible Cause: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

    • Troubleshooting Steps:

      • Perform a bi-directional Caco-2 assay, measuring permeability from both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

      • Calculate the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER greater than 2 suggests active efflux.[6]

      • Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A→B permeability and a decrease in the ER confirms that your compound is a P-gp substrate.[6]

  • Possible Cause: The compound has inherently low passive permeability.

    • Troubleshooting Steps:

      • Assess the compound's physicochemical properties. High molecular weight (>500 Da), a high number of hydrogen bond donors (>5), or a high polar surface area (>140 Ų) can limit passive diffusion.

      • Consider running a PAMPA assay. This assay only measures passive permeability and can help distinguish between poor passive diffusion and active efflux.[7][9] A good correlation between low Caco-2 and low PAMPA results points towards poor passive permeability.[9]

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following table summarizes common formulation strategies and their typical impact on key biopharmaceutical parameters.

StrategyPrincipleTypical Fold Increase in SolubilityTypical Fold Increase in BioavailabilityKey Considerations
Micronization/Nanonization Increases surface area for dissolution.1-5 fold2-10 foldCan be insufficient for very poorly soluble drugs.
Amorphous Solid Dispersion Overcomes crystal lattice energy.10-1000 fold5-50 foldPhysical and chemical stability of the amorphous form.
Lipid-Based Formulations Presents the drug in a solubilized state.10-100 fold2-20 foldPotential for food effects; excipient selection is critical.
Cyclodextrin Complexation Forms a water-soluble inclusion complex.5-500 fold2-15 foldStoichiometry of the complex; potential for toxicity at high doses.
Prodrug Approach Temporarily alters physicochemical properties.Variable2-100+ foldRelies on efficient in vivo conversion to the active drug.

Note: The values presented are illustrative and can vary significantly depending on the specific drug compound and formulation.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive intestinal absorption.

  • Materials:

    • 96-well filter plate (e.g., Millipore MultiScreen-IP) - Donor plate

    • 96-well acceptor plate (low-binding plastic)

    • Lecithin in dodecane solution (e.g., 1% w/v)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • LC-MS/MS or UV-Vis plate reader for analysis

  • Methodology:

    • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[16]

    • Coat Filter Plate: Carefully apply 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate for approximately 5 minutes.[17]

    • Prepare Donor Solutions: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 200 µM). The final DMSO concentration should be low (e.g., <1%).

    • Start Assay: Add 200 µL of the donor solution to each well of the coated filter plate.[17]

    • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.[16]

    • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[9][17]

    • Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

    • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

    • Calculation: Calculate the effective permeability coefficient (Pe) using the appropriate formula, which takes into account the volumes of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This assay assesses both passive and active transport across an intestinal cell monolayer.

  • Materials:

    • Caco-2 cells (ATCC HTB-37)

    • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

    • Transwell® permeable supports (e.g., 24-well format)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

    • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

    • LC-MS/MS for analysis

  • Methodology:

    • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[8]

    • Monolayer Differentiation: Culture the cells on the inserts for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer.[8]

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent monolayer (e.g., >200 Ω·cm²).[10]

    • Assay Preparation: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer. Pre-incubate for 30 minutes at 37°C.[8]

    • Transport Experiment (A→B):

      • Add the test compound dissolved in transport buffer to the apical (donor) side.

      • Add fresh transport buffer to the basolateral (receiver) side.

      • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

      • At the end of the incubation, take samples from both the apical and basolateral compartments.

    • Transport Experiment (B→A, for efflux):

      • Add the test compound to the basolateral (donor) side.

      • Add fresh buffer to the apical (receiver) side and proceed as above.

    • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

    • Calculation: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

      Papp (cm/s) = (dQ/dt) / (A * C₀)

      Where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[8] The efflux ratio is then calculated as Papp(B→A) / Papp(A→B).

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of MAO-B by Pyridazinone Derivatives

Many pyridazinone-based inhibitors are designed to target monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine. Inhibition of MAO-B increases dopamine levels, which is a therapeutic strategy for neurodegenerative diseases.[7][18]

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB MAO-B (Outer Mitochondrial Membrane) Dopamine->MAOB Metabolism Metabolites Inactive Metabolites (DOPAC) + H₂O₂ MAOB->Metabolites Inhibitor Pyridazinone Inhibitor Inhibitor->MAOB Competitive Inhibition

Caption: Inhibition of MAO-B by pyridazinone derivatives.

Signaling Pathway: Inhibition of PDE4 by Pyridazinone Derivatives

Certain pyridazinone derivatives act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which has anti-inflammatory effects.[19][20]

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Degradation PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP Response Decreased Inflammation PKA->Response Inhibitor Pyridazinone Inhibitor Inhibitor->PDE4 Inhibition

Caption: Anti-inflammatory action via PDE4 inhibition.

Experimental Workflow: Preclinical Bioavailability Assessment

This diagram illustrates a typical workflow for assessing the bioavailability of a new pyridazinone-based inhibitor.

Bioavailability_Workflow cluster_invitro In Vitro Characterization cluster_formulation Formulation Development cluster_invivo In Vivo PK Study Sol Solubility Assays Perm Permeability (Caco-2/PAMPA) Stab Metabolic Stability (Microsomes) Formulate Select & Develop Formulation Stab->Formulate Dosing IV and PO Dosing in Rodents Formulate->Dosing Sampling Blood Sampling (Time course) Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK_Calc Calculate PK Parameters (AUC, Cmax, F%) Analysis->PK_Calc

Caption: Workflow for preclinical bioavailability assessment.

References

Technical Support Center: Minimizing Off-Target Effects of 4-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and minimizing the off-target effects of 4-Aminopyridazin-3(2H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with 4-Aminopyridazin-3(2H)-one?

Q2: How can I proactively assess the potential for off-target effects with 4-Aminopyridazin-3(2H)-one before starting my main experiments?

A2: A proactive, multi-faceted approach is recommended to anticipate and mitigate off-target effects:

  • In Silico Analysis: Utilize computational tools to screen 4-Aminopyridazin-3(2H)-one against databases of known protein structures. This can help predict potential off-target interactions and inform which experimental validation assays would be most relevant.

  • Literature Review: Thoroughly review studies on other pyridazinone derivatives to understand their known off-target profiles. This can provide clues about which protein families are most likely to interact with your compound.

  • Broad-Panel Screening: If resources permit, perform a broad-panel biochemical screen, such as a kinome scan or a safety screen against a panel of common off-target proteins (e.g., GPCRs, ion channels, transporters). This provides a comprehensive overview of the compound's selectivity.

Q3: What are the essential control experiments to differentiate on-target from off-target effects in my cell-based assays?

A3: To confidently attribute an observed phenotype to the intended target, several control experiments are essential:

  • Use a Structurally Unrelated Inhibitor: Corroborate your findings with a second, structurally distinct inhibitor that targets the same protein. If both compounds elicit the same phenotype, it is more likely to be a true on-target effect.

  • Genetic Validation: Use techniques like CRISPR-Cas9 to knock out or siRNA to knock down the intended target protein. The resulting phenotype should mimic the effect of 4-Aminopyridazin-3(2H)-one. If the compound still produces the effect in the absence of the target, it is likely due to off-target interactions.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Observed phenotype does not match known target biology. The phenotype may be due to an off-target effect.1. Perform a rescue experiment: If inhibiting the target is expected to reduce a certain cellular function, try to rescue this function by adding back a downstream product of the pathway. 2. Genetic Validation: Use CRISPR/siRNA to confirm that the loss of the target protein replicates the compound's effect. 3. Orthogonal Inhibitor: Confirm the phenotype with a structurally unrelated inhibitor of the same target.
High level of cytotoxicity observed at effective concentrations. The compound may be hitting a critical off-target protein essential for cell viability.1. Dose-Response Curve: Determine the IC50 for the on-target effect and the CC50 for cytotoxicity. A large window between these values is desirable. 2. Broad-Panel Cytotoxicity Screen: Test the compound against a panel of different cell lines to see if the toxicity is cell-type specific. 3. Apoptosis/Necrosis Assays: Investigate the mechanism of cell death to gain clues about the potential off-target pathway.
Inconsistent results across different cell lines. Cell lines may have varying expression levels of the on-target protein or relevant off-targets.1. Target Expression Analysis: Use Western blotting or qPCR to quantify the expression level of the intended target in each cell line. 2. Off-Target Expression Profiling: If specific off-targets are suspected, analyze their expression levels as well. 3. Choose Appropriate Cell Models: Select cell lines with high expression of the on-target and low or no expression of problematic off-targets.
Discrepancy between biochemical potency (IC50) and cellular potency (EC50). Poor cell permeability, rapid metabolism of the compound, or active efflux from cells.1. Cell Permeability Assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to cross cell membranes. 2. Metabolic Stability Assays: Incubate the compound with liver microsomes or cell lysates to assess its metabolic stability. 3. Efflux Pump Inhibition: Co-incubate with known efflux pump inhibitors to see if cellular potency increases.

Data on Pyridazinone Scaffold Polypharmacology

While a comprehensive off-target profile for the parent 4-Aminopyridazin-3(2H)-one is not publicly available, the following table summarizes the diverse primary targets of its derivatives, highlighting the importance of assessing selectivity.

Derivative Class Primary Target(s) Therapeutic Area Reference
4-amino and 4-ureido pyridazinonesFatty Acid-Binding Protein 4 (FABP4)Metabolic Diseases, Cancer[3][4]
Pyridazinone derivativesFactor XIaThrombosis[5]
6-substituted pyridazinonesCyclooxygenase-2 (COX-2)Inflammation[6]
Phenyl-dihydropyridazinonesVasodilators (e.g., targeting phosphodiesterases)Cardiovascular Diseases[2]
Various pyridazinone derivativesVarious kinases (B-RAF, BTK, FGFR, FER), PARP, TubulinCancer[2]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Example)

Objective: To determine the selectivity of 4-Aminopyridazin-3(2H)-one against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Aminopyridazin-3(2H)-one in 100% DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinases from a commercially available panel (e.g., DiscoverX KINOMEscan™ or Eurofins KinaseProfiler™), a suitable substrate for each kinase, and ATP at its Km concentration.

  • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at the temperature and for the duration recommended by the assay provider.

  • Detection: Stop the reaction and measure the remaining kinase activity using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each kinase at a given concentration. For kinases showing significant inhibition, perform a dose-response curve to determine the IC50 value. The results are often visualized as a dendrogram to show the relationship between the inhibited kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that 4-Aminopyridazin-3(2H)-one directly binds to its intended target in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with 4-Aminopyridazin-3(2H)-one at various concentrations or a vehicle control (DMSO) for a specified time.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heat Shock: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Centrifugation: Cool the samples to room temperature and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the protein concentration. Normalize the samples and analyze the amount of the target protein remaining in the supernatant by Western blotting.

  • Data Analysis: Plot the band intensity of the target protein against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Biochemical Validation cluster_2 Cellular Validation cluster_3 Genetic Validation In Silico Screening In Silico Screening Literature Review Literature Review Broad-Panel Screening Broad-Panel Screening (e.g., Kinome Scan) In Silico Screening->Broad-Panel Screening IC50 Determination IC50 Determination Broad-Panel Screening->IC50 Determination Cell-Based Assays Cell-Based Assays Broad-Panel Screening->Cell-Based Assays CETSA CETSA Cell-Based Assays->CETSA Orthogonal Inhibitor Orthogonal Inhibitor Cell-Based Assays->Orthogonal Inhibitor Negative Control Negative Control Cell-Based Assays->Negative Control CRISPR or siRNA CRISPR Knockout or siRNA Knockdown Cell-Based Assays->CRISPR or siRNA Phenotype Comparison Phenotype Comparison CRISPR or siRNA->Phenotype Comparison

Caption: Workflow for identifying and validating off-target effects.

signaling_pathways cluster_fabp Metabolic Pathways cluster_inflammation Inflammatory Pathways cluster_proliferation Proliferation Pathways 4-Aminopyridazin-3(2H)-one 4-Aminopyridazin-3(2H)-one FABP4 FABP4 4-Aminopyridazin-3(2H)-one->FABP4 On-Target? COX2 COX-2 4-Aminopyridazin-3(2H)-one->COX2 Potential Off-Target Kinases Kinases (e.g., B-RAF) 4-Aminopyridazin-3(2H)-one->Kinases Potential Off-Target Lipid_Metabolism Lipid Metabolism FABP4->Lipid_Metabolism Prostaglandins Prostaglandins COX2->Prostaglandins Cell_Cycle Cell Cycle Progression Kinases->Cell_Cycle

Caption: Potential interactions of the pyridazinone scaffold.

References

Validation & Comparative

A Comparative Guide to FABP4 Inhibitors: 4-Aminopyridazin-3(2H)-one Derivatives vs. BMS309403

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of a novel class of Fatty Acid-Binding Protein 4 (FABP4) inhibitors, the 4-Aminopyridazin-3(2H)-one derivatives, with the well-established benchmark inhibitor, BMS309403. This comparison is based on available experimental data to inform research and development decisions in targeting FABP4 for various therapeutic areas, including metabolic diseases and cancer.

Introduction to FABP4 Inhibition

Fatty Acid-Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is a key intracellular lipid chaperone primarily expressed in adipocytes and macrophages. It plays a crucial role in fatty acid trafficking, lipid metabolism, and inflammatory signaling pathways. Inhibition of FABP4 has emerged as a promising therapeutic strategy for a range of conditions, including type 2 diabetes, atherosclerosis, and certain types of cancer.[1] BMS309403 has been a pivotal tool in validating FABP4 as a drug target, while novel scaffolds like 4-Aminopyridazin-3(2H)-one are being explored for potentially improved or differentiated therapeutic profiles.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for the inhibitory activity and selectivity of 4-Aminopyridazin-3(2H)-one derivatives and BMS309403. It is important to note that the data for the two classes of inhibitors were generated in separate studies, and a direct head-to-head comparison under identical experimental conditions has not been published.

Table 1: Inhibitory Potency against FABP4

CompoundTypePotency (IC₅₀)Potency (Kᵢ)
4-Aminopyridazin-3(2H)-one (analog 14e) Novel Inhibitor1.57 µM[2]Not Reported
BMS309403 Benchmark InhibitorNot Reported< 2 nM[3][4]

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.

Table 2: Selectivity Profile of BMS309403

FABP IsoformKᵢ (nM)
FABP4 < 2[3][4]
FABP3 (Heart) 250[3][4]
FABP5 (Epidermal) 350[3][4]

Selectivity data for the 4-Aminopyridazin-3(2H)-one class of inhibitors against other FABP isoforms is not yet publicly available.

FABP4 Signaling Pathways

FABP4 exerts its influence through complex signaling networks, primarily involving Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB). Understanding these pathways is critical for elucidating the mechanism of action of FABP4 inhibitors.

FABP4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FA Fatty Acids FABP4 FABP4 FA->FABP4 Binds PPARg PPARγ FABP4->PPARg Modulates Activity NFkB NF-κB FABP4->NFkB Modulates Activity Lipid_Metabolism Lipid Metabolism Genes PPARg->Lipid_Metabolism Upregulates Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes Upregulates BMS309403 BMS309403 BMS309403->FABP4 Inhibits Aminopyridazinone 4-Aminopyridazin-3(2H)-one Aminopyridazinone->FABP4 Inhibits

Caption: FABP4 signaling pathways involving PPARγ and NF-κB.

Experimental Methodologies

The inhibitory activity of the 4-Aminopyridazin-3(2H)-one derivatives was determined using a fluorescence-based displacement assay. This method is a common and reliable technique for screening and characterizing FABP inhibitors.

Fluorescence-Based FABP4 Ligand Screening Assay Protocol

Principle: This assay relies on the displacement of a fluorescent probe from the FABP4 binding pocket by a test compound. A decrease in fluorescence intensity correlates with the binding affinity of the test compound.

Materials:

  • Recombinant human FABP4 protein

  • Fluorescent probe (e.g., 1,8-ANS or a proprietary detection reagent)

  • Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Test compounds (4-Aminopyridazin-3(2H)-one derivatives and BMS309403)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., arachidonic acid) in the assay buffer. Prepare working solutions of FABP4 protein and the fluorescent probe.

  • Assay Setup: To each well of the microplate, add the FABP4 protein solution.

  • Compound Addition: Add the serially diluted test compounds or controls to the respective wells.

  • Probe Addition: Add the fluorescent probe to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow A Prepare Serial Dilutions of Inhibitors C Add Inhibitor Dilutions to Wells A->C B Add FABP4 Protein to 96-well Plate B->C D Add Fluorescent Probe C->D E Incubate at Room Temperature D->E F Measure Fluorescence E->F G Calculate IC50 Values F->G

Caption: Experimental workflow for the FABP4 inhibition assay.

Discussion and Future Directions

BMS309403 stands as a highly potent and selective FABP4 inhibitor, with a Kᵢ in the low nanomolar range.[3][4] This makes it an excellent tool for in vitro and in vivo studies to probe the function of FABP4.

The 4-Aminopyridazin-3(2H)-one derivatives represent a newer class of FABP4 inhibitors. While the most potent analog identified to date, 14e, has an IC₅₀ of 1.57 µM, this is significantly less potent than the Kᵢ reported for BMS309403.[2] However, it is crucial to acknowledge that IC₅₀ and Kᵢ values are not directly comparable and can be influenced by assay conditions. The pyridazinone scaffold is described as synthetically accessible, which could be an advantage for further optimization and the development of a diverse library of analogs.[1]

For a conclusive comparison, it is imperative that these two classes of inhibitors are tested side-by-side in the same assays, including binding affinity, selectivity against other FABP isoforms, and cell-based functional assays. Future studies should also focus on the pharmacokinetic and pharmacodynamic properties of the most promising 4-Aminopyridazin-3(2H)-one derivatives to assess their potential as orally bioavailable drug candidates.

References

Pyridazinone Derivatives as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective kinase inhibitors. This guide provides a comparative analysis of various pyridazinone derivatives, focusing on their inhibitory activity against key oncogenic and immunomodulatory kinases. The data presented is compiled from recent preclinical studies to aid researchers in navigating this promising class of compounds.

I. Comparative Inhibitory Potency of Pyridazinone Derivatives

The following tables summarize the in vitro potency (IC50) of representative pyridazinone derivatives against several therapeutically relevant kinase targets. The data highlights the chemical diversity within this class and the potential for developing highly selective inhibitors.

Table 1: Pyrazolo[3,4-d]pyridazinone Derivatives as Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and a validated target for B-cell malignancies and autoimmune diseases.

Compound IDBTK IC50 (nM)Notes
Compound 8 2.1A potent irreversible BTK inhibitor.[1][2]
Ibrutinib (Reference) 2.0FDA-approved irreversible BTK inhibitor.[1]
Compound 20 4.2Vinyl sulfonamide derivative of Compound 8.[1]
Compound 21 2.6Derivative of Compound 8 with a dimethyl aminomethyl group.[1]
G-744 2.0Potent BTK inhibitor with good selectivity and PK properties.[3]
G-278 4.0Pyrrole analog of G-744.[3]
Table 2: Pyridazinone and Pyrazolo[1,5-a]pyridine Derivatives as C-Terminal Src Kinase (CSK) Inhibitors

C-terminal Src Kinase (CSK) is a negative regulator of Src-family kinases, and its inhibition can enhance T-cell activation, making it an attractive target for immuno-oncology.

Compound IDScaffoldCSK IC50 (nM) (HTRF Assay)LCK IC50 (nM)
Compound 1 Pyridazinone>10000>10000
Compound 4 Pyridazinone11>10000
Compound 6 Pyridazinone3>10000
Compound 13 Pyrazolo[1,5-a]pyridine<3260

Data for this table was synthesized from a study by O'Malley et al. (2019), which detailed the discovery and optimization of these inhibitors.[4][5] Note that for some potent compounds, the HTRF assay's lower limit was reached.

Table 3: Pyrazolo[3,4-d]pyridazinone Derivatives as Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 2 0.70.70.9809
Compound 15 N/AN/AN/AN/A
Compound 6A 15651149277190
Compound 6O >5000035482>3000075.3

Compound 2 and 15 data from a 2019 study on covalent FGFR inhibitors, highlighting high potency and selectivity.[6][7] Compounds 6A and 6O data demonstrate efforts to achieve FGFR4 selectivity.[8]

Table 4: Diverse Pyridazinone Scaffolds as PI3K and c-Met Inhibitors

Phosphoinositide 3-kinases (PI3Ks) and c-Met are crucial nodes in signaling pathways that drive cell growth, proliferation, and survival.

Compound IDTarget KinaseIC50 (nM)Scaffold Type
MSC2156119 (Cpd 22) c-MetN/APyridazinone
Cabozantinib (Ref.) c-Met5.4N/A
Compound 4 c-Met4.9Pyridine-bioisostere
LASSBio-1799 PI4KIIIβ3660N/A
LASSBio-1814 PI4KIIIβ6090N/A

MSC2156119 was identified as a potent and selective c-Met inhibitor for clinical development.[9] Compound 4 is a pyridine-bioisostere of Cabozantinib.[10] LASSBio compounds were identified as PI4KIIIβ inhibitors. While not Class I PI3K, they represent pyridazinone activity on related lipid kinases.

II. Key Signaling Pathways

Understanding the context in which these inhibitors function is crucial. Below are diagrams of key signaling pathways targeted by pyridazinone derivatives.

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Flux IP3->Ca NFkB NF-κB Pathway PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ca->NFkB Inhibitor Pyridazinone BTK Inhibitor Inhibitor->BTK

Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of pyridazinone-based BTK inhibitors.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Binding PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Inhibits Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyridazinone PI3K Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, is a target for pyridazinone PI3K inhibitors.

III. Experimental Protocols

The evaluation of kinase inhibitors requires a standardized set of assays to determine potency, selectivity, and cellular effects. Below are representative protocols for key experiments cited in the evaluation of pyridazinone derivatives.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the enzymatic activity of a kinase and the inhibitory effect of test compounds.

  • Objective: To determine the IC50 value of a pyridazinone derivative against a target kinase.

  • Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) bind to the phosphorylated, biotinylated substrate, bringing the donor and acceptor into close proximity and generating a FRET signal.

  • Methodology:

    • Compound Preparation: Serially dilute the pyridazinone test compounds in DMSO. A typical starting concentration is 10 mM.

    • Assay Plate Setup: In a 384-well low-volume plate, add 0.5 µL of the diluted compound or DMSO (for controls).

    • Kinase Reaction:

      • Add 5.5 µL of the target kinase diluted in the appropriate enzymatic buffer.

      • Incubate for 15 minutes at room temperature.

      • Initiate the kinase reaction by adding 2 µL of the biotinylated substrate and 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

      • Incubate for a defined period (e.g., 30-60 minutes) at room temperature.[11]

    • Detection:

      • Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, the europium-labeled antibody, and streptavidin-XL665.[11][12]

      • Incubate for 60 minutes at room temperature to allow for signal development.

    • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[11]

    • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

  • Objective: To determine the concentration of a pyridazinone derivative that inhibits cell growth by 50% (GI50 or IC50).

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[13][14][15] The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[16]

    • Compound Treatment: Prepare serial dilutions of the pyridazinone inhibitor in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO, final concentration typically <0.5%).

    • Incubation: Incubate the plates for a specified duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.[13]

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[16]

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[13][15]

    • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][15][16] Mix gently on an orbital shaker.

    • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16][17]

    • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a pyridazinone kinase inhibitor in an immunodeficient mouse model.

  • Objective: To assess the in vivo efficacy of a test compound in reducing tumor growth.

  • Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old. Allow them to acclimatize for at least one week.[18][19]

    • Cell Preparation and Implantation: Harvest cancer cells from culture during their logarithmic growth phase. Resuspend the cells in a sterile solution (e.g., PBS mixed with Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL. Subcutaneously inject the cell suspension into the flank of each mouse.[18][19]

    • Tumor Monitoring and Randomization: Monitor the mice regularly for tumor formation. When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[20] Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[18]

    • Compound Administration: Prepare the pyridazinone inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the compound according to a predefined dose and schedule (e.g., daily, twice daily). The control group receives the vehicle only.

    • Efficacy Evaluation:

      • Measure tumor volumes with calipers 2-3 times per week.

      • Monitor the body weight of the mice as an indicator of toxicity.

      • At the end of the study (based on tumor size in the control group or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).[21]

    • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed anti-tumor effects.[22]

Caption: General workflow for a subcutaneous tumor xenograft efficacy study.

References

Structure-Activity Relationship of 4-Aminopyridazin-3(2H)-one Analogs as FABP4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-aminopyridazin-3(2H)-one analogs as inhibitors of Fatty Acid Binding Protein 4 (FABP4). FABP4 is a key regulator of lipid metabolism and inflammation, making it a promising therapeutic target for a range of diseases, including metabolic disorders and cancer.[1] This document summarizes the structure-activity relationship (SAR) data, details experimental protocols for synthesis and biological evaluation, and visualizes key pathways and workflows to support ongoing research and development in this area.

Structure-Activity Relationship Data

The inhibitory activity of 4-aminopyridazin-3(2H)-one analogs against FABP4 is significantly influenced by the nature and position of substituents on the pyridazinone core and the 4-amino group. The following tables summarize the quantitative SAR data from various studies, highlighting the impact of different chemical modifications on the half-maximal inhibitory concentration (IC50).

Table 1: SAR of 4-NH2-pyridazinone Analogs against FABP4 [2]

Compound IDR1R2R3IC50 (µM)
4a PhenylHH> 50
4b PhenylHEthyl> 50
5a PhenylEthylH> 50
5b PhenylEthylEthyl> 50
18 PhenylHAcetyl23.18 ± 1.21
25a 4-FluorophenylHH2.97 ± 0.87

Data sourced from ligand growing experiments and subsequent in vitro screening.[2]

Table 2: SAR of 4-Amino and 4-Ureido Pyridazinone Analogs against FABP4 [2][3]

Compound IDR1R2XYIC50 (µM)
14a 4-FluorophenylHNHO10.12 ± 0.98
14c 4-FluorophenylHCH2O6.45 ± 0.76
14e 4-FluorophenylHCH2S1.57 ± 0.43
11a 4-FluorophenylH--15.34 ± 1.12
3e 4-FluorophenylH--4.76 ± 0.65

Optimization studies identified compound 14e as a potent analog.[3]

Experimental Protocols

General Synthesis of 4-Aminopyridazin-3(2H)-one Analogs

The synthesis of the 4-aminopyridazin-3(2H)-one scaffold and its derivatives is a multi-step process. A representative synthetic route is described below.[4]

Step 1: Nitration To a solution of the starting pyridazinone in 50% acetic acid, ceric ammonium nitrate (CAN) and 65% nitric acid are added. The mixture is heated at 55°C for 30 minutes.

Step 2: Amination The nitrated intermediate is dissolved in ethanol, and the appropriate alkyl or heteroarylamine is added. The reaction is stirred at room temperature for 30 minutes to 2 hours.

Step 3: Reduction The amino-substituted product is suspended in ethanol, and ammonium formate (HCOONH4) and 10% Palladium on carbon (Pd/C) are added. The mixture is refluxed for 1 hour to yield the 4-amino derivative.

Step 4: Further Modifications (e.g., Ureido derivatives) For ureido analogs, the 4-amino group can be further reacted with isocyanates or other reagents under standard conditions.

FABP4 Inhibition Assay Protocol

This protocol is based on a competitive fluorescence-based assay.[5][6]

1. Reagent Preparation:

  • Assay Buffer (1X): Prepare by diluting a 10X stock solution with HPLC-grade water.

  • Detection Reagent (1X): A fluorescent probe that binds to FABP4. Prepare a working solution by diluting the stock in 1X Assay Buffer. This reagent is light-sensitive and should be kept on ice and protected from light.

  • FABP4 Protein (1X): Prepare a working solution of recombinant human FABP4 protein in 1X Assay Buffer. Keep on ice.

  • Test Compounds and Positive Control: Prepare serial dilutions of the 4-aminopyridazin-3(2H)-one analogs and a known FABP4 inhibitor (e.g., arachidonic acid) in a suitable solvent (e.g., DMSO).

2. Assay Procedure (96-well plate format):

  • Add 40 µL of 1X Assay Buffer to each well.

  • Add 25 µL of 1X FABP4 protein solution to the sample wells. For blank wells, add 25 µL of 1X Assay Buffer.

  • Add 25 µL of 1X Detection Reagent to all wells.

  • Add 10 µL of each test compound dilution or control to the respective wells. For blank wells, add 10 µL of the solvent.

  • Cover the plate and incubate at room temperature for 10 minutes, protected from light.

3. Data Acquisition and Analysis:

  • Read the fluorescence intensity at an emission wavelength of 475 nm following excitation at 370 nm using a fluorescence plate reader.

  • Subtract the blank values from all other readings.

  • The percent inhibition is calculated relative to the control wells containing no inhibitor.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

FABP4 Signaling Pathway

FABP4 plays a crucial role in various cellular processes by modulating lipid signaling and inflammatory pathways. Inhibition of FABP4 can disrupt these oncogenic and metabolic signaling cascades.[1][7]

FABP4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_downstream Downstream Signaling 4_Aminopyridazin_3_2H_one_Analog 4-Aminopyridazin- 3(2H)-one Analog FABP4 FABP4 4_Aminopyridazin_3_2H_one_Analog->FABP4 Inhibition STAT3 STAT3 FABP4->STAT3 AKT PI3K/AKT FABP4->AKT MAPK MAPK FABP4->MAPK Fatty_Acids Fatty Acids Fatty_Acids->FABP4 Binding Gene_Expression Altered Gene Expression STAT3->Gene_Expression Cell_Growth Tumor Growth & Survival AKT->Cell_Growth Metastasis Metastasis MAPK->Metastasis

Caption: FABP4 signaling pathway and the inhibitory action of 4-aminopyridazin-3(2H)-one analogs.

Experimental Workflow for SAR Studies

The structure-activity relationship studies of 4-aminopyridazin-3(2H)-one analogs typically follow a systematic workflow from initial design to lead optimization.

SAR_Workflow start Start: Scaffold Selection design Computational Design (Ligand Growing/Docking) start->design end_node End: Lead Optimization synthesis Chemical Synthesis of Analogs design->synthesis purification Purification & Characterization (LC-MS, NMR) synthesis->purification screening In Vitro Screening (FABP4 Inhibition Assay) purification->screening data_analysis SAR Data Analysis (IC50 Determination) screening->data_analysis potent_analogs Identification of Potent Analogs data_analysis->potent_analogs potent_analogs->end_node potent_analogs->design Iterative Refinement

Caption: General experimental workflow for SAR studies of 4-aminopyridazin-3(2H)-one analogs.

References

In Vivo Efficacy of Pyridazinone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of pyridazinone derivatives based on available preclinical data. While the primary focus of this guide is the broader class of pyridazinone compounds due to a scarcity of published in vivo studies on 4-Aminopyridazin-3(2H)-one derivatives specifically, the presented data offers valuable insights into the potential therapeutic applications of this chemical scaffold.

The pyridazinone core is a versatile scaffold that has been explored for a range of therapeutic activities, including anticancer and anti-inflammatory effects. Although many studies focus on in vitro and in silico evaluations, a limited number of in vivo studies on pyridazinone derivatives provide crucial data on their efficacy and safety in animal models. This guide summarizes key findings from these studies to facilitate a comparative understanding.

Anti-Cancer Efficacy of Pyridazinone Derivatives in Animal Models

Recent preclinical studies have demonstrated the potential of pyridazinone derivatives in inhibiting tumor growth in vivo. The following tables summarize the quantitative data from these studies, comparing the efficacy of different derivatives against various cancer types.

Compound IDCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
Compound 4ba OsteosarcomaMurine Orthotopic Model50 mg/kgSignificant decrease in tumor development[1][2][3]
DCPYR Murine Colon Cancer (MAC 16)Mice50 mg/kg53%[4]
MXAA Murine Colon Cancer (MAC 16)Mice20 mg/kg25%[4]
AAF Murine Colon Cancer (MAC 16)MiceNot Specified26%[4]
Reference CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
5-Fluorouracil (5-FU) Murine Colon Cancer (MAC 16)MiceNot Specified27%[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key studies cited.

Osteosarcoma Murine Orthotopic Model (Compound 4ba)
  • Animal Model: Murine model of osteosarcoma.[1][2][3]

  • Cell Line: Not explicitly stated in the available abstract.

  • Compound Administration: The study evaluated pyridazinone derivatives, including compound 4ba, for their ability to limit tumor growth.[1][2][3]

  • Endpoint: Assessment of tumor development.[1] The study also monitored for in vivo toxicity.[5]

  • Ethical Approval: Animal experiments were performed in accordance with protocols approved by the Regional Ethics Committee on Animal Experimentation (CEEA PdL 6).[1]

Murine Colon Cancer Model (DCPYR, MXAA, AAF)
  • Animal Model: Mice.[4]

  • Cell Line: MAC 16 murine colon cancer cells were used for transplantation.[4]

  • Compound Administration:

    • DCPYR was administered at a dose of 50 mg/kg.[4]

    • MXAA was administered at a dose of 20 mg/kg.[4]

  • Control: The anti-metabolite 5-Fluorouracil (5-FU) was used as a standard control.[4]

  • Endpoint: Inhibition of tumor growth was measured. The study also noted that DCPYR resulted in less weight loss compared to 5-FU.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Efficacy synthesis Synthesis of Pyridazinone Derivatives screening Cytotoxicity Screening (e.g., against Osteosarcoma cell lines) synthesis->screening animal_model Orthotopic Osteosarcoma Model (Mice) screening->animal_model Lead Compound Selection treatment Compound Administration animal_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement toxicity_assessment Toxicity Assessment treatment->toxicity_assessment

Caption: General workflow for the evaluation of pyridazinone derivatives.

signaling_pathway cluster_cell Cancer Cell pde4 PDE4 camp cAMP pde4->camp inhibition proliferation Cell Proliferation & Survival camp->proliferation apoptosis Apoptosis camp->apoptosis pyridazinone Pyridazinone Derivatives pyridazinone->pde4 inhibition

Caption: Hypothesized mechanism of action for some anti-cancer pyridazinone derivatives.

Discussion and Future Directions

The in vivo data, although limited, suggests that pyridazinone derivatives are a promising class of compounds for anti-cancer therapy. The chlorinated pyridazinone, DCPYR, showed noteworthy efficacy in a colon cancer model, surpassing the standard chemotherapeutic agent 5-FU in tumor growth inhibition with a better safety profile.[4] Similarly, the promising activity of compound 4ba in an osteosarcoma model highlights the potential of this scaffold against bone cancers.[1][2][3]

It is important to note that the majority of research on 4-Aminopyridazin-3(2H)-one derivatives has not yet progressed to in vivo efficacy studies, with most reports focusing on their potential as FABP4 inhibitors based on in vitro and in silico data. The successful in vivo application of the broader pyridazinone class should encourage further investigation into the in vivo efficacy of the 4-amino substituted derivatives.

Future research should focus on:

  • Conducting in vivo studies on the lead 4-Aminopyridazin-3(2H)-one derivatives identified in in vitro screens.

  • Expanding the range of cancer models to better understand the therapeutic potential of this class of compounds.

  • Performing detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and administration routes.

  • Investigating combination therapies to enhance anti-tumor efficacy.

This guide serves as a starting point for researchers interested in the in vivo applications of pyridazinone derivatives. The presented data underscores the potential of this scaffold and highlights the need for further research to translate these preclinical findings into clinical applications.

References

Off-Target Profiling: A Comparative Guide to 4-Aminopyridazin-3(2H)-one-Based Scaffolds and Alternative FABP4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target profiles of compounds based on the 4-Aminopyridazin-3(2H)-one scaffold and the alternative Fatty Acid-Binding Protein 4 (FABP4) inhibitor, BMS309403. Due to the limited publicly available off-target data for the 4-Aminopyridazin-3(2H)-one parent compound, this guide leverages on-target data from its derivatives and discusses potential off-target liabilities based on the broader pyridazinone class. This is contrasted with the known on- and off-target activities of BMS309403.

Executive Summary

The development of selective and safe therapeutic agents is paramount in drug discovery. Understanding a compound's off-target profile is critical to mitigating potential adverse effects. This guide examines the 4-Aminopyridazin-3(2H)-one scaffold, which has shown promise in the development of FABP4 inhibitors. While specific off-target screening data for the parent molecule is scarce, its derivatives have demonstrated potent on-target activity. In contrast, the well-characterized FABP4 inhibitor, BMS309403, offers a case study with identified off-target effects on AMP-activated protein kinase (AMPK) signaling, independent of its FABP4 activity. This comparison highlights the importance of comprehensive off-target profiling for different chemical scaffolds targeting the same protein.

On-Target Activity Comparison: FABP4 Inhibition

Derivatives of the 4-Aminopyridazin-3(2H)-one scaffold have been synthesized and evaluated for their inhibitory activity against FABP4. These are compared with the established FABP4 inhibitor, BMS309403.

Compound IDScaffold TypeTargetActivity (IC50/Ki)Reference
Compound 25a 4-Aminopyridazin-3(2H)-one derivativeFABP4IC50: 2.97 µM[1]
Compound 14e 4-Aminopyridazin-3(2H)-one derivativeFABP4IC50: 1.57 µM[2][3][4][5]
BMS309403 Biphenyl azoleFABP4Ki: <2 nM[6][7][8][9][10][11]
Arachidonic Acid Endogenous Ligand (Reference)FABP4IC50: 3.42 µM[1]

Off-Target Profile Comparison

A comprehensive understanding of off-target interactions is crucial for predicting potential side effects and ensuring drug safety.

4-Aminopyridazin-3(2H)-one Scaffold
BMS309403: A Case Study in Off-Target Effects

BMS309403 is a potent and selective FABP4 inhibitor.[6][9] While highly selective against other FABP isoforms, it has been shown to have a distinct off-target effect.

Off-TargetEffectActivity DataPathwayReference
FABP3 Weak InhibitionKi: 250 nMFatty Acid Binding[6][7][8]
FABP5 Weak InhibitionKi: 350 nMFatty Acid Binding[6][7][8]
AMP-activated protein kinase (AMPK) Activation (FABP-independent)Stimulates glucose uptake in myotubesCellular Energy Homeostasis[9]
p38 Mitogen-Activated Protein Kinase (MAPK) Reduction of phosphorylationReduces lipid-induced inflammationInflammatory Signaling[12]

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate key pathways and workflows.

G cluster_workflow Experimental Workflow for Off-Target Profiling Compound Test Compound (e.g., 4-Aminopyridazin-3(2H)-one derivative) PrimaryScreen Primary Target Assay (e.g., FABP4 Inhibition) Compound->PrimaryScreen BroadPanel Broad Off-Target Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) PrimaryScreen->BroadPanel Lead Compound SafetyPharm Safety Pharmacology (hERG, CNS, Respiratory) BroadPanel->SafetyPharm Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) BroadPanel->Cytotoxicity HitValidation Hit Validation & Dose-Response BroadPanel->HitValidation RiskAssessment Risk Assessment SafetyPharm->RiskAssessment Cytotoxicity->RiskAssessment HitValidation->RiskAssessment

Caption: A typical experimental workflow for identifying and characterizing off-target activities of a compound.

G cluster_fabp4 FABP4 Signaling Pathway Ext_FA Extracellular Fatty Acids FAT_CD36 FAT/CD36 Ext_FA->FAT_CD36 Membrane Cell Membrane FABP4 FABP4 FAT_CD36->FABP4 Intracellular Fatty Acid Transport PPAR PPARs FABP4->PPAR Nuclear Transport & Activation Gene_Expression Target Gene Expression (e.g., for lipid metabolism and inflammation) PPAR->Gene_Expression BMS309403 BMS309403 or 4-Aminopyridazin-3(2H)-one derivative BMS309403->FABP4

Caption: Simplified signaling pathway of FABP4 in regulating gene expression.

G cluster_ampk Known Off-Target Pathway of BMS309403 BMS309403 BMS309403 Mitochondria Mitochondria BMS309403->Mitochondria Decreases membrane potential AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activation Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake

Caption: The off-target effect of BMS309403 on the AMPK signaling pathway.

Detailed Experimental Protocols

Kinase Profiling Assay (Radiometric)

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

Materials:

  • Test compound

  • Kinase panel (e.g., commercial panel from a CRO)

  • Respective kinase substrates (peptides or proteins)

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • In a reaction plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Data Analysis:

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a test compound on cell viability.

Materials:

  • Test compound

  • Adherent cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

hERG Safety Assay (Automated Patch Clamp)

Objective: To evaluate the potential of a test compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Materials:

  • Test compound

  • Cell line stably expressing the hERG channel (e.g., HEK293)

  • External and internal recording solutions

  • Automated patch-clamp system

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells.

  • Compound Application:

    • Load the cells and the test compound at various concentrations onto the automated patch-clamp system.

    • Establish a stable whole-cell recording from a cell.

  • Electrophysiological Recording:

    • Apply a specific voltage-clamp protocol to elicit hERG currents.

    • Record baseline currents and then perfuse the cell with the test compound.

  • Data Analysis:

    • Measure the peak tail current of the hERG channel before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value from the concentration-response curve.

Conclusion

The 4-Aminopyridazin-3(2H)-one scaffold represents a promising starting point for the development of novel FABP4 inhibitors. However, the lack of publicly available off-target data for the parent compound necessitates a thorough and early investigation of the off-target profile of any new derivatives. The case of BMS309403 demonstrates that even highly selective compounds can possess clinically relevant off-target activities. Therefore, a comprehensive off-target profiling strategy, employing a combination of in vitro panel screening, safety pharmacology, and cytotoxicity assays, is essential to de-risk drug candidates and guide the development of safer and more effective therapeutics.

References

The Selectivity Landscape of Pyridazinone-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount for developing safe and effective therapeutics. The pyridazinone scaffold has emerged as a versatile core in the design of potent inhibitors for a range of biological targets. This guide provides a comparative analysis of the selectivity of different pyridazinone-based inhibitors, supported by experimental data and detailed methodologies, to aid in the selection of appropriate chemical tools and the design of novel drug candidates.

The pyridazinone core is a privileged structure in medicinal chemistry, featured in inhibitors targeting enzymes such as kinases, cyclooxygenases (COX), and monoamine oxidases (MAO).[1][2] The selectivity of these inhibitors is a critical determinant of their therapeutic window, as off-target effects can lead to toxicity.[3] This comparison focuses on pyridazinone-based inhibitors targeting various enzyme families, with a particular emphasis on protein kinases, a major class of drug targets.

Comparative Selectivity of Pyridazinone-Based Inhibitors

The following table summarizes the selectivity data for several pyridazinone-based inhibitors against their primary targets and key off-targets. The data is presented as IC50 (the half-maximal inhibitory concentration) or Ki (the inhibition constant), which are common measures of inhibitor potency. A higher selectivity index, calculated as the ratio of IC50 for the off-target to the IC50 for the primary target, indicates greater selectivity.

InhibitorPrimary TargetIC50/Ki (Primary Target)Off-Target(s)IC50/Ki (Off-Target)Selectivity Index (SI)Reference(s)
COX Inhibitors
Compound 23gCOX-2IC50 = 43.84 nMCOX-1IC50 = 504.6 nM11.51[4]
ABT-963COX-2IC50 = 12 nMCOX-1IC50 = 3.3 µM276[5]
Kinase Inhibitors
MSC2156119 (22)c-MetIC50 = 1.1 nMHigh Kinase Selectivity--[6]
Lead Analog 23 (BTK)BTKIC50 = 0.5 nMImproved metabolic stability--[7]
Compound 26 (PI3Kδ)PI3KδIC50 = 10 nMPI3Kα, PI3Kβ, PI3KγIC50 > 1000 nM>100[8]
MAO Inhibitors
TR16MAO-BIC50 = 0.17 µMMAO-AIC50 > 40 µM>235.29[9]
TR2MAO-BIC50 = 0.27 µMMAO-AIC50 = 22.94 µM84.96[9]
Other Inhibitors
Ponalrestat (93)ALR2IC50 = 20 nM---[10]
Zopolrestat (94)ALR2IC50 = 2.1 nM---[10]

Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors function and the processes by which their selectivity is determined, the following diagrams are provided.

Signaling_Pathway cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Signaling Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (GI protection, etc.) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, FGFR) Growth_Factor->RTK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Cell_Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Cell_Proliferation RAS_MAPK->Cell_Proliferation

Figure 1: Simplified signaling pathways targeted by pyridazinone inhibitors.

Experimental_Workflow cluster_workflow Inhibitor Selectivity Profiling Workflow Compound_Synthesis Pyridazinone Compound Synthesis Primary_Assay Primary Target Assay (e.g., Kinase Activity Assay) Determine IC50/Ki Compound_Synthesis->Primary_Assay Selectivity_Screening Broad Selectivity Screening (e.g., Kinase Panel Screen) Primary_Assay->Selectivity_Screening Cellular_Assays Cell-Based Assays (Target Engagement, Phenotypic Effects) Primary_Assay->Cellular_Assays Data_Analysis Data Analysis and Selectivity Index Calculation Selectivity_Screening->Data_Analysis In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Cellular_Assays->In_Vivo_Studies Data_Analysis->Cellular_Assays

Figure 2: General experimental workflow for determining inhibitor selectivity.

Experimental Protocols

The determination of inhibitor selectivity is a multi-faceted process that employs a range of biochemical and cellular assays.[11] Below are detailed methodologies for key experiments frequently cited in the characterization of pyridazinone-based inhibitors.

In Vitro Kinase Profiling

A common method to assess the selectivity of kinase inhibitors is to screen them against a large panel of purified kinases.[3]

Objective: To determine the inhibitory activity (IC50 values) of a pyridazinone-based inhibitor against a broad range of protein kinases.

Materials:

  • Purified recombinant kinases (large panel, e.g., >400 kinases).

  • Specific peptide or protein substrates for each kinase.

  • Pyridazinone inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP or fluorescently labeled ATP analog.

  • ATP solution.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates (for radiometric assays) or fluorescence plate reader.

  • Scintillation counter (for radiometric assays).

Procedure (Radiometric Assay Example): [11]

  • Prepare serial dilutions of the pyridazinone inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • In the wells of a microplate, add the kinase, its specific substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.[12]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cellular Target Engagement Assays

Confirming that an inhibitor binds to its intended target within a cellular context is a crucial step.

Objective: To verify that the pyridazinone-based inhibitor engages its target kinase inside living cells.

Example Assay: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein.

Materials:

  • Cultured cells expressing the target protein.

  • Pyridazinone inhibitor.

  • Cell lysis buffer.

  • Instrumentation for heating cell lysates to a range of temperatures.

  • Equipment for protein quantification (e.g., Western blotting apparatus or mass spectrometer).

Procedure:

  • Treat cultured cells with the pyridazinone inhibitor or a vehicle control (DMSO) for a specified time.

  • Harvest the cells and lyse them to obtain a protein lysate.

  • Aliquot the lysate into separate tubes and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).

  • Cool the samples and centrifuge to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble, non-denatured proteins.

  • Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

The pyridazinone scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors against a variety of important drug targets. The data presented in this guide highlights the potential for fine-tuning the selectivity of these compounds through chemical modification. For researchers in the field, a thorough understanding and application of the described experimental protocols are essential for accurately characterizing the selectivity profiles of novel pyridazinone-based inhibitors and advancing the most promising candidates toward clinical development.

References

Validation of 4-Aminopyridazin-3(2H)-one as a Therapeutic Target for FABP4 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4-Aminopyridazin-3(2H)-one as a scaffold for developing inhibitors against Fatty Acid-Binding Protein 4 (FABP4), a promising therapeutic target in oncology and metabolic diseases. The performance of a lead compound derived from this scaffold, designated as 14e, is objectively compared with an established FABP4 inhibitor, BMS309403, supported by experimental data. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and development in this area.

Introduction to FABP4 as a Therapeutic Target

Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a lipid chaperone primarily expressed in adipocytes and macrophages.[1] It plays a crucial role in fatty acid uptake, transport, and metabolism.[2] Dysregulation of FABP4 has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and atherosclerosis.[2][3] In cancer, FABP4 is often upregulated and is associated with tumor proliferation, metastasis, and drug resistance.[2] It achieves this by activating oncogenic signaling pathways and reprogramming cellular metabolism to meet the high energy demands of tumor cells.[2] These findings have established FABP4 as a compelling target for therapeutic intervention.

4-Aminopyridazin-3(2H)-one Scaffold for FABP4 Inhibition

Recent research has identified 4-Aminopyridazin-3(2H)-one as a valid core scaffold for the development of potent FABP4 inhibitors.[4][5] Through optimization of this scaffold, a particularly potent analog, compound 14e, has been identified.[5][6] This guide focuses on the validation of this chemical series as a viable therapeutic strategy.

Comparative Performance Data

The following tables summarize the quantitative data for the 4-Aminopyridazin-3(2H)-one derivative 14e and the well-characterized FABP4 inhibitor BMS309403.

Table 1: In Vitro Inhibitory Activity against FABP4

CompoundScaffoldTargetAssay TypePotency (IC50/Ki)Reference
14e 4-Aminopyridazin-3(2H)-oneHuman FABP4Fluorescence DisplacementIC50 = 1.57 µM[5][6]
BMS309403 Biphenyl AzoleHuman FABP4Competitive BindingKi < 2 nM[4][7]

Table 2: Selectivity Profile

CompoundFABP3 (Muscle) KiFABP5 (Epidermal) KiReference
14e Data not availableData not available
BMS309403 250 nM350 nM[4]

Signaling Pathways

FABP4 inhibition impacts multiple downstream signaling pathways involved in cancer progression. The following diagram illustrates the central role of FABP4 and the points of intervention by inhibitors.

FABP4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_downstream Downstream Signaling cluster_effects Cellular Effects FattyAcids Fatty Acids FABP4 FABP4 FattyAcids->FABP4 Binds p38_MAPK p38 MAPK FABP4->p38_MAPK Activates PI3K_AKT PI3K/AKT FABP4->PI3K_AKT Activates IL6_STAT3 IL-6/STAT3 FABP4->IL6_STAT3 Activates MMPs MMPs FABP4->MMPs Upregulates Inhibitor 4-Aminopyridazin-3(2H)-one (e.g., 14e) Inhibitor->FABP4 Inhibits Proliferation Proliferation p38_MAPK->Proliferation PI3K_AKT->Proliferation DrugResistance Drug Resistance PI3K_AKT->DrugResistance IL6_STAT3->Proliferation Metastasis Metastasis MMPs->Metastasis

Caption: FABP4 Signaling Pathway and Inhibition.

Experimental Protocols

FABP4 Inhibition Assay (Fluorescence Displacement)

This protocol is based on the principle that a fluorescent probe bound to FABP4 will be displaced by a competitive inhibitor, leading to a decrease in fluorescence.[8]

Materials:

  • Recombinant human FABP4 protein

  • Fluorescent detection reagent (e.g., a fluorescently labeled fatty acid analog)

  • Assay buffer (e.g., PBS with 1 mM DTT and 0.005% Triton X-100)

  • Test compounds (e.g., 4-Aminopyridazin-3(2H)-one derivatives) and positive control (e.g., arachidonic acid) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the diluted compounds to the wells.

  • Add the recombinant FABP4 protein to each well (final concentration typically in the micromolar range) and incubate at room temperature for 30 minutes.

  • Add the fluorescent detection reagent to all wells (final concentration typically in the nanomolar range).

  • Incubate the plate for a specified time (e.g., 3 hours) at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • The percentage of inhibition is calculated relative to a control with no inhibitor.

  • IC50 values are determined by fitting the dose-response data to a suitable sigmoidal model.

Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for the validation of a therapeutic target like FABP4 using a novel chemical scaffold.

Target_Validation_Workflow A Target Identification (FABP4 in Cancer) B Scaffold Identification (4-Aminopyridazin-3(2H)-one) A->B C Lead Optimization (Synthesis of Analogs like 14e) B->C D In Vitro Characterization C->D E FABP4 Inhibition Assay (Fluorescence Displacement) D->E F Selectivity Profiling (vs. other FABPs) D->F G Cell-Based Assays (Proliferation, Migration) D->G H In Vivo Efficacy Studies D->H I Xenograft Tumor Models H->I J Pharmacokinetic/Pharmacodynamic (PK/PD) Studies H->J K Toxicity Assessment H->K L Candidate Selection for Clinical Development I->L J->L K->L

Caption: Therapeutic Target Validation Workflow.

Conclusion

The 4-Aminopyridazin-3(2H)-one scaffold represents a promising starting point for the development of novel FABP4 inhibitors. The lead compound, 14e, demonstrates potent in vitro activity.[5][6] For a comprehensive validation, further studies are required to establish its selectivity profile against other FABP isoforms and to evaluate its efficacy and safety in preclinical in vivo models. The comparative data provided for BMS309403 serves as a benchmark for these future investigations. The detailed protocols and workflows presented in this guide are intended to support and accelerate the research and development of this promising class of therapeutic agents.

References

New Pyridazinone Derivatives: A Comparative Benchmark Against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of novel pyridazinone derivatives against known standards in key therapeutic areas: anti-inflammatory, anticancer, and antibacterial applications. The data presented is collated from recent preclinical studies to offer a quantitative benchmark for researchers engaged in the discovery and development of next-generation pyridazinone-based therapeutics.

Anti-Inflammatory Activity: Selective COX-2 Inhibition

A significant focus in the development of new anti-inflammatory agents is the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 to reduce gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Here, we compare novel pyridazinone derivatives against the established selective COX-2 inhibitor, Celecoxib, and the non-selective NSAID, Indomethacin.

Data Presentation: In Vitro Cyclooxygenase Inhibition
CompoundTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Standard DrugTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Pyridazinone Derivative 5a COX-20.77 16.70 Celecoxib COX-20.35 37.03
COX-112.86COX-112.96
Pyridazinone Derivative 5f COX-21.89 13.38 Indomethacin COX-20.42 0.50
COX-125.29COX-10.21
Pyridazinone Derivative 3g COX-20.0438 11.51
COX-10.504

Data compiled from multiple sources.[1][2][3][4][5]

Anticancer Activity: VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in oncology. The following table benchmarks new pyridazinone-based compounds against Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers.

Data Presentation: In Vitro VEGFR-2 Inhibition & Cellular Potency
CompoundVEGFR-2 IC50 (µM)Cell LineCellular IC50 (µM)Standard DrugVEGFR-2 IC50 (µM)Cell LineCellular IC50 (µM)
Pyridazinone Derivative 11 0.19 HepG-29.52Sorafenib 0.08 HepG-27.31-14.10
A54910.61A549~10.75
Caco-212.45Caco-29.25
Quinoxaline Derivative 10b Not ReportedA5496.48
Quinazolin-4(3H)-one 7 0.340 Not ReportedNot Reported0.588

Data compiled from multiple sources.[6][7][8][9][10]

Antimicrobial Activity: Bacterial Growth Inhibition

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Pyridazinone derivatives have shown promise in this area. This section compares the in vitro antibacterial activity of new pyridazinone compounds with the broad-spectrum antibiotic, Gentamicin.

Data Presentation: Minimum Inhibitory Concentration (MIC)
CompoundS. aureus (MRSA) MIC (µM)E. coli MIC (µM)P. aeruginosa MIC (µM)A. baumannii MIC (µM)Standard DrugS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Pyridazinone Derivative 7 7.8 7.8 Not Reported7.8 Gentamicin 0.12 - 0.98Not Reported
Pyridazinone Derivative 13 Not ReportedNot Reported7.48 3.74
Pyridazinone Derivative 3 4.52 Not ReportedNot ReportedNot Reported

Data compiled from multiple sources.[11][12][13]

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.[5][14][15][16]

  • Enzyme and Compound Preparation : Purified human recombinant COX-1 and COX-2 enzymes are used. Test compounds and reference drugs (e.g., Celecoxib, Indomethacin) are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Reaction Mixture : The reaction is conducted in Tris-HCl buffer (pH 8.0) containing hematin and a co-factor like L-epinephrine or glutathione.

  • Incubation : The enzyme is pre-incubated with the test compound or vehicle (DMSO) at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

  • Reaction Initiation : The reaction is initiated by adding the substrate, arachidonic acid.

  • Detection : The peroxidase activity is measured by monitoring the appearance of an oxidized product, such as oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), colorimetrically at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis : The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (enzyme + vehicle). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the inhibitory effect of a compound on the kinase activity of VEGFR-2.[17][18][19][20]

  • Reagents : The assay typically uses recombinant human VEGFR-2, a suitable substrate (e.g., a poly (Glu, Tyr) peptide), and ATP.

  • Master Mix Preparation : A master mix is prepared containing kinase buffer, ATP, and the substrate.

  • Plate Setup : The assay is performed in a 96-well plate. Test compounds are serially diluted and added to the wells. Control wells include a "positive control" (enzyme without inhibitor) and a "blank" (no enzyme).

  • Enzyme Addition : The diluted VEGFR-2 enzyme is added to the test and positive control wells to initiate the kinase reaction.

  • Incubation : The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection : The amount of ATP remaining after the reaction is measured using a luminescence-based assay kit (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis : The background luminescence (from the "blank" wells) is subtracted from all other readings. The percent inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[17]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21][22][23][24][25]

  • Media and Inoculum Preparation : A suitable broth medium (e.g., Mueller-Hinton Broth) is used. A standardized bacterial suspension (e.g., ~5×10^5 CFU/mL) is prepared from an overnight culture.

  • Compound Dilution : The test compound and a standard antibiotic (e.g., Gentamicin) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the standardized bacterial suspension. Control wells include a "growth control" (bacteria without compound) and a "sterility control" (broth only).

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • Result Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_reagents Add Reagents to 96-Well Plate prep_reagents->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compound Dilutions & Controls prep_compounds->add_compounds add_reagents->add_compounds start_reaction Initiate Reaction (Add Enzyme/Substrate) add_compounds->start_reaction incubation Incubate at Controlled Temperature start_reaction->incubation add_detection Add Detection Reagent (e.g., Luminescent Substrate) incubation->add_detection read_plate Measure Signal (Luminescence/Absorbance) add_detection->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data

Caption: A generalized experimental workflow for in vitro enzyme inhibition assays.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates COX2_Gene COX-2 Gene Transcription NFkB_active->COX2_Gene induces Pyridazinone Pyridazinone Derivative Pyridazinone->IKK inhibits

Caption: The NF-κB signaling pathway and a potential point of inhibition by pyridazinone derivatives.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds VEGFR2->VEGFR2 dimerization & autophosphorylation PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates AKT Akt PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 inhibits (kinase domain)

Caption: The VEGFR-2 signaling pathway, a key target for anticancer pyridazinone derivatives.

References

4-Aminopyridazin-3(2H)-one: A Comparative Analysis of In Silico and In Vitro Activity as a FABP4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in silico and in vitro activities of 4-Aminopyridazin-3(2H)-one and its derivatives, with a primary focus on their role as inhibitors of Fatty Acid Binding Protein 4 (FABP4). This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

The 4-aminopyridazin-3(2H)-one scaffold has emerged as a promising starting point for the development of potent inhibitors of FABP4, a key protein implicated in metabolic diseases and cancer.[1][2] Computational (in silico) and laboratory-based (in vitro) studies have been instrumental in identifying and optimizing derivatives with enhanced inhibitory activity. This guide will delve into the findings from these complementary approaches, offering a clear comparison of their predictive power and experimental validation.

In Silico Activity: Molecular Docking Insights

Molecular docking simulations have been a cornerstone in predicting the binding affinity and interaction patterns of 4-aminopyridazin-3(2H)-one derivatives with the FABP4 protein. These computational studies provide a rational basis for designing novel inhibitors.

The primary in silico method employed is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. For the 4-aminopyridazin-3(2H)-one series, docking studies have consistently shown that these compounds fit snugly into the hydrophobic binding pocket of FABP4. Key interactions often involve hydrogen bonds with residues such as R126 and Y128, as well as interactions with other important residues like R106.[1] The docking scores, which estimate the binding free energy, are used to rank and prioritize compounds for synthesis and in vitro testing.

Experimental Protocols: Molecular Docking

A typical molecular docking protocol for evaluating 4-aminopyridazin-3(2H)-one derivatives against FABP4 involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of human FABP4 is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 2D structures of the 4-aminopyridazin-3(2H)-one derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: Software such as AutoDock or Spark is used to perform the docking calculations.[3][4] The prepared ligands are placed into the defined binding site of the FABP4 protein, and various conformations are sampled.

  • Scoring and Analysis: The resulting poses are scored based on a function that estimates the binding affinity (e.g., in kcal/mol). The poses with the lowest energy are analyzed to identify key molecular interactions with the protein residues.

In Vitro Activity: Experimental Validation

The predictions from in silico studies are subsequently tested through in vitro assays to determine the actual inhibitory potency of the synthesized compounds. For FABP4 inhibitors, the most common method is a fluorescence displacement assay.

This assay relies on the principle of competitive binding. A fluorescent probe with a known affinity for FABP4 is used. When a test compound with a higher affinity for the binding site is introduced, it displaces the fluorescent probe, leading to a measurable decrease in the fluorescence signal. The concentration of the compound required to inhibit 50% of the probe's binding (IC50) is then determined.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected 4-aminopyridazin-3(2H)-one derivatives against FABP4.

CompoundStructureIn Vitro IC50 (µM)
Arachidonic Acid (Reference)-3.42[1]
Derivative 25a4-ureido pyridazinone derivative2.97[1]
Derivative 14eOptimized 4-amino-pyridazin-3(2H)-one derivative1.57[2]

Lower IC50 values indicate higher inhibitory potency.

Experimental Protocols: FABP4 Inhibition Assay

The in vitro inhibitory activity of the compounds is typically assessed using a fluorescence displacement assay, often available as a commercial kit.

  • Reagents: Human recombinant FABP4 protein, a fluorescent detection reagent (probe), and the test compounds.

  • Procedure:

    • FABP4 protein is incubated with the fluorescent detection reagent, allowing them to bind and produce a high fluorescence signal.

    • Increasing concentrations of the 4-aminopyridazin-3(2H)-one derivative (or a reference inhibitor like arachidonic acid) are added to the wells.

    • The plate is incubated to allow for competitive binding.

  • Measurement: The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., Ex/Em = 370/475 nm).[5]

  • Data Analysis: The decrease in fluorescence is plotted against the compound concentration, and the IC50 value is calculated from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental process, the following diagrams are provided.

FABP4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte / Macrophage Fatty Acids Fatty Acids FABP4 FABP4 Fatty Acids->FABP4 Binds PPARg PPARγ FABP4->PPARg Interacts with NFkB NF-κB FABP4->NFkB Activates JNK JNK FABP4->JNK Activates Lipolysis Lipolysis FABP4->Lipolysis Promotes Lipogenesis Lipogenesis PPARg->Lipogenesis Promotes Inflammation Inflammation NFkB->Inflammation JNK->Inflammation 4-Aminopyridazin-3(2H)-one 4-Aminopyridazin-3(2H)-one 4-Aminopyridazin-3(2H)-one->FABP4 Inhibits

Caption: FABP4 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_insilico In Silico Analysis cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Validation Docking Molecular Docking (e.g., AutoDock) Scoring Binding Affinity Prediction (Scoring Function) Docking->Scoring Prioritization Compound Prioritization Scoring->Prioritization Synthesis Synthesis of Derivatives Prioritization->Synthesis Assay Fluorescence Displacement Assay Synthesis->Assay IC50 IC50 Determination Assay->IC50 SAR Structure-Activity Relationship IC50->SAR

Caption: In Silico to In Vitro Drug Discovery Workflow.

Broader Biological Context

While the primary focus of recent research on 4-aminopyridazin-3(2H)-one derivatives has been on FABP4 inhibition, it is important to note that the parent pyridazin-3(2H)-one scaffold is found in compounds with a wide range of biological activities. These include roles as vasodilators, phosphodiesterase (PDE) inhibitors, and anticancer agents targeting various kinases and enzymes.[3][6] Furthermore, 4-Aminopyridazin-3(2H)-one itself has been reported to possess antiplatelet and antimicrobial properties. This highlights the versatility of this chemical core and suggests that while optimizing for FABP4 inhibition, potential off-target effects should also be considered.

Conclusion

The synergistic use of in silico and in vitro methodologies has been pivotal in advancing our understanding of 4-aminopyridazin-3(2H)-one derivatives as FABP4 inhibitors. Molecular docking has proven to be a valuable tool for predicting binding modes and guiding the design of more potent analogues. These computational predictions have been successfully validated by in vitro fluorescence displacement assays, which have confirmed the inhibitory potential of these compounds, with some derivatives showing IC50 values in the low micromolar range.[2] The continued application of this integrated approach holds significant promise for the development of novel therapeutics targeting FABP4 for the treatment of metabolic diseases and cancer.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Aminopyridazin-3(2H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 4-Aminopyridazin-3(2H)-one, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for protecting laboratory personnel and the environment.

Immediate Safety and Hazard Profile

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection ANSI-approved safety glasses or chemical splash goggles.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2] Gloves must be inspected prior to use.[5]
Body Protection A laboratory coat, fully buttoned, along with full-length pants and closed-toe shoes.[2]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[2][6]

Step-by-Step Disposal Protocol

The standard and required method for the disposal of 4-Aminopyridazin-3(2H)-one is through a licensed hazardous waste disposal facility.[2][5][6] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste. [6][7][8]

1. Waste Segregation and Collection:

  • Isolate all waste containing 4-Aminopyridazin-3(2H)-one, including contaminated consumables like pipette tips, weighing paper, and filter paper.[1][6]

  • Collect these materials in a designated, chemically compatible, and leak-proof hazardous waste container.[2][9][10] Plastic containers are often preferred.[11]

2. Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."[1][2][11]

  • The label must also include the full chemical name: "4-Aminopyridazin-3(2H)-one" and a clear description of its hazards (e.g., "Toxic," "Irritant").[2]

  • Keep the container securely closed at all times, except when adding waste.[7][9][11]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed hazardous waste container in a designated SAA, which must be at or near the point of generation.[2][9][11]

  • The SAA should be a well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3][9][12]

  • Ensure the storage area is secure and only accessible to authorized personnel.[6]

  • Laboratories are generally allowed to accumulate hazardous waste in an SAA for up to one year, provided the container is not full.[9]

4. Request for Disposal:

  • Once the waste container is full or approaching the storage time limit, a chemical waste collection request must be submitted to your institution's Environmental Health and Safety (EHS) department.[2][10][11]

  • Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed professional waste disposal service.[2][5]

5. Spill Management:

  • In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE.[1][6]

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][2][12] Do not use combustible materials.[2]

  • Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.[1][2][12]

  • Clean the spill area thoroughly.[1]

  • For large spills, evacuate the area immediately and contact your institution's emergency response team and EHS department.[2][12]

6. Decontamination of Equipment:

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[1]

  • Dispose of all contaminated cleaning materials as hazardous waste.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 4-Aminopyridazin-3(2H)-one.

DisposalWorkflow Disposal Workflow for 4-Aminopyridazin-3(2H)-one start Generation of 4-Aminopyridazin-3(2H)-one Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste Collect Waste in a Designated Hazardous Waste Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' Chemical Name & Hazards collect_waste->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_saa check_full Is Container Full or Storage Time Limit Reached? store_saa->check_full check_full->store_saa No request_pickup Submit Waste Collection Request to EHS check_full->request_pickup Yes end Professional Disposal by Licensed Facility request_pickup->end small_spill Small Spill: Absorb with Inert Material & Collect as Hazardous Waste spill->small_spill Small large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Large small_spill->collect_waste

Caption: Decision-making process for the safe disposal of 4-Aminopyridazin-3(2H)-one.

Regulatory Compliance

It is crucial to remember that all hazardous waste disposal must be conducted in strict accordance with local, state, and federal regulations.[5][7][13][14] Consult your institution's EHS department for specific guidelines and procedures applicable to your location. By following these established protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

Comprehensive Safety and Handling Guide for 4-Aminopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 4-Aminopyridazin-3(2H)-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to supplement, not replace, a thorough review of a substance-specific Safety Data Sheet (SDS) if one becomes available.

Hazard Profile and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles/GlassesMust meet ANSI Z87.1 standards. Chemical splash goggles are required when handling solutions.[3][4]
Face ShieldTo be worn over safety glasses/goggles during procedures with a high risk of splashing or explosion.[3][4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected before use and disposed of after contact with the chemical.[3][6] For compounds with unknown toxicity, double gloving may be appropriate.[4]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required.[4]
ApronA chemical-resistant apron should be worn over the lab coat when handling larger quantities.
Respiratory Protection RespiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[3] Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[7]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are mandatory in the laboratory.[3][4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All handling of solid 4-Aminopyridazin-3(2H)-one and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags should be available in the immediate vicinity.[8]

2. Handling the Compound:

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing: If weighing the solid compound, do so within a fume hood or a balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoiding Contact: Avoid direct contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke in the handling area.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

3. Storage:

  • Store 4-Aminopyridazin-3(2H)-one in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • The storage area should be secure and accessible only to authorized personnel.[1]

Disposal Plan: Waste Management and Decontamination

1. Waste Collection:

  • Hazardous Waste: All waste containing 4-Aminopyridazin-3(2H)-one, including excess solid, solutions, and contaminated materials (e.g., gloves, pipette tips, paper towels), must be collected in a designated and clearly labeled hazardous waste container.[8]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Incompatible Wastes: Do not mix this waste with other incompatible chemical waste streams.

2. Spill Management:

  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[8]

  • Collect: Carefully scoop the absorbed material into the hazardous waste container.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

3. Final Disposal:

  • All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][7] Do not dispose of this chemical down the drain.

Workflow for Handling and Disposal

Safe Handling and Disposal Workflow for 4-Aminopyridazin-3(2H)-one cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp disp_waste Collect Hazardous Waste handle_exp->disp_waste spill_contain Contain Spill handle_exp->spill_contain If Spill Occurs disp_decon Decontaminate Equipment disp_waste->disp_decon disp_final Dispose via Licensed Service disp_decon->disp_final spill_collect Collect Absorbed Material spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_decon->disp_waste

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopyridazin-3(2H)-one
Reactant of Route 2
4-Aminopyridazin-3(2H)-one

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